LZ9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H11F3N4O2 |
|---|---|
Molecular Weight |
360.29 g/mol |
IUPAC Name |
4-[(2,6-difluorobenzoyl)amino]-N-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H11F3N4O2/c18-9-4-6-10(7-5-9)22-17(26)15-13(8-21-24-15)23-16(25)14-11(19)2-1-3-12(14)20/h1-8H,(H,21,24)(H,22,26)(H,23,25) |
InChI Key |
BDRDBXXWQDFXEC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of G9a in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), is a key epigenetic regulator that plays a crucial role in gene silencing through the methylation of histone and non-histone proteins. Primarily, G9a catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression.[1][2][3] However, emerging evidence reveals a more complex role for G9a, including functions as a transcriptional co-activator independent of its methyltransferase activity.[1][4] Its dysregulation is implicated in a wide range of diseases, including cancer, neurological disorders, and immunological diseases, making it a compelling target for therapeutic intervention.[3][5][6] This in-depth technical guide provides a comprehensive overview of the core functions of G9a in gene regulation, supported by quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.
Core Functions and Mechanisms of G9a
G9a is a member of the SET domain-containing family of protein lysine methyltransferases.[3] Its primary and most well-characterized function is the methylation of H3K9. This modification creates binding sites for effector proteins, such as Heterochromatin Protein 1 (HP1), which in turn recruit other repressive factors, leading to chromatin compaction and gene silencing.[7]
Beyond its canonical role as a transcriptional repressor, G9a can also act as a transcriptional co-activator.[1][4] This function is often independent of its methyltransferase activity and involves G9a acting as a scaffold protein to facilitate the assembly of transcriptional activation complexes.[1] For instance, G9a can cooperate with co-activators like p300 and CARM1 to enhance the activity of nuclear receptors.[4]
G9a's regulatory reach extends beyond histones to a variety of non-histone substrates, including transcription factors and other chromatin-modifying enzymes.[1][8] Methylation of these non-histone targets can modulate their activity, stability, and protein-protein interactions, adding another layer of complexity to G9a's regulatory functions.
Quantitative Data on G9a Activity and Inhibition
The enzymatic activity of G9a and the potency of its inhibitors are critical parameters for both basic research and drug development. The following tables summarize key quantitative data related to G9a's kinetics and the efficacy of commonly used small molecule inhibitors.
| Substrate | Km (µM) | kcat (h⁻¹) | Reference |
| Histone H3 peptide (wild-type) | 0.9 | 88 | [9] |
| Histone H3 peptide (K4AK9) | 1.0 | 32 | [9] |
| G9a automethylation peptide | 0.4-0.7 | 66-98 | [10] |
Table 1: Kinetic Parameters of G9a. This table presents the Michaelis constant (Km) and catalytic rate (kcat) of G9a for various substrates, providing insight into its enzymatic efficiency.
| Inhibitor | IC50 (nM) | Assay Type | Reference(s) |
| BIX-01294 | 1,700 (G9a), 900 (GLP) | Cell-free | [11] |
| UNC0638 | <15 (G9a), 19 (GLP) | Cell-free | [12] |
| A-366 | 3.3 (G9a), 38 (GLP) | Cell-free | [12] |
| UNC0642 | <2.5 (G9a) | Cell-free | [13] |
| RK-701 | 23-27 (G9a), 53 (GLP) | Cell-free | [12] |
| Chaetocin | 2,500 (mouse G9a) | Cell-free | [12] |
Table 2: In Vitro IC50 Values of G9a Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of various small molecule inhibitors against G9a and its related protein GLP in cell-free assays.
| Inhibitor | Cell Line | IC50 (nM) | Assay Type | Reference |
| UNC0638 | MDA-MB-231 | 81 | In-cell Western | [14] |
| BIX-01294 | MDA-MB-231 | 500 | In-cell Western | [14] |
| UNC0642 | T24 (bladder cancer) | 9,850 | Cytotoxicity (SRB) | [15] |
| UNC0642 | J82 (bladder cancer) | 13,150 | Cytotoxicity (SRB) | [15] |
| UNC0642 | 5637 (bladder cancer) | 9,570 | Cytotoxicity (SRB) | [15] |
Table 3: Cellular IC50 Values of G9a Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of G9a inhibitors in different cell lines, reflecting their potency in a cellular context.
Key Signaling Pathways Involving G9a
G9a is intricately involved in several critical signaling pathways that regulate cell fate, proliferation, and metastasis. Understanding these pathways is essential for elucidating G9a's role in health and disease.
Caption: G9a promotes Wnt signaling by repressing antagonists like DKK1 and APC2.
G9a has been shown to activate the Wnt/β-catenin signaling pathway by epigenetically silencing negative regulators of the pathway, such as Dickkopf-1 (DKK1) and Adenomatous Polyposis Coli 2 (APC2).[16][17] This leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes involved in cell proliferation and survival.
References
- 1. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a is essential for EMT-mediated metastasis and maintenance of cancer stem cell-like characters in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis Through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a and histone deacetylases are crucial for Snail2‐mediated E‐cadherin repression and metastasis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - G9a interacts with Snail and is critical for Snail-mediated E-cadherin repression in human breast cancer [jci.org]
- 8. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the G9a (EHMT2) Protein: Structure and Catalytic Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, is a pivotal enzyme in the field of epigenetics. As a member of the Su(var)3-9 family of histone methyltransferases, G9a plays a crucial role in gene silencing through the methylation of histone H3 on lysine (B10760008) 9 (H3K9).[1] Its activity is predominantly associated with the deposition of mono- and di-methylation marks on H3K9 (H3K9me1 and H3K9me2), which are canonical signals for transcriptional repression in euchromatin.[2] Dysregulation of G9a has been implicated in a variety of human diseases, including cancer, making it a compelling target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the G9a protein structure, its catalytic domain, and the methodologies used to study its function.
G9a Protein Structure and Domain Architecture
The human G9a protein exists in two main isoforms, with the full-length isoform comprising 1210 amino acids.[2][6] Its structure is modular, consisting of several distinct domains that contribute to its function in protein-protein interactions, substrate recognition, and catalysis.[6][7][8]
The primary domains of the G9a protein are:
-
N-Terminal Domain: This region contains a nuclear localization signal (NLS) and is involved in coactivator functions.[6][7]
-
Ankyrin (ANK) Repeat Domain: This domain, composed of seven 33-amino acid repeats, functions as a "reader" module.[2] It specifically recognizes and binds to H3K9me1 and H3K9me2, allowing G9a to engage with chromatin that already carries these repressive marks.[2] This unique feature of possessing both "writer" (catalytic) and "reader" (binding) activities for the same epigenetic mark within a single polypeptide is a distinguishing characteristic of G9a.[2]
-
Cysteine-rich Region: Located upstream of the catalytic domain, this region is crucial for the proper folding and enzymatic activity of the SET domain.[6]
-
SET Domain: This evolutionarily conserved C-terminal domain is the catalytic heart of the G9a protein.[7] It is responsible for transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of the target lysine residue on histone H3.[7] The SET domain is flanked by Pre-SET and Post-SET regions that are integral to its structure and function.[7]
Caption: Domain architecture of the G9a protein.
The Catalytic SET Domain and Mechanism
The catalytic activity of G9a resides within its C-terminal SET domain. This domain adopts a unique knotted structure stabilized by zinc ions and is responsible for both substrate binding and the methyltransferase reaction.[6] The binding of the cofactor S-adenosyl-L-methionine (SAM) and the histone H3 substrate occur on opposite sides of the SET domain.[6]
The catalytic mechanism involves the precise positioning of the histone H3 tail and SAM within the active site. A key tyrosine residue, Y1154 in human G9a, is essential for catalysis and is thought to facilitate the deprotonation of the lysine's ammonium (B1175870) group, making it a better nucleophile for the methyl transfer reaction.[2][6] The reaction proceeds via a direct SN2 nucleophilic attack of the lysine ε-amino group on the methyl group of SAM, resulting in the formation of methylated lysine and S-adenosyl-L-homocysteine (SAH). G9a primarily catalyzes the formation of H3K9me1 and H3K9me2.
Caption: Simplified workflow of the G9a catalytic cycle.
Quantitative Data on G9a Activity and Binding
The enzymatic activity and substrate binding of G9a have been characterized through various biochemical and biophysical assays. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters of G9a for Histone H3 Substrates
| Substrate | Km (μM) | kcat (h-1) | Catalytic Efficiency (kcat/Km) (μM-1h-1) |
| Wild-type H3 peptide | 0.6 - 2.2 | 78 - 88 | 15 - 91 |
| H3 (K4A) peptide | - | 58 | - |
| H3 (K27A) peptide | - | 58 | - |
| H3 (K4ac) peptide | - | 32 | - |
| H3 (K4me3) peptide | - | 32 | - |
Data compiled from studies on murine G9a.[4]
Table 2: Binding Affinities of G9a Domains to Nucleosomes
| G9a Construct | Nucleosome Methylation State | Dissociation Constant (Kd) (μM) |
| G9a-G9a homodimer | Unmethylated H3K9 | ~6-7 |
| G9a-GLP heterodimer | Unmethylated H3K9 | ~6-7 |
| GLP-GLP homodimer | Unmethylated H3K9 | 26.3 |
| G9a | H3K9me1 | Decreased affinity |
| G9a | H3K9me2 | Decreased affinity |
| GLP | H3K9me1 | Tightly binds |
| GLP | H3K9me2 | No significant binding |
Data obtained using fluorescence polarization assays.[9]
G9a in Transcriptional Repression: A Signaling Pathway
G9a-mediated gene silencing is a multi-step process involving the recruitment of other repressive factors. A key pathway involves the interplay between G9a, DNA methyltransferases (DNMTs), and Heterochromatin Protein 1 (HP1). G9a can directly interact with DNMT1, coordinating histone and DNA methylation to establish a stable repressive chromatin state.[10][11] Following H3K9 methylation by G9a, the modified histone tail can be recognized by the chromodomain of HP1, which in turn can recruit more G9a and DNMTs, creating a feedback loop that reinforces the silenced state.
Caption: G9a-mediated transcriptional repression pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of G9a. Below are outlines of key experimental protocols.
In Vitro Histone Methyltransferase (HMT) Assay (AlphaLISA)
This protocol describes a homogeneous, non-radioactive assay to measure G9a activity.
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor beads
-
Streptavidin Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound (inhibitor) or assay buffer.
-
Enzyme Addition: Add diluted G9a enzyme to each well.
-
Initiate Reaction: Add a mix of biotinylated H3 peptide and SAM to start the enzymatic reaction.
-
Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detection: Add AlphaLISA Acceptor beads to stop the reaction and bind to the methylated peptide.
-
Second Incubation: Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add Streptavidin Donor beads, which bind to the biotinylated peptide.
-
Final Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of H3K9me2 produced.[7]
Chromatin Immunoprecipitation (ChIP-seq) Protocol
This protocol allows for the genome-wide identification of G9a binding sites.
Materials:
-
Cells of interest
-
Formaldehyde (B43269) (for cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-grade anti-G9a antibody
-
Protein A/G magnetic beads
-
Wash buffers (low and high salt)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with an anti-G9a antibody overnight.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively with low and high salt buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify enriched regions (peaks), which represent G9a binding sites.[12][13][14]
Conclusion
G9a is a multifaceted enzyme with a well-defined role in epigenetic regulation. Its distinct domain architecture, particularly the combination of a catalytic SET domain and a methyl-lysine binding ankyrin repeat domain, allows for a sophisticated mechanism of gene silencing. The intricate interplay of G9a with other chromatin-modifying enzymes and effector proteins underscores its importance in maintaining cellular identity and function. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the biology of G9a and explore its therapeutic potential. A thorough understanding of G9a's structure and function is paramount for the development of specific and effective inhibitors for the treatment of cancer and other diseases where its activity is aberrant.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. G9a Chemiluminescent Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 4. Sequence specificity and role of proximal amino acids of the histone H3 tail on catalysis of murine G9A lysine 9 histone H3 methyltransferase [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. The ankyrin repeats of G9a and GLP histone methyltransferases are mono- and dimethyllysine binding modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterodimerization of H3K9 histone methyltransferases G9a and GLP activates methyl reading and writing capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. De novo DNA methylation promoted by G9a prevents reprogramming of embryonically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 14. sopachem.com [sopachem.com]
The Discovery and History of G9a (EHMT2): A Technical Guide
Introduction
G9a, also known as Euchromatic Histone Lysine (B10760008) N-Methyltransferase 2 (EHMT2), is a key epigenetic regulator primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks predominantly associated with transcriptional repression.[1][2][3] Since its discovery, G9a has been implicated in a wide array of biological processes, from embryonic development to the pathogenesis of diseases such as cancer. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to G9a, tailored for researchers, scientists, and drug development professionals.
A Chronicle of Discovery: Key Milestones in G9a Research
The journey to understanding the multifaceted roles of G9a has been marked by several pivotal discoveries, from its initial identification to the development of highly specific inhibitors that have enabled its functional characterization.
Early 1990s: Initial Identification
The story of G9a begins with its initial identification as a gene, then named BAT8, within the major histocompatibility complex (MHC) class III region on human chromosome 6.[4] At the time, its function remained unknown.
2001: Unveiling the Enzymatic Activity
A landmark study by Tachibana et al. characterized G9a as a histone methyltransferase (HMT).[2] This research demonstrated that G9a possesses intrinsic enzymatic activity, specifically targeting histone H3 at lysine 9 (H3K9) and, to a lesser extent, H3K27 for methylation.
2002: Essential Role in Embryonic Development
The critical in vivo function of G9a was highlighted in a 2002 study by Tachibana and colleagues, where they generated G9a-deficient mice.[5][6] The knockout mice exhibited severe growth retardation and were embryonic lethal, firmly establishing G9a's indispensable role in early development.[5][6] This study also revealed that G9a is the dominant HMT responsible for H3K9 methylation in euchromatic regions.[5]
2005: The G9a-GLP Connection
Further research uncovered that G9a often functions in a complex with a closely related protein, G9a-like protein (GLP), also known as EHMT1. A 2005 study by Tachibana et al. demonstrated that G9a and GLP form a heteromeric complex that is crucial for H3K9 methylation in euchromatin.[7]
2006: Linking Histone and DNA Methylation
A significant breakthrough in understanding G9a's role in gene silencing came from the discovery of its direct interaction with DNA methyltransferase 1 (DNMT1).[8][9] This finding provided a mechanistic link between two key epigenetic silencing marks: histone H3K9 methylation and DNA methylation.[8][9]
2007-2014: The Dawn of a New Era of G9a/GLP Inhibitors
The development of small molecule inhibitors has been instrumental in dissecting the functions of G9a.
-
2007: BIX-01294, The First Selective Inhibitor The first selective inhibitor of G9a and GLP, BIX-01294, was identified through a high-throughput screen.[10] This compound paved the way for pharmacological studies of G9a function.
-
2011: UNC0638, A More Potent and Selective Probe Further optimization of the quinazoline (B50416) scaffold of BIX-01294 led to the development of UNC0638.[11][12] This compound exhibited improved potency and selectivity, with a better toxicity profile, making it a valuable chemical probe for cellular studies.[11][12]
-
2014: A-366, A Novel Peptide-Competitive Inhibitor The discovery of A-366, a potent and highly selective peptide-competitive inhibitor, provided a new chemical scaffold for targeting G9a.[13] Its high selectivity has been crucial in delineating the specific roles of G9a/GLP in various biological contexts, particularly in leukemia.[13]
2008: Expanding the Substrate Landscape: Non-Histone Targets
Research in 2008 expanded the known substrates of G9a beyond histones.[14][15] Using peptide arrays, several non-histone protein targets were identified, including CDYL1, WIZ, and G9a itself (automethylation), indicating broader regulatory roles for G9a in cellular processes.[14][15]
Quantitative Analysis of G9a/GLP Inhibitors
The development of potent and selective inhibitors has been a cornerstone of G9a research. The following table summarizes the in vitro inhibitory activity of key small molecule inhibitors against G9a and its homolog GLP, along with their selectivity against a panel of other histone methyltransferases.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference(s) |
| BIX-01294 | G9a | 1700 | Weakly inhibits GLP (IC50 = 38,000 nM). No significant inhibition of other HMTs. | [16][17] |
| GLP | 900 | [17] | ||
| UNC0638 | G9a | <15 | Inactive against a wide range of other HMTs including SUV39H1/H2, EZH2, SETD7, MLL, and PRMTs. | [12][18] |
| GLP | 19 | [18] | ||
| A-366 | G9a | 3.3 | >1000-fold selective over 21 other methyltransferases. | [13][19][20] |
| GLP | 38 | [19][20] |
Key Experimental Protocols
The following sections detail the methodologies for fundamental experiments used to characterize G9a's function and the effects of its inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to measure the enzymatic activity of G9a and to determine the potency of its inhibitors. A common method involves the use of a tritiated methyl donor, S-adenosyl-L-methionine (³H-SAM).
Materials:
-
Recombinant G9a enzyme
-
Histone H3 peptide (e.g., residues 1-21) or full-length histone H3 as a substrate
-
S-adenosyl-L-methionine (SAM), including ³H-labeled SAM
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor compounds dissolved in DMSO
-
Scintillation fluid and scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing HMT assay buffer, the histone substrate, and the G9a enzyme.
-
Inhibitor Addition: For inhibition assays, add the desired concentration of the inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Start the methyltransferase reaction by adding a mixture of unlabeled SAM and ³H-SAM.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Detection of Methylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Visualize the methylated substrate by autoradiography or quantify the incorporated radioactivity by cutting out the corresponding band and measuring it in a scintillation counter.
-
Alternatively, for a filter-binding assay, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ³H-SAM, and measure the retained radioactivity using a scintillation counter.[21][22][23][24][25]
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the in vivo association of G9a or the presence of its catalytic product, H3K9me2, at specific genomic loci.
Materials:
-
Cells or tissues
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication or micrococcal nuclease (for chromatin shearing)
-
ChIP-grade antibody against G9a or H3K9me2
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting specific genomic regions
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a specific antibody (e.g., anti-G9a or anti-H3K9me2) overnight at 4°C.
-
Use a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and proteinase K, then purify the DNA using a standard DNA purification kit.
-
Analysis: Quantify the immunoprecipitated DNA by quantitative PCR (qPCR) using primers specific for target gene promoters or other genomic regions of interest.[26][27][28][29]
Signaling Pathways and Molecular Interactions
G9a-mediated transcriptional repression is a complex process involving interactions with other epigenetic modifiers and chromatin-associated proteins.
G9a-Mediated Transcriptional Repression Pathway
G9a plays a central role in silencing gene expression through a coordinated series of events. This process is often initiated by the recruitment of G9a to specific genomic loci by transcription factors. Once recruited, G9a catalyzes the dimethylation of H3K9. This H3K9me2 mark then serves as a binding site for Heterochromatin Protein 1 (HP1). The binding of HP1 further recruits DNA methyltransferase 1 (DNMT1), which methylates the DNA in the vicinity, leading to a stable, transcriptionally repressed chromatin state.[8][30][31][32][33][34]
Experimental Workflow for Studying G9a Inhibition
A typical workflow to investigate the effects of a G9a inhibitor involves a series of in vitro and cell-based assays to confirm its potency, selectivity, and cellular effects.
Conclusion
The discovery and subsequent characterization of G9a have profoundly advanced our understanding of epigenetic regulation. From its initial identification as a gene of unknown function to its current status as a well-defined histone methyltransferase and a therapeutic target, the story of G9a is a testament to the progress in the field of epigenetics. The development of potent and selective inhibitors has been particularly transformative, providing powerful tools to probe the intricate roles of G9a in health and disease. As research continues, a deeper understanding of G9a's diverse functions and its interplay with other cellular pathways will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EHMT2 - Wikipedia [en.wikipedia.org]
- 4. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a histone methyltransferase plays a dominant role in euchromatic histone H3 lysine 9 methylation and is essential for early embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G9a Histone Methyltransferase Activity in Retinal Progenitors Is Essential for Proper Differentiation and Survival of Mouse Retinal Cells | Journal of Neuroscience [jneurosci.org]
- 7. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct interaction between DNMT1and G9a coordinates DNA and histone methylation during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct interaction between DNMT1 and G9a coordinates DNA and histone methylation during replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
- 14. Protein lysine methyltransferase G9a acts on non-histone targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BIX-01294 | G9a inhibitor | Probechem Biochemicals [probechem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. apexbt.com [apexbt.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. pure.ed.ac.uk [pure.ed.ac.uk]
- 25. neb.com [neb.com]
- 26. benchchem.com [benchchem.com]
- 27. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. benchchem.com [benchchem.com]
- 29. protocols.io [protocols.io]
- 30. Functional cooperation between HP1 and DNMT1 mediates gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. G9a and HP1 couple histone and DNA methylation to TNFalpha transcription silencing during endotoxin tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Role of G9a in Embryonic Development and Cell Differentiation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), is a crucial epigenetic regulator that primarily catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[1][2][3] These modifications are canonical marks of transcriptional repression, playing a vital role in silencing gene expression.[4][5] Emerging evidence also points to non-canonical, methyltransferase-independent functions of G9a as a transcriptional co-activator.[6][7] Its activity is indispensable for early embryonic development, the maintenance of cellular identity, and the precise orchestration of lineage-specific differentiation programs.[8][9] Dysregulation of G9a is implicated in various developmental defects and diseases, including cancer, making it a significant target for therapeutic intervention.[2][6] This document provides an in-depth overview of G9a's function, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex molecular interactions.
G9a in Embryonic Development
G9a's role in embryogenesis is fundamental. Its absence leads to severe developmental consequences, highlighting its necessity for the earliest stages of life.
Essential for Early Embryogenesis
Constitutive knockout of the Ehmt2 gene in mice results in embryonic lethality between embryonic days 9.5 and 12.5 (E9.5-E12.5).[6][8][9] While G9a-null embryos at E9.5 show no gross morphological abnormalities, they are significantly smaller, resembling wild-type embryos at E8.0-E8.5, a delay attributed to increased apoptosis rather than cell cycle arrest.[6][8] This contrasts with the viability of mice lacking Suv39h enzymes, which are responsible for H3K9 trimethylation (H3K9me3), indicating non-overlapping and essential roles for G9a-mediated H3K9me2 in euchromatic regions during development.[8][10]
Regulation of Pluripotency and Lineage Segregation
G9a is a master regulator of pluripotency.[11] During the differentiation of embryonic stem (ES) cells, G9a is responsible for silencing key pluripotency genes, such as Oct-3/4 (also known as Pou5f1) and Nanog.[6][9] This repression is critical for the transition from a pluripotent state to a committed lineage. The mechanism involves G9a-mediated H3K9me2, which creates a repressive chromatin environment.[6] Furthermore, G9a can recruit DNA methyltransferases (DNMT3a/3b) to establish de novo DNA methylation, creating a stable, long-term silencing of these pluripotency genes and preventing differentiated cells from reverting to a pluripotent state.[6][11]
In preimplantation development, maternally inherited G9a accumulates at the 4- to 8-cell stage, where it represses a specific set of transiently expressed genes.[12] The loss of maternal G9a disrupts the gene regulatory network, leading to developmental delays and instability of inner cell mass (ICM) lineages in the late blastocyst.[12]
G9a in Cell Differentiation
G9a's function extends beyond early development into the specific differentiation pathways of various cell lineages, where it can act as both a repressor and an activator of gene expression.
Hematopoietic Differentiation
During hematopoietic stem and progenitor cell (HSPC) lineage commitment, G9a and its partner, G9a-like protein (GLP), mediate the de novo formation of H3K9me2 domains.[10][13] These repressive marks are largely absent in primitive HSPCs but spread across genic regions as cells differentiate, suppressing promiscuous transcription of genes associated with other lineages.[10][13] Inhibition of G9a/GLP activity with small molecules (e.g., UNC0638) delays differentiation and helps maintain a more primitive HSPC phenotype in vitro.[10] G9a also plays a role in lymphoid cell differentiation, where it is required for Th2 cell differentiation and cytokine production.[4][6]
Skeletal Muscle Differentiation (Myogenesis)
G9a acts as a potent inhibitor of myogenesis.[14][15] Its expression is high in proliferating myoblasts and decreases upon differentiation.[15] G9a functions through at least two distinct mechanisms in muscle cells:
-
Repression of MyoD Targets: G9a interacts with and methylates the master myogenic transcription factor MyoD at lysine 104, inhibiting its transcriptional activity.[15] It also directly represses MyoD target genes that promote cell cycle exit, such as p21 and Rb1, in a methyltransferase-dependent manner.[7]
-
Co-activation of Proliferation Genes: In a methyltransferase-independent role, G9a acts as a scaffold to activate E2F1 target genes, promoting proliferation. It associates with the E2F1/PCAF complex, enhancing histone acetylation at these promoters.[7]
Furthermore, G9a is recruited by the transcription factor Sharp-1 to the myogenin promoter, enhancing Sharp-1's ability to repress this key differentiation gene.[14][16] However, some in vivo studies using conditional knockout models have suggested that G9a may be dispensable for skeletal muscle development and regeneration, indicating potential compensatory mechanisms or context-dependent roles.[17]
Cardiac Morphogenesis
G9a and its homolog GLP are essential for proper heart development.[18][19] Cardiomyocyte-specific knockout of GLP combined with G9a knockdown results in neonatal lethality and severe cardiac defects, including atrioventricular septal defects (AVSD).[18] These defects are caused by hypoplasia of the atrioventricular cushion, a key structure in septum formation. The loss of G9a/GLP leads to a marked decrease in H3K9me2 in cardiomyocytes and the misregulation of multiple genes, including the upregulation of non-cardiac specific genes.[18] In the adult heart, G9a is required for cardiomyocyte homeostasis and for repressing anti-hypertrophic genes during cardiac stress.[20][21][22]
Neurogenesis
In the developing central nervous system, G9a facilitates the terminal differentiation of neural progenitor cells by repressing progenitor-specific genes.[23] For instance, during retinal development, conditional knockout of G9a in retinal progenitors leads to severe morphological defects, increased cell death, and the improper upregulation of progenitor genes like Hes1 and Chx10.[24] Inhibition of G9a in non-neuronal cells can promote neuronal differentiation by inducing the expression of neuronal-specific genes that contain the repressor element-1 (RE-1).[25]
Molecular Mechanisms and Visualized Pathways
G9a's function is dictated by its enzymatic activity, its ability to act as a scaffold, and its interactions with a diverse array of proteins.
Signaling and Logic Diagrams
Caption: G9a-mediated repression of pluripotency genes during cell differentiation.
References
- 1. G9a histone methyltransferase plays a dominant role in euchromatic histone H3 lysine 9 methylation and is essential for early embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications [mdpi.com]
- 3. EHMT2 - Wikipedia [en.wikipedia.org]
- 4. The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. G9a histone methyltransferase plays a dominant role in euchromatic histone H3 lysine 9 methylation and is essential for early embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A disproportionate impact of G9a methyltransferase deficiency on the X chromosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De novo DNA methylation promoted by G9a prevents reprogramming of embryonically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G9a regulates temporal preimplantation developmental program and lineage segregation in blastocyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. G9a mediates Sharp-1-dependent inhibition of skeletal muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. G9a mediates Sharp-1–dependent inhibition of skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The lysine methyltransferase Ehmt2/G9a is dispensable for skeletal muscle development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histone H3 lysine 9 methyltransferases, G9a and GLP are essential for cardiac morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. ahajournals.org [ahajournals.org]
- 22. Histone Methyltransferase G9a Is Required for Cardiomyocyte Homeostasis and Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. jneurosci.org [jneurosci.org]
- 25. G9a inhibition promotes neuronal differentiation of human bone marrow mesenchymal stem cells through the transcriptional induction of RE-1 containing neuronal specific genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Histone Code: A Technical Guide to G9a's Non-Histone Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a (also known as EHMT2 or KMT1C) is a protein lysine (B10760008) methyltransferase long recognized for its critical role in epigenetic regulation through the methylation of histone H3 on lysine 9 (H3K9). This modification is a hallmark of transcriptional repression. However, a growing body of evidence reveals that G9a's enzymatic activity extends far beyond the confines of chromatin, targeting a diverse array of non-histone proteins. This methylation of non-histone substrates plays a pivotal role in regulating a multitude of cellular processes, including DNA damage repair, cell cycle progression, signal transduction, and metabolism. Understanding the full spectrum of G9a's targets is crucial for elucidating its complex biological functions and for the development of targeted therapeutics.
This in-depth technical guide provides a comprehensive overview of the known non-histone substrates of G9a. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and workflows involved.
G9a Non-Histone Substrates: A Quantitative Overview
The following table summarizes the identified non-histone substrates of G9a, the specific lysine residues targeted for methylation, and the functional consequences of this post-translational modification.
| Substrate | Methylation Site(s) | Functional Consequence of Methylation | Key References |
| G9a (Automethylation) | K185, K239 | Creates a binding site for HP1 proteins, potentially recruiting other repressive factors. Does not significantly alter its own catalytic activity.[1][2][3][4][5] | --INVALID-LINK--, --INVALID-LINK-- |
| p53 | K373 | Primarily dimethylation, leading to the inactivation of p53's transcriptional activity.[5][6][7] | --INVALID-LINK-- |
| MyoD | K104 | Inhibits MyoD's transcriptional activity and myogenic potential, thereby impeding skeletal muscle differentiation.[1][8] | --INVALID-LINK-- |
| Reptin | K67 | Under hypoxic conditions, methylation of Reptin leads to the recruitment of HDAC1 to hypoxia-responsive gene promoters, attenuating HIF-1α transcriptional activity.[5][9] | --INVALID-LINK-- |
| Pontin | K265, K267, K268, K274, K281, K285 | Under hypoxic conditions, methylation enhances the recruitment of the p300 coactivator to HIF-1α target genes, augmenting their transcription.[7][10][11] | --INVALID-LINK-- |
| DNMT1 | K70 (in vitro) | G9a physically interacts with DNMT1, coordinating DNA and histone methylation. The functional impact of direct methylation is still under investigation.[12][13] | --INVALID-LINK-- |
| DNMT3a | K47 | Recruits the repressive complex MPP8/DNMT3a/G9a/GLP to inhibit transcription.[1] | --INVALID-LINK-- |
| CDYL1 | K135 | Methylation alters its chromodomain's binding affinity for H3K9me3, suggesting a role in modulating chromatin interactions.[5] | --INVALID-LINK-- |
| WIZ | K305 | Identified as a G9a substrate, the functional consequence of its methylation is yet to be fully determined. | --INVALID-LINK-- |
| ACINUS | K654 | Identified as a G9a substrate, the functional consequence of its methylation is yet to be fully determined. | --INVALID-LINK-- |
| MDC1 | K45 | Induces the accumulation of ATM at DNA damage sites, facilitating DNA repair.[1] | --INVALID-LINK-- |
| Plk1 | K209 | Monomethylation antagonizes the phosphorylation of T210, thereby inhibiting Plk1 kinase activity and playing a role in DNA damage repair.[14][15] | --INVALID-LINK-- |
| Lig1 | K126 | Methylation creates a binding site for UHRF1, promoting its recruitment to replication foci and maintaining DNA methylation.[3][16][17][18] | --INVALID-LINK-- |
| FOXO1 | K273 | Increases the interaction between FOXO1 and the E3 ligase SKP2, leading to decreased FOXO1 stability and promoting cellular proliferation in colon cancer.[1] | --INVALID-LINK-- |
Experimental Protocols
Identification and Validation of G9a Non-Histone Substrates
A multi-pronged approach is typically employed to identify and validate novel non-histone substrates of G9a.
1. In Vitro Methylation Assay using Peptide Arrays
This high-throughput method is used to determine the substrate sequence specificity of G9a.
-
Protocol:
-
Peptide arrays are synthesized on a cellulose (B213188) membrane, with each spot representing a unique peptide sequence. A library of peptides, often based on a known substrate motif (e.g., the H3 tail) with systematic amino acid substitutions, is used.
-
The membrane is incubated with recombinant G9a enzyme in the presence of radioactively labeled S-adenosyl-L-methionine ([³H]-SAM).
-
After incubation and washing, the transfer of the radioactive methyl group to the peptides is detected by autoradiography.[13][19][20]
-
The intensity of the signal at each spot is quantified to determine the amino acid preferences at each position relative to the target lysine.
-
2. In Vitro Methylation Assay with Recombinant Proteins
This assay validates potential substrates identified from peptide arrays or other screening methods.
-
Protocol:
-
Purify recombinant full-length or truncated versions of the candidate substrate protein, often as a GST- or His-tagged fusion protein.
-
Incubate the purified substrate with recombinant G9a (wild-type and a catalytically inactive mutant as a negative control) and [³H]-SAM in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM DTT).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Visualize total protein by Coomassie blue staining and detect methylated proteins by fluorography.
-
3. Immunoprecipitation and Western Blotting
This method confirms the interaction between G9a and the substrate in a cellular context and detects the methylation in vivo.
-
Protocol:
-
Lyse cells expressing both G9a and the substrate of interest.
-
Perform immunoprecipitation using an antibody specific to the substrate or G9a.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform Western blotting using antibodies against G9a (or the substrate) and a pan-methyl-lysine antibody or a site-specific methylation antibody if available.
-
4. Mass Spectrometry for Methylation Site Identification and Quantification
Mass spectrometry (MS) is the gold standard for identifying the precise lysine residue(s) methylated by G9a and for quantifying changes in methylation levels.
-
Protocol:
-
Sample Preparation: Proteins of interest can be isolated by immunoprecipitation or gel electrophoresis. For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed.[6][8][21]
-
Enzymatic Digestion: The isolated proteins are digested into smaller peptides using a protease such as trypsin.
-
Enrichment (Optional): Methylated peptides can be enriched using antibodies that specifically recognize mono-, di-, or tri-methylated lysine.[8]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptides reveals their amino acid sequence and the location of the methyl modification.[19][22]
-
Data Analysis: The MS data is analyzed using specialized software to identify the methylated peptides and quantify their abundance.
-
Signaling Pathways and Logical Relationships
The methylation of non-histone proteins by G9a has profound effects on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key regulatory networks.
Caption: G9a-mediated methylation of p53 at lysine 373 leads to its inactivation.
Caption: G9a inhibits myogenesis by methylating and inactivating MyoD.
Caption: G9a differentially regulates HIF-1α activity through methylation of Reptin and Pontin.
References
- 1. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automethylation of G9a and its implication in wider substrate specificity and HP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 7. Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative Regulation of Hypoxic Responses via Induced Reptin Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Protein-lysine methyltransferases G9a and GLP1 promote responses to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein lysine methyltransferase G9a acts on non-histone targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A methylation-phosphorylation switch determines Plk1 kinase activity and function in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A methylation-phosphorylation switch determines Plk1 kinase activity and function in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methylation of DNA Ligase 1 by G9a/GLP Recruits UHRF1 to Replicating DNA and Regulates DNA Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methylation of DNA Ligase 1 by G9a/GLP Recruits UHRF1 to Replicating DNA and Regulates DNA Methylation | CiNii Research [cir.nii.ac.jp]
- 18. CIPSM - Methylation of DNA Ligase 1 by G9a/GLP Recruits UHRF1 to Replicating DNA and Regulates DNA Methylation [cipsm.de]
- 19. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass Spectrometry Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
G9a-Mediated Transcriptional Repression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of the molecular mechanisms underpinning G9a-mediated transcriptional repression. It covers the core enzymatic activities, protein interactions, and structural components that define G9a's role as a critical epigenetic regulator. Detailed experimental protocols and quantitative data are included to support further research and drug development efforts.
Core Mechanism of G9a-Mediated Transcriptional Repression
G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), is a primary enzyme responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2) within euchromatic regions of the genome.[1][2][3][4] This modification is a hallmark of transcriptionally silenced genes.[4][5] The repressive cascade is typically initiated by the recruitment of G9a to specific gene promoters by DNA-binding transcription factors.
The canonical G9a repression pathway involves several key steps:
-
Recruitment: A sequence-specific transcription factor (e.g., E4BP4, MYC, Sharp-1) binds to a target gene promoter and recruits the G9a/GLP (G9a-like protein) heterodimeric complex.[6][7][8] G9a itself does not have a DNA-binding domain and relies on these cofactors for localization.[4]
-
Histone Methylation: The SET domain of G9a catalyzes the transfer of methyl groups from the cofactor S-adenosyl-l-methionine (SAM) to the lysine 9 residue of histone H3.[6][9] G9a is primarily responsible for establishing H3K9me1 and H3K9me2.[10][11]
-
Reader Protein Recruitment: The newly deposited H3K9me2 marks serve as a binding platform for "reader" proteins containing a chromodomain, most notably Heterochromatin Protein 1 (HP1).[2][4][12]
-
Chromatin Compaction and Further Repression: The recruitment of HP1 can lead to chromatin compaction.[13] Furthermore, G9a can recruit other repressive machinery, including DNA methyltransferases (DNMT1, DNMT3a/b), which leads to DNA methylation and more stable, long-term gene silencing.[6][14] G9a can also interact with Polycomb Repressive Complex 2 (PRC2), linking H3K9 and H3K27 methylation pathways to enforce a silenced state.[1][15]
G9a Protein Structure and Functional Domains
The function of G9a is dictated by its distinct protein domains, which are highly conserved across species.[16] These domains mediate its catalytic activity, protein-protein interactions, and substrate recognition.
-
N-Terminal Domain: Contains nuclear localization signals and a region that can function as a coactivator domain.[1][9]
-
Ankyrin (ANK) Repeats: This domain is crucial for protein-protein interactions.[9] It specifically recognizes and binds to H3K9me1 and H3K9me2, the products of G9a's own catalytic activity, allowing G9a to function as both a "writer" and a "reader" of this epigenetic mark.[1][9] This domain is also involved in recruiting other proteins like DNMTs.[12]
-
SET Domain: This evolutionarily conserved domain, located at the C-terminus, confers the histone methyltransferase (HMTase) activity.[6][9] The SET domain is responsible for transferring a methyl group from SAM to the target lysine residue.[6] The catalytic activity of G9a is absolutely required for its gene-repressive function.[2][3][7]
Quantitative Data
The enzymatic efficiency of G9a has been characterized using various substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, and the turnover number (kcat) represents the number of substrate molecules converted per enzyme molecule per unit time.
| Substrate | Km (Peptide) (µM) | Km (AdoMet) (µM) | kcat (h⁻¹) | Source |
| Wild Type H3 Tail Peptide | 0.9 | 1.8 | 88 | [17] |
| K4AK9 H3 Tail Peptide | 1.0 | 0.6 | 32 | [17] |
| Histone H3 (full-length) | 5 | N/A | N/A | [18] |
| H3 (1-21) Peptide | 5 | 1 | N/A | [18] |
AdoMet: S-adenosyl-L-methionine
Several small molecule inhibitors have been developed to target the catalytic activity of G9a. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Mechanism of Action | G9a IC₅₀ (nM) | GLP IC₅₀ (nM) | Source |
| BIX-01294 | Substrate-Competitive | 5,300 | N/A | [18][19] |
| UNC0638 | Substrate-Competitive | <2.5 | <2.5 | [20] |
| UNC0642 | Substrate-Competitive | 63 | 75 | [20][21] |
| A-366 | Substrate-Competitive | 3.3 | 9.1 | [22] |
| Chaetocin | SAM-Uncompetitive | 6,000 - 8,000 | N/A | [18][19] |
| UNC0321 | Substrate-Competitive | 9.0 | 15 | [19] |
Dual Role of G9a: Repressor and Activator
While G9a is predominantly associated with transcriptional repression, emerging evidence reveals its function as a transcriptional coactivator for certain genes, such as those targeted by nuclear receptors.[1][23] This dual functionality appears to be context-dependent and is determined by the specific transcription factor it partners with.
-
As a Corepressor: The repressive function is dependent on the catalytic SET domain. Recruitment by factors like MyoD or under hypoxic conditions leads to H3K9me2 deposition and gene silencing.[6]
-
As a Coactivator: The activation function is often independent of its methyltransferase activity.[6] When recruited by factors like the glucocorticoid receptor (GR) or Runx2, G9a can act as a scaffold to recruit coactivators such as p300 and CARM1, leading to gene activation.[6][23]
Experimental Protocols
Detailed methodologies are crucial for studying G9a function. Below are outlines for key experimental procedures.
This assay measures the catalytic activity of G9a on a histone substrate. A common method uses a radioactive methyl donor.
Objective: To quantify the methyltransferase activity of recombinant G9a.
Materials:
-
Recombinant human G9a (e.g., BPS Bioscience #51001).
-
Histone substrate: Biotinylated H3 (1-21) peptide or full-length histone H3.
-
Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.[24]
-
Scintillation fluid and counter.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL final volume, add:
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.[24][25]
-
Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated ³H-SAM.
-
Detection: Air dry the P81 paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to G9a activity.
ChIP-seq is used to identify the genomic locations where G9a is bound.
Protocol Outline:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 8-10 minutes to cross-link proteins to DNA.[26] Quench with glycine.
-
Chromatin Preparation: Lyse cells and shear chromatin to fragments of 100-500 bp using sonication.[26]
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with a ChIP-grade anti-G9a antibody.
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads with a series of low salt, high salt, and LiCl buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Sequencing and Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Analyze the data to identify genomic regions enriched for G9a binding ("peaks").
Co-IP is used to identify proteins that interact with G9a in vivo.
Objective: To isolate and identify G9a-interacting proteins from a cell lysate.
Materials:
-
Cell lysate from cells expressing G9a.
-
Co-IP antibody: Anti-G9a antibody.
-
Control antibody: Normal IgG from the same species as the Co-IP antibody.
-
Protein A/G magnetic beads.[27]
-
Lysis Buffer: RIPA buffer or other non-denaturing lysis buffer with protease inhibitors.
-
Wash Buffer: Lysis buffer or PBS with 0.1% Tween-20.
Protocol:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Remove the beads.
-
Antibody Incubation: Add the anti-G9a antibody (and IgG control to a separate aliquot) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Add fresh Protein A/G beads to each sample and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[28]
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against a suspected interacting partner, or by mass spectrometry for unbiased discovery of novel interactors.[29]
References
- 1. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a histone methyltransferase plays a dominant role in euchromatic histone H3 lysine 9 methylation and is essential for early embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a histone methyltransferase plays a dominant role in euchromatic histone H3 lysine 9 methylation and is essential for early embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recruitment of histone methyltransferase G9a mediates transcriptional repression of Fgf21 gene by E4BP4 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MYC Interacts with the G9a Histone Methyltransferase to Drive Transcriptional Repression and Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Analysis of Histone Methyltransferase G9a in B and T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. G9a selectively represses a class of late-replicating genes at the nuclear periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of H3K9me3 Heterochromatin in Cell Identity Establishment and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sdbonline.org [sdbonline.org]
- 17. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Histone H3K9 Methyltransferase G9a as a Potential Therapeutic Strategy for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. researchgate.net [researchgate.net]
- 23. Histone H3 lysine 9 methyltransferase G9a is a transcriptional coactivator for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]
- 25. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. genscript.com [genscript.com]
- 28. youtube.com [youtube.com]
- 29. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
G9a as a Transcriptional Coactivator for Nuclear Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histone methyltransferase G9a (EHMT2) is well-established as a transcriptional corepressor through its catalysis of histone H3 lysine (B10760008) 9 mono- and dimethylation (H3K9me1/2). However, a growing body of evidence has unveiled a paradoxical role for G9a as a transcriptional coactivator, particularly for the nuclear receptor superfamily. This guide provides a comprehensive technical overview of the mechanisms underpinning G9a's coactivator function, its interplay with various nuclear receptors, and the experimental methodologies used to elucidate these processes. We present quantitative data on G9a-mediated gene regulation, detailed experimental protocols, and visual representations of the key signaling pathways and workflows to serve as a valuable resource for researchers in molecular biology, epigenetics, and drug discovery.
Introduction
G9a, and its homolog GLP (EHMT1), are the primary enzymes responsible for H3K9me1/2 in euchromatin, epigenetic marks classically associated with transcriptional repression.[1] This repressive function is crucial for various cellular processes, including developmental gene silencing and the maintenance of cellular identity.[1] Surprisingly, several studies have demonstrated that G9a can also function as a transcriptional coactivator for nuclear receptors, a large family of ligand-inducible transcription factors that includes steroid hormone receptors like the Estrogen Receptor (ER), Glucocorticoid Receptor (GR), and Androgen Receptor (AR).[2][3]
This dual functionality of G9a as both a repressor and an activator highlights the contextual complexity of transcriptional regulation. The specific cellular environment, the promoter context of target genes, and the presence of other interacting proteins appear to dictate the ultimate transcriptional output of G9a's activity.[3] Understanding the mechanisms that switch G9a between its coactivator and corepressor roles is an active area of research with significant implications for both basic science and therapeutic development, particularly in the context of hormone-dependent cancers and other diseases where nuclear receptor signaling is dysregulated.
Mechanisms of G9a-Mediated Coactivation of Nuclear Receptors
The coactivator function of G9a for nuclear receptors is multifaceted and can occur through at least two distinct mechanisms: a scaffold-based, methyltransferase-independent mechanism and an enzymatic, methyltransferase-dependent mechanism.
Scaffold-Based Coactivation
A predominant mechanism for G9a's coactivator role, particularly for the Glucocorticoid Receptor (GR), is its function as a molecular scaffold that facilitates the assembly of a larger transcriptional coactivator complex.[1][4] In this model, the enzymatic activity of G9a is not required for transcriptional activation.[2][4] Upon ligand binding, the nuclear receptor translocates to the nucleus and binds to specific response elements in the DNA. G9a is then recruited to these sites, where it acts as a platform to enhance the recruitment of other key coactivators, such as:
-
p160 family members (e.g., GRIP1/SRC-2): These are primary coactivators that bind directly to nuclear receptors.[2][3]
-
CARM1 (Coactivator-Associated Arginine Methyltransferase 1): A protein arginine methyltransferase that methylates histones and other proteins to promote transcription.[2]
-
p300/CBP: Histone acetyltransferases that acetylate histones, leading to a more open chromatin structure conducive to transcription.[2]
The synergistic cooperation between G9a, GRIP1, CARM1, and p300 is crucial for robust transcriptional activation of target genes.[2][3] The N-terminal region of G9a appears to be sufficient for this scaffolding function and for its interaction with other coactivators.[4]
Enzymatic Coactivation of Estrogen Receptor α
In the context of Estrogen Receptor α (ERα), a methyltransferase-dependent mechanism of coactivation has been described.[5] In this pathway, G9a directly methylates ERα at lysine 235 (K235).[5] This methylation event creates a binding site for the Tudor domain of PHF20 (PHD Finger Protein 20), which in turn recruits the MOF (Males absent On the First) histone acetyltransferase complex. The MOF complex then acetylates histone H4 at lysine 16 (H4K16ac), an active chromatin mark, promoting the transcription of ERα target genes.[5] While this mechanism highlights a role for G9a's enzymatic activity in coactivation, it is noteworthy that even in this context, a complete loss of E2-induced gene activation is not observed upon G9a inhibition, suggesting that the scaffold mechanism may also play a partial role.[5]
Data Presentation: G9a's Impact on Nuclear Receptor Target Gene Expression
The following tables summarize quantitative data on the effects of G9a modulation on the expression of various nuclear receptor target genes.
Table 1: Effect of G9a Depletion on Estrogen Receptor α (ERα) Target Gene Expression in MCF-7 Cells. Data shows the fold induction of gene expression in response to Estradiol (B170435) (E2) treatment in control cells versus cells with G9a knockdown.
| Target Gene | Treatment Duration | Fold Induction (Control + E2) | Fold Induction (G9a Knockdown + E2) | Reference |
| GREB1 | 3 hours | ~4 | ~2 | [5] |
| GREB1 | 6 hours | ~6 | ~3 | [5] |
| PR | 3 hours | ~4 | ~2 | [5] |
| PR | 6 hours | ~6 | ~3 | [5] |
| TFF1 (pS2) | 3 hours | ~4 | ~2 | [5] |
| TFF1 (pS2) | 6 hours | ~6 | ~3 | [5] |
Table 2: Glucocorticoid Receptor (GR) Target Genes Regulated by G9a in A549 Cells. The table lists a selection of genes identified by microarray analysis that are regulated by both dexamethasone (B1670325) (dex) and G9a.
| Gene Symbol | Regulation by Dex | Regulation by G9a | Function | Reference |
| Coactivated by G9a | ||||
| FKBP5 | Upregulated | Positive | Chaperone, protein folding | [1] |
| DUSP1 | Upregulated | Positive | Phosphatase, MAPK signaling | [1] |
| KLF15 | Upregulated | Positive | Transcription factor | [1] |
| Corepressed by G9a | ||||
| SERPINB2 | Upregulated | Negative | Serine protease inhibitor | [1] |
| IL11 | Upregulated | Negative | Cytokine | [1] |
Note: This is a representative list. For a complete list of G9a-regulated GR target genes, please refer to the supplementary data of the cited publication.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the coactivator function of G9a.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To determine if G9a physically interacts with a specific nuclear receptor or other coactivators in a cellular context.
Principle: An antibody targeting a "bait" protein (e.g., G9a) is used to pull down this protein from a cell lysate. If other "prey" proteins (e.g., a nuclear receptor) are part of a complex with the bait, they will be co-precipitated and can be detected by Western blotting.
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., MCF-7 for ERα, A549 for GR) to 80-90% confluency.
-
Treat cells with the appropriate ligand (e.g., estradiol for ERα, dexamethasone for GR) for the desired time to induce complex formation.
-
Wash cells twice with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add the primary antibody against the bait protein (e.g., anti-G9a) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding proteins.
-
After the final wash, aspirate the supernatant completely.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the bait protein (as a positive control) and the expected prey protein(s).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Chromatin Immunoprecipitation (ChIP) to Analyze Protein-DNA Interactions
Objective: To determine if G9a is recruited to the regulatory regions of specific nuclear receptor target genes in vivo.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., G9a) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing.
Detailed Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cultured cells with the appropriate ligand.
-
Add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest the cells, wash with ice-cold PBS, and lyse them to release the nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin and pre-clear it with protein A/G-agarose beads.
-
Incubate the pre-cleared chromatin with an antibody against G9a (or a control IgG) overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted samples at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify specific regions of the target gene promoters or enhancers.
-
Analyze the results to determine the enrichment of G9a at these sites compared to a negative control region and the IgG control.
-
Luciferase Reporter Gene Assay for Coactivator Activity
Objective: To quantify the ability of G9a to enhance the transcriptional activity of a nuclear receptor in a controlled cellular system.
Principle: Cells are co-transfected with three plasmids: 1) an expression vector for the nuclear receptor, 2) an expression vector for the coactivator (G9a), and 3) a reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor. The activity of the luciferase enzyme, which produces light, is measured as a readout of the nuclear receptor's transcriptional activity.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., CV-1 or HEK293T) in a multi-well plate.
-
Co-transfect the cells with the expression plasmids for the nuclear receptor, G9a (and other coactivators as needed), and the luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be included as a control for transfection efficiency.
-
-
Ligand Treatment and Cell Lysis:
-
After transfection, treat the cells with the appropriate ligand or vehicle control for 24-48 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
If using a dual-luciferase system, add the Stop & Glo reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold activation by dividing the normalized luciferase activity of the ligand-treated samples by that of the vehicle-treated samples.
-
Compare the fold activation in the presence and absence of G9a to determine its coactivator effect.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. G9a functions as a molecular scaffold for assembly of transcriptional coactivators on a subset of Glucocorticoid Receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3 lysine 9 methyltransferase G9a is a transcriptional coactivator for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HISTONE H3 LYSINE 9 METHYLTRANSFERASE G9a IS A TRANSCRIPTIONAL COACTIVATOR FOR NUCLEAR RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a-mediated methylation of ERα links the PHF20/MOF histone acetyltransferase complex to hormonal gene expression - PMC [pmc.ncbi.nlm.nih.gov]
The Ankyrin Repeats of G9a: A Nexus of Epigenetic Regulation and Protein Scaffolding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The histone methyltransferase G9a (also known as EHMT2) is a key epigenetic regulator, primarily responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2) in euchromatin. These modifications are crucial for transcriptional repression and the maintenance of genomic stability. While the catalytic activity of G9a resides in its C-terminal SET domain, the centrally located ankyrin repeat domain has emerged as a critical module for protein-protein interactions and the recognition of epigenetic marks. This technical guide provides a comprehensive overview of the structure, function, and significance of the G9a ankyrin repeats, offering valuable insights for researchers and professionals in drug development. Ankyrin repeats are common structural motifs in proteins and are known to mediate protein-protein interactions.[1] In G9a, this domain is not merely a passive structural element but an active participant in reading and translating the epigenetic landscape.
Core Function: A "Reader" of Histone Methylation
The ankyrin repeat domain of G9a functions as a novel methyllysine-binding module, specifically recognizing and binding to H3K9me1 and H3K9me2.[2][3] This "reading" function is distinct from the "writing" function of the SET domain, making G9a a fascinating example of a protein that can both establish and interpret the same epigenetic mark.[2][4]
The structural basis for this recognition lies in a partial hydrophobic cage within the ankyrin repeat domain, formed by three tryptophan residues and one acidic residue.[2][3] This cage accommodates the mono- or dimethylated lysine side chain of H3K9. The specificity of this interaction is high, as the ankyrin repeats show no significant binding to unmethylated H3K9, trimethylated H3K9, or methylated H3K4 or H3K27.[2]
Quantitative Analysis of Binding Affinity
Fluorescence polarization assays have been employed to quantify the binding affinity of the G9a ankyrin repeat domain for various histone H3 peptides. The dissociation constants (Kd) highlight the specificity for mono- and dimethylated H3K9.
| Interacting Molecule | G9a Ankyrin Repeats Kd (μM) | GLP Ankyrin Repeats Kd (μM) | Reference |
| H3K9me1 peptide | 14 ± 3 | 5 ± 0.4 | [2] |
| H3K9me2 peptide | 6 ± 2 | 7 ± 1 | [2] |
| Unmethylated H3K9 peptide | > 150 | Not specified | [2] |
| H3K9me3 peptide | > 150 | Not specified | [2] |
G9a-like protein (GLP), a close homolog of G9a, also possesses an ankyrin repeat domain with similar functions but distinct binding preferences.
Signaling Pathways and Logical Relationships
The G9a ankyrin repeat domain is a central hub in several signaling pathways, primarily related to transcriptional repression and the crosstalk between histone and DNA methylation.
Histone Mark Recognition and Transcriptional Repression
The primary role of the ankyrin repeats is to tether G9a to chromatin regions already marked with H3K9me1 or H3K9me2. This interaction can facilitate the spreading of the H3K9me2 mark and reinforce a repressive chromatin state.[5] This leads to the recruitment of other corepressors, such as Heterochromatin Protein 1 (HP1), which further compacts chromatin and silences gene expression.[5]
Crosstalk with DNA Methylation
The G9a ankyrin repeat domain plays a crucial role in linking histone methylation to DNA methylation, a key mechanism for long-term gene silencing. The ankyrin repeats can directly interact with DNA methyltransferases (DNMTs), such as DNMT1 and DNMT3A/B.[6][7][8] This interaction is independent of the ankyrin domain's ability to bind methylated histones.[6] This scaffolding function positions DNMTs at specific genomic loci, facilitating de novo DNA methylation and the maintenance of methylation patterns.
Interaction with Non-Histone Proteins
The G9a ankyrin repeats also mediate interactions with non-histone proteins, expanding their functional repertoire beyond epigenetic regulation. One notable interactor is the nuclear receptor coactivator GRIP1.[2][3] This interaction suggests a role for G9a in transcriptional activation in certain contexts, a function that is independent of its methyltransferase activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the G9a ankyrin repeats. Below are summaries of key experimental protocols.
Peptide Pull-Down Assay
This assay is used to qualitatively assess the binding of G9a or its ankyrin repeat domain to specific histone peptides.
Workflow:
Methodology:
-
Biotinylated histone H3 peptides (e.g., unmodified, H3K9me1, H3K9me2, H3K9me3) are incubated with streptavidin-sepharose beads for 1 hour to allow for immobilization.[2]
-
The beads are washed multiple times with a binding and washing buffer (e.g., 25 mM Tris pH 8.0, 140 mM NaCl, 3 mM KCl, 0.1% Nonidet P-40) to remove unbound peptides.[2]
-
In vitro transcribed and translated 35S-labeled G9a protein or its ankyrin repeat domain is incubated with the peptide-bound beads overnight at 4°C.[2]
-
The beads are washed extensively with the binding and washing buffer to remove non-specific interactions.[2]
-
Bound proteins are eluted by boiling in SDS-PAGE loading buffer and analyzed by SDS-PAGE followed by autoradiography to detect the radiolabeled protein.[2]
Fluorescence Polarization Assay
This technique provides a quantitative measure of the binding affinity (Kd) between the G9a ankyrin repeat domain and fluorescently labeled histone peptides.
Methodology:
-
A constant concentration of N-terminally fluoresceinated H3 peptide (residues 1-15) is used.[2]
-
Increasing concentrations of the purified G9a ankyrin repeat protein are added to the peptide solution in a suitable buffer.
-
The fluorescence polarization of the solution is measured after an incubation period.
-
The change in polarization, which is proportional to the fraction of bound peptide, is plotted against the protein concentration.
-
The dissociation constant (Kd) is determined by fitting the data to a binding curve.[2]
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify in vivo interaction partners of the G9a ankyrin repeat domain, such as DNMTs and GRIP1.
Methodology:
-
Cells are transfected with expression vectors for tagged versions of G9a (e.g., FLAG-tagged) and its putative interacting partner (e.g., HA-tagged GRIP1).[2]
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) to extract proteins.
-
The cell lysate is incubated with an antibody specific to the tag on G9a (e.g., anti-FLAG antibody) overnight at 4°C.
-
Protein A/G-agarose or magnetic beads are added to capture the antibody-protein complexes.
-
The beads are washed several times to remove non-specific binders.
-
The immunoprecipitated proteins are eluted and analyzed by Western blotting using an antibody against the tag of the putative interacting partner (e.g., anti-HA antibody).[2]
Implications for Drug Development
The G9a ankyrin repeat domain presents a compelling target for therapeutic intervention. Its distinct "reader" function, separate from the catalytic "writer" domain, offers the potential for developing highly specific inhibitors. Targeting the ankyrin repeats could disrupt the recruitment of G9a to specific chromatin loci and its interaction with other proteins, such as DNMTs, without affecting its intrinsic methyltransferase activity. This could provide a more nuanced approach to modulating G9a function compared to targeting the highly conserved SET domain. Such inhibitors could be valuable in the treatment of cancers and other diseases where aberrant G9a activity and the misregulation of gene silencing pathways are implicated.
Conclusion
The ankyrin repeat domain of G9a is a multifaceted module that is integral to the protein's function as an epigenetic regulator. Its ability to read histone methylation marks, interact with a variety of other proteins, and link histone and DNA methylation pathways places it at a critical juncture in the control of gene expression. A thorough understanding of the structure, function, and interactions of the G9a ankyrin repeats is essential for researchers in the field of epigenetics and for the development of novel therapeutic strategies that target this important protein.
References
- 1. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ankyrin repeats of G9a and GLP histone methyltransferases are mono- and dimethyllysine binding modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HISTONE H3 LYSINE 9 METHYLTRANSFERASE G9a IS A TRANSCRIPTIONAL COACTIVATOR FOR NUCLEAR RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of distinct surfaces of the G9a ankyrin repeat domain in histone and DNA methylation during embryonic stem cell self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct interaction between DNMT1and G9a coordinates DNA and histone methylation during replication - PMC [pmc.ncbi.nlm.nih.gov]
The Role of G9a in Cellular Pluripotency and Lineage Commitment: An In-depth Technical Guide
Executive Summary
The histone methyltransferase G9a (also known as EHMT2) is a critical epigenetic regulator that plays a pivotal role in the delicate balance between cellular pluripotency and lineage commitment. By catalyzing the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark predominantly associated with transcriptional repression, G9a orchestrates the silencing of key pluripotency-associated genes, thereby paving the way for cellular differentiation. This technical guide provides a comprehensive overview of G9a's function, its molecular mechanisms, and the experimental methodologies used to investigate its role in stem cell biology. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of regenerative medicine, developmental biology, and drug discovery.
Introduction: G9a as a Gatekeeper of Cell Fate
G9a rarely acts alone; it often forms a heterodimeric complex with the G9a-like protein (GLP, or EHMT1), which is also a histone methyltransferase.[3][4] Together, the G9a/GLP complex is the primary enzyme responsible for H3K9me1 and H3K9me2 in euchromatin.[4] Furthermore, there is growing evidence of a functional crosstalk between the G9a/GLP complex and the Polycomb Repressive Complex 2 (PRC2), another key epigenetic silencer that mediates H3K27 trimethylation (H3K27me3).[5][6][7][8] This interplay between different repressive chromatin-modifying complexes highlights the intricate layers of epigenetic control that govern cell fate decisions.
Quantitative Data on G9a's Impact
The functional significance of G9a in pluripotency and lineage commitment is underscored by quantitative data from various studies. Inhibition or depletion of G9a leads to significant changes in gene expression and cellular phenotypes.
Table 1: Effect of G9a Inhibition on Gene Expression in Human Hematopoietic Stem and Progenitor Cells (HSPCs)
| Gene Cluster | Fold Change (UNC0638 vs. DMSO) | Biological Process |
| Embryonic/fetal hemoglobin genes (HBE1, HBG1) | Up-regulated | Erythroid differentiation |
| Multi-lineage affiliated genes | Up-regulated | Promiscuous gene expression |
Data synthesized from studies on the effect of the G9a/GLP inhibitor UNC0638 on human CD34+ HSPCs.[9][10]
Table 2: Impact of G9a Knockdown on Gene Expression in Non-Small Cell Lung Cancer (NSCLC) Tumor-Initiating Cells
| Gene Category | Number of Genes |
| Hypomethylated genes | 67 |
| Upregulated genes | 143 |
| Both hypomethylated and upregulated | 43 |
Data from studies investigating the effects of G9a shRNA knockdown in NSCLC tumor-initiating cells.[11]
Table 3: Effect of G9a Inhibition on H3K9me2 Levels
| Cell Line | Treatment | Reduction in H3K9me2 |
| MDA-MB-231 | UNC0638 (1 µM for 48h) | Substantial reduction |
| MCF7 | UNC0638 (320 nM for 14d) | Significant reduction |
Data from studies using the G9a/GLP inhibitor UNC0638.[12][13]
Signaling Pathways and Molecular Interactions
G9a's function is intricately linked to various signaling pathways and protein-protein interactions. Understanding these connections is crucial for elucidating its mechanism of action.
Caption: G9a's role in pluripotency and differentiation.
Experimental Protocols
Investigating the function of G9a requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K9me2
This protocol is designed to identify the genomic regions where H3K9me2 is present.
-
Cell Cross-linking:
-
Culture pluripotent stem cells to ~80-90% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend nuclei in a shearing buffer.
-
Sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K9me2.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's protocol.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions enriched for H3K9me2.
-
Caption: A streamlined workflow for ChIP-seq analysis.
RNA-Sequencing (RNA-seq) for Gene Expression Analysis
This protocol is used to quantify the changes in the transcriptome following G9a manipulation.
-
RNA Extraction:
-
Culture and treat cells as required (e.g., with a G9a inhibitor or siRNA).
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated upon G9a perturbation.
-
Caption: A standard workflow for RNA-seq analysis.
In Vitro Directed Differentiation
This protocol outlines a general framework for inducing the differentiation of pluripotent stem cells into a specific lineage.
-
Preparation of Pluripotent Stem Cells:
-
Culture hPSCs on a suitable matrix (e.g., Matrigel) in a feeder-free medium (e.g., mTeSR1) to maintain pluripotency.
-
Passage the cells when they reach optimal confluency.
-
-
Initiation of Differentiation:
-
Dissociate the hPSC colonies into single cells or small clumps.
-
Plate the cells at a specific density in a differentiation medium. The composition of this medium is lineage-specific and typically contains a cocktail of growth factors and small molecules.
-
-
Stepwise Lineage Specification:
-
Culture the cells for a defined period, changing the medium every 1-2 days.
-
The differentiation process is often guided by mimicking the developmental cues of embryogenesis, involving a sequential change in the composition of the culture medium to direct the cells through intermediate progenitor stages.
-
-
Maturation and Characterization:
-
After the differentiation period, mature the cells in a final maturation medium.
-
Characterize the differentiated cells using lineage-specific markers (e.g., by immunofluorescence, flow cytometry, or qRT-PCR) to assess the efficiency of differentiation.
-
Conclusion and Future Directions
G9a is a central figure in the epigenetic landscape that governs the transition from pluripotency to lineage commitment. Its role in silencing pluripotency genes is well-established, and its interplay with other repressive complexes is an active area of research. The development of specific and potent inhibitors of G9a has provided powerful tools to probe its function and has opened up new avenues for manipulating cell fate for therapeutic purposes. Future research will likely focus on dissecting the context-dependent functions of G9a in different lineages, understanding the precise mechanisms of its recruitment to specific genomic loci, and exploring the therapeutic potential of targeting G9a in regenerative medicine and cancer therapy. This technical guide provides a solid foundation for researchers and professionals to delve into the fascinating world of G9a-mediated epigenetic regulation.
References
- 1. [PDF] Protocol for directed differentiation of human pluripotent stem cells toward a hepatocyte fate | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lesentreprisescontrelecancer.fr [lesentreprisescontrelecancer.fr]
- 6. researchgate.net [researchgate.net]
- 7. Functional Crosstalk Between Lysine Methyltransferases on Histone Substrates: The Case of G9A/GLP and Polycomb Repressive Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. G9a regulates tumorigenicity and stemness through genome-wide DNA methylation reprogramming in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of G9a in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways and repair mechanisms collectively known as the DNA Damage Response (DDR). A key aspect of the DDR is the dynamic modification of chromatin structure, which facilitates the recruitment of repair factors to sites of damage. G9a (also known as EHMT2), a histone methyltransferase responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), has emerged as a critical player in the DDR.[1][2] Initially recognized for its role in transcriptional repression and epigenetic silencing, G9a is now understood to have multifaceted functions in DNA repair, influencing both homologous recombination (HR) and non-homologous end joining (NHEJ).[3][4][5] This technical guide provides an in-depth exploration of G9a's role in the DDR, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the signaling pathways involved.
G9a's Function in DNA Double-Strand Break Repair
G9a is actively involved in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Its role is multifaceted, involving direct participation in repair processes and the regulation of chromatin structure to facilitate access for repair machinery.
Recruitment and Post-Translational Modification of G9a at DSBs
In response to DSBs, G9a is recruited to the damaged chromatin.[3] This recruitment is a tightly regulated process involving post-translational modifications of G9a itself. Two key kinases have been identified as responsible for phosphorylating G9a, enabling its localization to DSBs:
-
Casein Kinase 2 (CK2): Upon DSB induction, CK2 phosphorylates G9a at serine 211. This phosphorylation event is crucial for G9a's recruitment to the chromatin surrounding the break.[3][6]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM, a central kinase in the DDR signaling cascade, phosphorylates G9a at serine 569.[4][7] This modification is also required for G9a's accumulation at DNA break sites.[4][5]
Role in Homologous Recombination (HR)
G9a plays a significant, and somewhat paradoxical, role in homologous recombination, a high-fidelity DSB repair pathway. Its function in HR is primarily mediated through its interaction with the Replication Protein A (RPA) complex.[3][6]
-
Interaction with RPA: G9a directly interacts with the RPA complex, specifically the RPA70 and RPA32 subunits.[3] This interaction occurs on chromatin in response to DNA damage.[3]
-
Promotion of RPA and Rad51 Loading: The binding of G9a to RPA is critical for the efficient loading of both RPA and the Rad51 recombinase onto the single-stranded DNA (ssDNA) overhangs generated during the end resection phase of HR.[3][6][8]
-
Methyltransferase-Independent Function: Interestingly, G9a's role in promoting HR through its interaction with RPA appears to be independent of its histone methyltransferase activity.[3]
The depletion of G9a leads to a significant reduction in the formation of RPA and Rad51 foci at DSBs, impairing the HR process and increasing cellular sensitivity to DNA damaging agents.[3][9]
Role in Non-Homologous End Joining (NHEJ) and Other Repair Pathways
G9a also contributes to the NHEJ pathway, an alternative and more error-prone mechanism for repairing DSBs.[10][11]
-
Early Recruitment of 53BP1 and BRCA1: The catalytic activity of G9a is required for the early recruitment of key DDR factors, including 53BP1 and BRCA1, to the sites of DNA breaks.[4][5] The recruitment of 53BP1 is a critical step in promoting NHEJ.
-
Chromatin Remodeling: G9a-mediated H3K9 methylation contributes to the establishment of a temporary repressive chromatin structure at DSBs, which is thought to influence the choice and progression of the repair pathway.[12]
-
Impact of G9a Inhibition: Inhibition of G9a's catalytic activity has been shown to disrupt both HR and NHEJ repair pathways, leading to increased sensitivity to ionizing radiation.[4][5][11]
Down-regulation of G9a has also been linked to increased chromosome instability and the spontaneous accumulation of DSBs, triggering a robust DDR.[2][13][14]
Quantitative Data on G9a's Role in DDR
The following tables summarize key quantitative findings from studies investigating the impact of G9a on the DNA damage response.
| Cell Line | Condition | Parameter Measured | Result | Reference |
| HCT116 | G9a-KO vs. G9a-WT | Comet Assay (Tail Moment) 6h post-IR (10 Gy) | Significant increase in comet tail moment in G9a-KO cells | [3][15] |
| HCT116 | G9a-KO vs. G9a-WT | Comet Assay (Tail Moment) 18h post-VP16 (40µM) | Significant increase in comet tail moment in G9a-KO cells | [3][15] |
| HCT116 | G9a-KO vs. G9a-WT | γ-H2AX foci positive cells 6h post-IR (10 Gy) | G9a-KO cells showed a significantly higher percentage of cells with persistent γ-H2AX foci compared to G9a-WT. | [10][15] |
| HCT116 | G9a-KO vs. G9a-WT | γ-H2AX foci positive cells 18h post-VP16 (40µM) | G9a-KO cells maintained a higher percentage of γ-H2AX positive cells compared to G9a-WT. | [10][15] |
| HT29 | shG9a vs. shCon | Chromosome Aberration Rate | Increased from 0.55% in control to 5% in G9a knockdown cells. | [13][14] |
Table 1: Impact of G9a Depletion on DNA Damage Levels. Data from comet assays and γ-H2AX foci formation assays demonstrate that the absence of G9a impairs the repair of DNA double-strand breaks, leading to the persistence of DNA damage.
| Cell Line | Condition | Parameter Measured | Result | Reference |
| HCT116 | G9a-KO vs. G9a-WT | RPA foci formation post-IR | Significantly fewer RPA foci-positive cells in G9a-KO compared to G9a-WT. | [8][9] |
| HCT116 | G9a-KO vs. G9a-WT | Rad51 foci formation post-IR | Significantly fewer Rad51 foci-positive cells in G9a-KO compared to G9a-WT. | [8][9] |
| HCT116 | G9a-KO vs. G9a-WT | RPA foci formation post-VP16 | Significantly fewer RPA foci-positive cells in G9a-KO compared to G9a-WT. | [8][9] |
| HCT116 | G9a-KO vs. G9a-WT | Rad51 foci formation post-VP16 | Significantly fewer Rad51 foci-positive cells in G9a-KO compared to G9a-WT. | [8][9] |
| U2OS | shG9a vs. shControl | Early recruitment of 53BP1 to DNA breaks | Depletion of G9a impairs the early recruitment of 53BP1. | [16] |
| U2OS | G9a inhibitor (UNC0638) | Early recruitment of 53BP1 to DNA breaks | Inhibition of G9a's catalytic activity impairs the early recruitment of 53BP1. | [16] |
Table 2: Effect of G9a Depletion on the Recruitment of DNA Repair Proteins. The absence or inhibition of G9a impairs the localization of key homologous recombination (RPA, Rad51) and non-homologous end joining (53BP1) proteins to sites of DNA damage.
| Cell Line | Condition | Parameter Measured | Result | Reference |
| HCT116 | G9a-KO vs. G9a-WT | Cell Survival Fraction post-IR | G9a-KO cells exhibited a much lower survival rate following irradiation. | [10][15] |
| HCT116 | G9a-KO vs. G9a-WT | Cell Survival Fraction post-VP16 | G9a-KO cells showed a significantly lower survival rate after treatment with etoposide. | [10][15] |
| U2OS | shG9a or UNC0638 treatment | Cellular sensitivity to IR (Colony Formation) | Depletion or inhibition of G9a increases cellular sensitivity to ionizing radiation. | [5] |
Table 3: Cellular Sensitivity to DNA Damaging Agents upon G9a Depletion/Inhibition. The impaired DNA damage repair in the absence of functional G9a translates to increased sensitivity and reduced survival of cancer cells when exposed to genotoxic agents.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of G9a in the DNA damage response.
Neutral Comet Assay for DSB Detection
The neutral comet assay is a single-cell gel electrophoresis technique used to detect DNA double-strand breaks.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under neutral pH conditions. Broken DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[4][13]
Protocol:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of ~1x10^5 cells/mL.[3]
-
Slide Preparation: Mix 30 µL of the cell suspension with 250 µL of low-melting-point agarose (at 37°C). Immediately pipette 50 µL of this mixture onto a specialized comet slide. Allow to solidify at 4°C for 30 minutes.[3]
-
Lysis: Immerse the slides in a pre-chilled lysis solution (containing high salt and detergents like Triton X-100) and incubate for at least 60 minutes at 4°C.[3][13]
-
Electrophoresis: After lysis, wash the slides with a pre-chilled neutral electrophoresis buffer. Place the slides in a horizontal electrophoresis tank filled with the same buffer and apply voltage (e.g., 21-35 V) for a specified time (e.g., 7-60 minutes) at 4°C.[11][13]
-
Staining and Visualization: After electrophoresis, gently rinse the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium (B1200493) iodide).[11]
-
Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the tail moment (the product of the tail length and the fraction of DNA in the tail) using specialized software. At least 100 cells should be scored per sample.[3][15]
Immunofluorescence Staining for γ-H2AX Foci
This technique is used to visualize and quantify the formation of γ-H2AX, a marker for DNA double-strand breaks.
Principle: Cells are fixed, permeabilized, and incubated with a primary antibody specific to the phosphorylated form of histone H2AX (γ-H2AX). A fluorescently labeled secondary antibody is then used for detection. The resulting fluorescent foci in the nucleus represent sites of DSBs.[1][6][12]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with DNA damaging agents as required.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.[12]
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibody access to the nucleus.[12]
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking solution (e.g., 5% BSA in PBS) for 30 minutes at room temperature.[12]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γH2AX, diluted 1:200 - 1:1000) overnight at 4°C.[1][6][12]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG, diluted 1:200 - 1:1000) for 2 hours at room temperature in the dark.[1][12]
-
Counterstaining and Mounting: Wash the cells again with PBS. Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.[2][12]
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Count the number of γ-H2AX foci per nucleus. A cell is often considered positive if it has a threshold number of foci (e.g., ≥10).[15][17] Analyze at least 150 cells per condition.[17]
Co-Immunoprecipitation (Co-IP) of G9a and Interacting Proteins
Co-IP is used to identify and confirm protein-protein interactions in vivo.
Principle: A specific antibody is used to pull down a protein of interest ("bait") from a cell lysate. If other proteins ("prey") are bound to the bait protein, they will be pulled down as well. The presence of the prey protein is then detected by Western blotting.[8][10][18]
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[19]
-
Pre-clearing: (Optional but recommended) Incubate the cell lysate with protein A/G-agarose or magnetic beads to reduce non-specific binding in the subsequent steps.[19]
-
Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-G9a or anti-FLAG if using a tagged protein) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation.[10][19]
-
Capture of Immune Complexes: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[19]
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[18]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected interacting proteins (e.g., anti-RPA70).[8][10]
In Vitro Kinase Assay for G9a Phosphorylation
This assay is used to determine if a kinase (e.g., CK2) can directly phosphorylate a substrate (e.g., G9a) in a controlled environment.
Principle: A purified kinase is incubated with its purified substrate in the presence of ATP (often radiolabeled [γ-³²P]ATP). The incorporation of the phosphate (B84403) group into the substrate is then measured.[20][21][22]
Protocol:
-
Reagent Preparation: Purify recombinant CK2 kinase and G9a protein (both wild-type and mutant, e.g., S211A, as a negative control). Prepare a kinase assay buffer.[10]
-
Kinase Reaction: In a microcentrifuge tube, combine the kinase assay buffer, the purified CK2 enzyme, and the purified G9a substrate.
-
Initiation: Start the reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for 10-20 minutes.[20]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film (autoradiography) to detect the radiolabeled, phosphorylated G9a. Alternatively, the reaction can be spotted onto P81 phosphocellulose paper, washed to remove unincorporated ATP, and the radioactivity quantified using a scintillation counter.[20][21]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if a protein of interest is associated with a specific DNA region in the cell.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody against the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by PCR or sequencing.[23][24][25]
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[24]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-600 bp by sonication.[24][26]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for G9a overnight at 4°C. Use a non-specific IgG as a negative control.[24]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.[23]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.[23][26]
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a spin column or phenol-chloroform extraction.[26][27]
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers flanking the expected binding sites near a DSB to determine the enrichment of G9a at these sites.[25]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and relationships involving G9a in the DNA damage response.
References
- 1. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 2. crpr-su.se [crpr-su.se]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Comet Assay for the Detection of Single and Double-Strand DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. G9a coordinates with the RPA complex to promote DNA damage repair and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G9a inhibition potentiates the anti-tumour activity of DNA double-strand break inducing agents by impairing DNA repair independent of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Down-regulation of G9a triggers DNA damage response and inhibits colorectal cancer cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence and staining for γH2AX [bio-protocol.org]
- 18. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 24. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 25. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
G9a in Hypoxia and Cancer Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the histone methyltransferase G9a (also known as EHMT2) and its critical functions in the hypoxic tumor microenvironment and cancer cell survival. We will delve into the molecular mechanisms, signaling pathways, and the impact of G9a on gene expression, offering a comprehensive resource for researchers and professionals in oncology and drug development.
Introduction: G9a as a Key Epigenetic Regulator in Cancer
G9a is a primary enzyme responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1] Beyond its role in histone modification, G9a also methylates non-histone proteins, expanding its regulatory influence on various cellular processes.[2] Aberrant G9a expression is a frequent observation in a multitude of cancers, where it contributes to pathogenesis by silencing tumor suppressor genes and promoting cancer cell adaptation to stressors like hypoxia.[1]
Hypoxia, a common feature of solid tumors, is a potent driver of cancer progression, metastasis, and therapeutic resistance.[3] Cancer cells adapt to low oxygen conditions through a variety of mechanisms, many of which are orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][3] Recent evidence has illuminated a crucial interplay between G9a and the hypoxic response, positioning G9a as a key mediator of cancer cell survival and malignancy under low-oxygen conditions.
G9a Signaling in the Hypoxic Tumor Microenvironment
Under hypoxic conditions, G9a protein levels and activity are significantly enhanced, not through transcriptional upregulation, but via post-translational stabilization. This stabilization initiates a cascade of events that ultimately promotes cancer cell survival and adaptation.
Hypoxia-Induced Stabilization of G9a
In normoxic conditions, G9a is targeted for proteasomal degradation through a mechanism analogous to that of HIF-1α. The prolyl hydroxylase domain protein 1 (PHD1) hydroxylates G9a on proline residues (P676 and P1207).[1][4] This hydroxylation allows for the recognition of G9a by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.[4]
Hypoxia inhibits the oxygen-dependent activity of PHDs, thereby preventing G9a hydroxylation.[4] This abrogation of hydroxylation shields G9a from pVHL-mediated degradation, resulting in its accumulation and increased methyltransferase activity within the nucleus.[1][4]
G9a-Mediated Gene Repression through Histone Methylation
The accumulation of G9a in hypoxic conditions leads to a global increase in H3K9me2, a repressive histone mark. G9a is recruited to the promoters of a specific subset of hypoxia-responsive genes, where it catalyzes H3K9 dimethylation, leading to chromatin condensation and transcriptional silencing. This targeted gene repression is a key mechanism by which G9a promotes cancer cell survival. For instance, in breast cancer cells, of the 597 genes repressed by hypoxia, 212 have been identified as G9a-dependent.[5] These repressed genes include tumor suppressors and genes involved in cell adhesion.[4][5]
Dual Regulation of HIF-1α Activity through Non-Histone Methylation
G9a's role in the hypoxic response is further nuanced by its methylation of non-histone proteins that directly interact with and modulate the activity of HIF-1α.
-
Pontin and Reptin: G9a methylates the chromatin remodeling factors Pontin and Reptin, which are components of the HIF-1 complex.[2] These methylation events have opposing effects on HIF-1α transcriptional activity.
-
Pontin methylation by G9a enhances the recruitment of the p300/CBP coactivator to a subset of HIF-1α target gene promoters, thereby augmenting their transcription.[2][6][7] This can lead to increased expression of genes involved in invasion and migration, such as Ets1.[6]
-
Reptin methylation at lysine 67, also by G9a, enhances its interaction with HIF-1α but also promotes the recruitment of the corepressor HDAC1.[2][8] This leads to the attenuation of transcriptional activity at a different subset of HIF-1α target genes.[8]
-
-
Direct HIF-1α Methylation: G9a, along with its homolog GLP, can directly methylate HIF-1α at lysine 674 (K674).[9][10] This methylation event does not affect HIF-1α stability or its DNA binding capacity but rather impairs its transactivation domain function, leading to a suppression of its transcriptional activity.[9][10] This suggests a negative feedback loop where G9a can both positively and negatively fine-tune the HIF-1α response.
G9a's Role in Hypoxia-Induced Epithelial-Mesenchymal Transition (EMT) and Angiogenesis
G9a and EMT
Epithelial-Mesenchymal Transition (EMT) is a cellular program that endows cancer cells with migratory and invasive properties, facilitating metastasis. Hypoxia is a potent inducer of EMT. G9a plays a pivotal role in this process by interacting with key EMT-inducing transcription factors, such as Snail.[11] The G9a-Snail complex is recruited to the promoter of the E-cadherin gene (CDH1), a cornerstone of epithelial cell-cell adhesion.[11] This recruitment leads to H3K9me2 deposition and subsequent transcriptional repression of E-cadherin, a hallmark of EMT.[11] Furthermore, under hypoxic conditions, G9a has been shown to repress another cell adhesion molecule, CDH10, thereby enhancing breast cancer cell motility.[5]
G9a and Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and is strongly stimulated by hypoxia. G9a contributes to tumor angiogenesis by regulating the expression of pro-angiogenic factors.[12] In germ cell tumors, G9a has been linked to the dysregulation of angiogenesis under hypoxic conditions.[13][14] Pharmacological inhibition of G9a has been shown to suppress the expression of angiogenic factors such as angiogenin (B13778026) and interleukin-8 (IL-8).[12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on G9a's role in hypoxia and cancer.
Table 1: G9a-Dependent Gene Repression in Hypoxia
| Cancer Type | Total Hypoxia-Repressed Genes | G9a-Dependent Repressed Genes | Percentage of G9a-Dependent Genes | Reference |
| Breast Cancer | 597 | 212 | 36% | [5] |
Table 2: Pharmacological Inhibitors of G9a
| Inhibitor | Target(s) | IC50 | In Vivo Dosage (Mouse Model) | Reference |
| BIX-01294 | G9a, GLP | G9a: 1.7 µM, GLP: 0.9 µM | Not specified | [15] |
| UNC0642 | G9a, GLP | <2.5 nM | 5 mg/kg | [16][17][18] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of G9a in hypoxia.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to determine the association of G9a and specific histone marks (e.g., H3K9me2) with the promoter regions of target genes.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., MCF7, MDA-MB-231) are cultured under normoxic (21% O2) or hypoxic (1% O2) conditions. For inhibitor studies, cells are treated with a G9a inhibitor (e.g., 3 µM UNC0642 for 9 hours) or a vehicle control.[4]
-
Crosslinking: Cells are treated with 1% formaldehyde (B43269) to crosslink proteins to DNA.[19]
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into 100-500 bp fragments using a sonicator.[19]
-
Immunoprecipitation: The sheared chromatin is incubated overnight with antibodies specific to G9a or H3K9me2.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washes: The beads are washed to remove non-specific binding.
-
Elution and Reverse Crosslinking: The chromatin is eluted from the beads, and the crosslinks are reversed by heating.
-
DNA Purification: The DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by quantitative PCR using primers specific to the promoter regions of target genes (e.g., ARNTL, HHEX).[4]
In Vivo Tumor Xenograft Studies
This protocol is used to assess the effect of G9a inhibition on tumor growth in a living organism.
Methodology:
-
Cell Preparation: A suspension of cancer cells (e.g., 1 x 10^6 AT3 tumor cells) is prepared in a suitable medium.[4]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.[20][21]
-
Tumor Cell Implantation: The cell suspension is injected subcutaneously into the flank of each mouse.[20][22]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = (Width² x Length) / 2).[20]
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of a G9a inhibitor (e.g., 5 mg/kg UNC0642) at regular intervals, while the control group receives a vehicle.[20][23]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for G9a target genes).[20]
Cell Migration and Invasion Assays
These assays are used to evaluate the effect of G9a inhibition on the migratory and invasive potential of cancer cells.
Methodology (Transwell Assay):
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
Treatment: Cells can be pre-treated with a G9a inhibitor or the inhibitor can be added to the culture medium.
-
Incubation: The plate is incubated to allow cells to migrate through the membrane.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
Therapeutic Implications and Future Directions
The central role of G9a in promoting cancer cell survival and adaptation in the hypoxic tumor microenvironment makes it an attractive therapeutic target. Small molecule inhibitors of G9a, such as BIX-01294 and UNC0642, have demonstrated efficacy in preclinical models, reducing cancer cell proliferation, migration, and in vivo tumor growth.[4][24]
Future research should focus on:
-
Developing more selective and potent G9a inhibitors with favorable pharmacokinetic profiles for clinical translation.
-
Investigating the combination of G9a inhibitors with other anti-cancer therapies , such as chemotherapy, radiation, and immunotherapy, particularly in the context of hypoxic tumors.
-
Elucidating the full spectrum of G9a's non-histone substrates and their roles in hypoxia and cancer progression.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from G9a-targeted therapies.
References
- 1. Frontiers | Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance [frontiersin.org]
- 2. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 3. Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a drives hypoxia-mediated gene repression for breast cancer cell survival and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a-mediated repression of CDH10 in hypoxia enhances breast tumour cell motility and associates with poor survival outcome [thno.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Negative Regulation of Hypoxic Responses via Induced Reptin Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Methylation of hypoxia-inducible factor (HIF)-1α by G9a/GLP inhibits HIF-1 transcriptional activity and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G9a interacts with Snail and is critical for Snail-mediated E-cadherin repression in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyltransferase G9a promotes cervical cancer angiogenesis and decreases patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hypoxia-Inducible Epigenetic Regulators Jmjd1a and G9a Provide a Mechanistic Link between Angiogenesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The hypoxia-inducible epigenetic regulators Jmjd1a and G9a provide a mechanistic link between angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. altogenlabs.com [altogenlabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Chromatin: Unveiling the Non-Catalytic Scaffolding Functions of G9a
For Immediate Release
[City, State] – [Date] – Long recognized for its enzymatic role in gene silencing, the protein G9a is now emerging as a master scaffold, orchestrating complex cellular processes independent of its catalytic activity. A new in-depth technical guide details these non-catalytic functions, providing researchers, scientists, and drug development professionals with a comprehensive resource on G9a's role in transcriptional regulation and DNA damage repair. This whitepaper synthesizes current research, presenting quantitative data, detailed experimental protocols, and novel visual representations of G9a-mediated pathways.
The histone methyltransferase G9a (also known as EHMT2 or KMT1C) has been a focal point of epigenetic research due to its primary role in mono- and dimethylating histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), marks typically associated with transcriptional repression. However, a growing body of evidence, meticulously compiled in this guide, illuminates a fascinating and crucial aspect of G9a's functionality: its ability to act as a molecular scaffold, bringing together and coordinating the activities of various protein complexes. This scaffolding function is critical for both the activation and repression of gene expression, as well as for the cellular response to DNA damage.
G9a as a Versatile Scaffolding Hub in Transcription
Independent of its methyltransferase activity, G9a plays a pivotal role as a transcriptional co-activator for nuclear receptors, most notably the Glucocorticoid Receptor (GR). Upon hormone activation, G9a is recruited to GR binding sites on DNA. Here, it acts as a platform to facilitate the assembly of a transcriptional co-activator complex, enhancing the recruitment of key players like CARM1 (Coactivator-associated arginine methyltransferase 1) and the histone acetyltransferase p300.[1][2][3] The N-terminal region of G9a is crucial for this scaffolding function, which is indispensable for the transcriptional activation of a subset of GR target genes.[3]
Conversely, in its role as a transcriptional corepressor, G9a's scaffolding function is also paramount. It recruits other repressive proteins, such as HP1 (Heterochromatin Protein 1) and DNA methyltransferases (DNMTs), to specific gene promoters, leading to a synergistic silencing of gene expression.[3] This dual functionality underscores the contextual dependency of G9a's scaffolding role, dictated by its interacting partners and the specific genomic locus.
A Critical Scaffold in the DNA Damage Response
Beyond its role in transcription, this guide sheds light on the emerging non-catalytic function of G9a in the DNA damage response (DDR). In response to DNA double-strand breaks (DSBs), G9a is recruited to the site of damage and acts as a scaffold to facilitate the assembly of repair machinery.[4] Notably, G9a directly interacts with the Replication Protein A (RPA) complex, a key sensor of single-stranded DNA exposed during DSB repair. This interaction is crucial for the efficient loading of RPA and the subsequent recruitment of the RAD51 recombinase, a central player in homologous recombination repair.[4] This scaffolding function of G9a in DNA repair is independent of its methyltransferase activity and highlights a novel avenue for therapeutic intervention in cancers with compromised DNA repair pathways.[4][5]
Quantitative Insights into G9a's Interactions
To provide a clear and comparative overview for researchers, this whitepaper compiles available quantitative data on the binding affinities of G9a with its various partners. While specific binding affinities for many scaffolding interactions are still under investigation, the guide presents key data for G9a's interaction with its histone substrates and inhibitors.
| Interacting Partner | G9a Domain | Method | Binding Affinity (Kd) | Reference |
| H3K9me1 peptide | Ankyrin Repeats | Isothermal Titration Calorimetry (ITC) | Preferential binding | [6] |
| H3K9me2 peptide | Ankyrin Repeats | Isothermal Titration Calorimetry (ITC) | Preferential binding | [6] |
| UNC0638 (inhibitor) | SET Domain | Surface Plasmon Resonance (SPR) | 27 nM | [7] |
| UNC0642 (inhibitor) | SET Domain | Biochemical Assay (IC50) | < 15 nM | |
| BIX-01294 (inhibitor) | SET Domain | Biochemical Assay (IC50) | 2.7 µM |
This table summarizes available quantitative data. Further research is needed to elucidate the specific binding affinities for many of G9a's scaffolding protein-protein interactions.
Visualizing G9a's Scaffolding Networks
To facilitate a deeper understanding of the complex molecular interactions orchestrated by G9a, this guide includes detailed diagrams generated using the Graphviz DOT language. These visualizations map out key signaling pathways and experimental workflows, providing a clear and logical representation of G9a's scaffolding functions.
Detailed Experimental Protocols
This technical guide provides detailed methodologies for key experiments essential for studying the non-catalytic scaffolding functions of G9a. These protocols are designed to be a valuable resource for researchers in the field.
Co-Immunoprecipitation (Co-IP) to Identify G9a Interaction Partners
This protocol details the steps to identify proteins that interact with G9a within a cellular context.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to G9a to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
-
Chromatin Immunoprecipitation (ChIP) to Study G9a Recruitment
This protocol outlines the procedure to determine if G9a is recruited to specific DNA sequences in vivo.
-
Cross-linking:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to G9a overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific to the target DNA region to quantify the enrichment of G9a at that locus.
-
This comprehensive guide serves as an invaluable tool for the scientific community, providing a deep dive into the non-catalytic scaffolding functions of G9a. By consolidating quantitative data, offering detailed experimental protocols, and providing clear visual aids, this whitepaper will undoubtedly accelerate research into the multifaceted roles of G9a and pave the way for novel therapeutic strategies targeting its scaffolding activities.
[Insert a brief description of your organization, its mission, and its expertise in the relevant field.]
Contact:
[Title]
[Email]
[Phone Number]
References
- 1. G9a functions as a molecular scaffold for assembly of transcriptional coactivators on a subset of Glucocorticoid Receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a coordinates with the RPA complex to promote DNA damage repair and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a inhibition potentiates the anti-tumour activity of DNA double-strand break inducing agents by impairing DNA repair independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of G9a in Immune System Regulation and Lymphoid Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The euchromatic histone-lysine N-methyltransferase 2, commonly known as G9a (or EHMT2), is a critical epigenetic regulator that plays a multifaceted role in the development and function of the immune system. Primarily responsible for the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a hallmark of transcriptional repression, G9a is instrumental in establishing and maintaining the identity of various lymphoid lineages.[1][2][3] Beyond its canonical repressive function, G9a also exhibits non-enzymatic activities, acting as a molecular scaffold to facilitate gene activation.[1] This dual functionality underscores its complex involvement in orchestrating the precise gene expression programs required for lymphocyte differentiation and immune responses. This technical guide provides an in-depth exploration of G9a's functions in the immune system, with a focus on lymphoid cell differentiation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
G9a's Core Function and Mechanism of Action
G9a is a SET domain-containing histone methyltransferase that primarily catalyzes the addition of two methyl groups to histone H3 at lysine 9 (H3K9me2).[1][3] This modification serves as a docking site for repressive protein complexes, such as Heterochromatin Protein 1 (HP1), which promote chromatin condensation and gene silencing.[1] G9a often forms a heterodimeric complex with the G9a-like protein (GLP or EHMT1), which is essential for its enzymatic activity in vivo.[1] While H3K9me2 is its main product, the G9a/GLP complex can also methylate other histones and non-histone proteins, expanding its regulatory influence.[1]
Intriguingly, G9a also possesses functions independent of its methyltransferase activity. The N-terminal domain of G9a can act as a scaffold, recruiting transcriptional co-activators to specific gene loci, thereby promoting gene expression.[1] This is particularly evident in its role in Th2 cell differentiation.[4]
G9a in T Lymphocyte Differentiation and Function
G9a exerts distinct and context-dependent effects on the differentiation of CD4+ T helper (Th) cell subsets and the function of CD8+ T cells.
CD4+ T Helper Cell Differentiation
G9a's role in Th cell differentiation is nuanced, with opposing effects on different lineages, often dictated by whether its enzymatic activity is required.
-
Th1 Cells: G9a appears to be largely dispensable for the differentiation of Th1 cells, which are critical for responses to intracellular pathogens.[1][5] Studies on G9a-deficient T cells have shown no significant difference in the frequency of Th1 cells developing under Th1-polarizing conditions.[1]
-
Th2 Cells: In stark contrast to Th1 cells, G9a is essential for the proper development and function of Th2 cells, which orchestrate immunity against helminth infections and are involved in allergic responses.[4][5] G9a-deficient Th2 cells exhibit a profound defect in the production of the signature Th2 cytokines: Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[4][6] This function is independent of G9a's methyltransferase activity, suggesting a scaffolding role in the assembly of transcriptional machinery at the Th2 cytokine gene locus.[1][6]
-
Th17 and Regulatory T (Treg) Cells: G9a's methyltransferase activity is a key checkpoint in restraining the differentiation of both pro-inflammatory Th17 cells and immunosuppressive Treg cells.[7][8][9] In naive T cells, G9a maintains high levels of H3K9me2 at the genetic loci of key lineage-defining transcription factors such as Foxp3 (Treg) and Rorc (Th17).[7][8] This repressive mark limits the accessibility of these genes and increases the threshold for their activation by the cytokine TGF-β.[7][8][9] Consequently, the absence or inhibition of G9a's enzymatic activity leads to heightened sensitivity to TGF-β, resulting in a significant increase in the frequency of both Th17 and Treg cells.[1][6][7]
CD8+ T Cell Identity
In cytotoxic CD8+ T cells, G9a is crucial for maintaining lineage integrity. It is required for the stable silencing of genes associated with the CD4+ helper T cell lineage, such as the Cd4 gene itself.[10][11][12] G9a-deficient CD8+ T cells undergoing proliferation can de-repress these helper lineage genes, indicating a critical role for G9a in reinforcing cell fate decisions during clonal expansion.[10][11][12]
G9a in B Lymphocyte Development and Function
The role of G9a in B cell development and function is more subtle compared to its impact on T cells. While lymphocyte development is largely unperturbed in the absence of G9a, specific defects have been identified.[4][13] G9a deficiency in B cells leads to a modest impairment in their proliferative capacity and their ability to differentiate into antibody-secreting plasma cells.[4][13][14] A notable finding is the reduced rearrangement of the immunoglobulin lambda (Igλ) light chain genes in G9a-deficient pre-B cells, resulting in a skewed immunoglobulin light chain usage.[4][13]
G9a in Innate Lymphoid Cell (ILC) Development
G9a has been identified as a critical epigenetic regulator in the development of innate lymphoid cells (ILCs), which are important early responders at mucosal surfaces. Specifically, G9a is essential for the development of group 2 ILCs (ILC2s). It achieves this by repressing the gene program associated with group 3 ILCs (ILC3s).[15][16][17] In developing ILC2s, G9a deposits H3K9me2 at ILC3-specific genetic loci, thereby silencing them and ensuring the proper commitment to the ILC2 lineage.[15][16][17]
Quantitative Data Summary
The following tables summarize the quantitative effects of G9a deficiency or inhibition on various aspects of lymphoid cell differentiation and function as reported in the literature.
Table 1: Effect of G9a Deficiency on T Helper Cell Cytokine Production
| T Helper Subset | Condition | Cytokine | Change in G9a-deficient vs. Wild-type T cells | Reference |
| Th2 | Th2-polarizing | IL-4 | Decreased | [4] |
| Th2 | Th2-polarizing | IL-5 | Decreased | [4] |
| Th2 | Th2-polarizing | IL-13 | Decreased | [4] |
| Neutral | Neutral | IFN-γ | Significantly higher | [9] |
| Th17 | Th17-polarizing | IL-17A | Increased frequency of IL-17A-producing cells | [1][6] |
| Treg | Treg-polarizing | Foxp3 | Increased frequency of Foxp3-expressing cells | [1][6] |
Table 2: Effect of G9a Inhibition on T Helper Cell Differentiation
| T Helper Subset | G9a Inhibitor | Effect | Reference |
| Th17 | BIX-01294 or UNC0638 | Enhanced differentiation | [1][6] |
| Treg | BIX-01294 or UNC0638 | Enhanced differentiation | [1][6] |
Table 3: Effect of G9a Deficiency on B Cell Characteristics
| B Cell Parameter | Change in G9a-deficient vs. Wild-type B cells | Reference |
| Proliferation | Modestly affected | [13] |
| Plasma cell differentiation | Modestly affected | [13] |
| Igλ gene rearrangement | Reduced | [4][13] |
| Igλ+ B cells in spleen | Fewer | [4] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways and logical relationships involving G9a in lymphoid cell differentiation.
Caption: G9a's differential roles in CD4+ T helper cell differentiation.
Caption: G9a promotes ILC2 development by repressing the ILC3 gene program.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of G9a's role in lymphoid cell differentiation.
In Vitro Differentiation of Mouse Naive CD4+ T Cells
This protocol outlines the differentiation of naive CD4+ T cells into Th1, Th2, Th17, and Treg subsets.
Materials:
-
Naive CD4+ T cell isolation kit (e.g., from Miltenyi Biotec)
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin
-
24-well tissue culture plates
-
Anti-mouse CD3ε and anti-mouse CD28 antibodies
-
Cytokines and blocking antibodies:
-
Th1: Recombinant mouse IL-12, anti-mouse IL-4 antibody
-
Th2: Recombinant mouse IL-4, anti-mouse IFN-γ antibody
-
Th17: Recombinant mouse IL-6, recombinant human TGF-β1, anti-mouse IL-4, anti-mouse IFN-γ antibodies
-
Treg: Recombinant human TGF-β1, anti-mouse IL-4, anti-mouse IFN-γ antibodies
-
-
Recombinant mouse IL-2
Procedure:
-
Plate Coating: Coat wells of a 24-well plate with anti-CD3ε (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies in sterile PBS overnight at 4°C.
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using a magnetic-activated cell sorting (MACS) system according to the manufacturer's instructions.
-
Cell Culture:
-
Wash the antibody-coated plates with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the appropriate cytokine and antibody cocktail for each desired T helper subset. Add recombinant mouse IL-2 to all conditions (e.g., 20 U/mL).
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, cells can be harvested for analysis of cytokine production by intracellular staining and flow cytometry, or for gene expression analysis by qPCR or RNA-seq.
Intracellular Cytokine Staining and Flow Cytometry
This protocol is for the detection of intracellular cytokine production in differentiated T helper cells.
Materials:
-
Differentiated T cells from the in vitro culture
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixable viability dye
-
Antibodies for surface markers (e.g., anti-CD4)
-
Fixation/Permeabilization buffer kit (e.g., from BD Biosciences or eBioscience)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A)
Procedure:
-
Restimulation: Restimulate the differentiated T cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C.
-
Surface Staining:
-
Harvest the cells and wash with staining buffer.
-
Stain with a fixable viability dye to exclude dead cells.
-
Stain for cell surface markers (e.g., CD4) by incubating with the appropriate antibodies for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step fixes the cells and allows antibodies to access intracellular antigens.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Stain for intracellular cytokines by incubating with fluorochrome-conjugated anti-cytokine antibodies in permeabilization buffer for 30-45 minutes at room temperature or 4°C in the dark.
-
-
Analysis: Wash the cells and resuspend in staining buffer. Analyze the samples on a flow cytometer.
Chromatin Immunoprecipitation (ChIP)
This protocol describes the general steps for performing ChIP to identify the genomic regions associated with G9a or specific histone marks like H3K9me2.
Materials:
-
Lymphoid cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
ChIP-grade antibody against G9a or H3K9me2
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
Procedure:
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium (final concentration ~1%) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a specific antibody (e.g., anti-G9a or anti-H3K9me2).
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific gene loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Conclusion and Future Directions
G9a is a central epigenetic regulator in the immune system, wielding both gene-repressive and -activating functions to fine-tune lymphoid cell differentiation and maintain lineage identity. Its methyltransferase-dependent role in restraining Th17 and Treg differentiation, and its methyltransferase-independent function in promoting Th2 responses, highlight its potential as a therapeutic target. Pharmacological modulation of G9a's enzymatic activity could offer novel strategies for treating immune-mediated disorders, such as inflammatory bowel disease, by altering the balance of T helper cell subsets.[7][8] Furthermore, the development of more specific inhibitors and proteolysis-targeting chimeras (PROTACs) for G9a will be instrumental in dissecting its complex roles and translating these fundamental discoveries into clinical applications for immunotherapy and the treatment of autoimmune diseases. Future research should continue to explore the non-histone substrates of G9a in immune cells and the intricate interplay between G9a and other epigenetic modifiers in shaping the immune landscape.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Mapping Genome-wide Accessible Chromatin in Primary Human T Lymphocytes by ATAC-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Analysis of Histone Methyltransferase G9a in B and T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function [frontiersin.org]
- 6. The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyltransferase G9A regulates T cell differentiation during murine intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyltransferase G9A regulates T cell differentiation during murine intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. changlab.stanford.edu [changlab.stanford.edu]
- 11. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 12. The histone methyltransferase G9a is required for silencing of helper T lineage-associated genes in proliferating CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Differentiation of Mouse Th0, Th1 and Th2 from Naïve CD4 T Cells [bio-protocol.org]
- 14. Functional analysis of histone methyltransferase g9a in B and T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. antbioinc.com [antbioinc.com]
Methodological & Application
Measuring the Activity of G-9a Methyltransferase In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a (also known as EHMT2 or KMT1C) is a key histone methyltransferase that primarily catalyzes the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). This epigenetic modification is predominantly associated with transcriptional repression and the formation of heterochromatin. Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. Accurate and robust methods to measure G9a activity in vitro are crucial for basic research, inhibitor screening, and drug development.
These application notes provide an overview and detailed protocols for several common in vitro assays to quantify G9a methyltransferase activity. The methodologies covered include radioactive, chemiluminescent, and homogeneous proximity-based assays, each offering distinct advantages in terms of throughput, sensitivity, and required instrumentation.
Biochemical Pathway of G9a-mediated Histone Methylation
G9a utilizes S-adenosylmethionine (SAM) as a methyl group donor to catalyze the transfer of a methyl group to the ε-amino group of a lysine residue on its substrate, most notably histone H3. This reaction produces a methylated substrate and S-adenosylhomocysteine (SAH) as a byproduct.
Application Notes and Protocol for Chromatin Immunoprecipitation (ChIP) of G9a (EHMT2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), is a crucial histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[1][2] This epigenetic modification is predominantly associated with transcriptional repression and gene silencing.[2][3] G9a plays a significant role in various cellular processes, including cell proliferation, differentiation, and development.[4][5] Dysregulation of G9a has been implicated in numerous diseases, particularly in cancer, where it can act as an oncogene by silencing tumor suppressor genes or activating oncogenic signaling pathways.[4][6]
G9a's function is not limited to histone methylation; it can also methylate non-histone proteins, thereby influencing their stability and function.[2] Furthermore, G9a can act as a transcriptional co-activator independently of its methyltransferase activity by forming complexes with other proteins.[2][7] Given its multifaceted roles in gene regulation and disease, studying the genomic targets of G9a is essential for understanding its biological functions and for the development of novel therapeutic strategies.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. This protocol provides a detailed methodology for performing ChIP to identify the genomic loci occupied by G9a.
Signaling and Functional Pathways of G9a
G9a is involved in multiple signaling pathways, often acting as a key regulator of gene expression. Its activity can lead to the silencing of tumor suppressor genes and the modulation of pathways critical for cancer progression, such as the Wnt and Hippo signaling pathways.[5][6]
Caption: G9a signaling pathways.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for G9a
This protocol outlines the key steps for performing a successful G9a ChIP experiment, from cell preparation to DNA purification.
I. Cell Preparation and Cross-linking
-
Cell Culture : Culture cells to approximately 80-90% confluency. For a standard ChIP experiment, a starting number of 1-5 x 107 cells per immunoprecipitation is recommended.[8][9]
-
Cross-linking : To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.[9][10] Incubate for 10-15 minutes at room temperature with gentle shaking.[10][11]
-
Quenching : Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.[10][12] Incubate for 5 minutes at room temperature with gentle swirling.[12]
-
Cell Harvesting :
-
For adherent cells, aspirate the medium, wash the cells twice with ice-cold PBS, and then scrape the cells into a conical tube.[10]
-
For suspension cells, transfer the culture to a conical tube.
-
-
Cell Lysis : Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[8] Wash the cell pellet twice with ice-cold PBS.[10] The cell pellets can be snap-frozen in liquid nitrogen and stored at -80°C for later use.[10]
II. Chromatin Preparation
-
Nuclei Isolation : Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.[8] Incubate on ice for 10-15 minutes.[8]
-
Dounce Homogenization : Disrupt the cell membrane to release the nuclei using a Dounce homogenizer.[8] Monitor the lysis under a microscope.
-
Nuclei Pelleting : Centrifuge at a low speed to pellet the nuclei and discard the supernatant.[8]
-
Chromatin Shearing :
-
Resuspend the nuclear pellet in a sonication buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions (power, duration, and cycles) is critical for each cell type and instrument.[13]
-
Alternatively, enzymatic digestion with Micrococcal Nuclease (MNase) can be used to fragment the chromatin.[14]
-
-
Clarification : Centrifuge the sonicated lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.[11] The supernatant contains the soluble chromatin.
III. Immunoprecipitation
-
Pre-clearing (Optional but Recommended) : To reduce non-specific background, incubate the chromatin with Protein A/G agarose (B213101) or magnetic beads for 1-2 hours at 4°C on a rotator.[13]
-
Antibody Incubation :
-
Transfer the pre-cleared chromatin to a new tube. Save a small aliquot (e.g., 1-5%) of the chromatin as "input" control.
-
Add the G9a-specific antibody to the remaining chromatin. The optimal antibody concentration should be determined empirically.
-
Incubate overnight at 4°C with gentle rotation.[11]
-
-
Immune Complex Capture : Add pre-blocked Protein A/G agarose or magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.[15]
IV. Washing, Elution, and Reverse Cross-linking
-
Washing : Pellet the beads and wash them sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[15] Perform each wash for 5-10 minutes at 4°C on a rotator.[8]
-
Elution : Elute the protein-DNA complexes from the beads by incubating with an elution buffer (containing SDS) at 65°C.[8]
-
Reverse Cross-linking : Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M. Incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde cross-links.[8]
-
RNase and Proteinase K Treatment : Treat the samples with RNase A to remove RNA, followed by Proteinase K to digest proteins.[8]
V. DNA Purification
-
DNA Cleanup : Purify the DNA using either phenol:chloroform extraction followed by ethanol (B145695) precipitation or a commercial DNA purification kit.[8]
-
Quantification : Resuspend the purified DNA in a small volume of nuclease-free water or TE buffer. Quantify the DNA concentration. The DNA is now ready for downstream analysis such as qPCR, ChIP-seq, or microarray analysis.
Experimental Workflow Diagram
Caption: G9a ChIP experimental workflow.
Quantitative Data and Reagents
| Parameter | Recommended Value/Range | Notes |
| Starting Material | 1-5 x 107 cells per IP | Cell number may need optimization based on G9a expression levels.[8][9] |
| Formaldehyde | 1% final concentration | Cross-link for 10-15 minutes at room temperature.[9][10] |
| Glycine | 0.125 M final concentration | Quench for 5 minutes at room temperature.[10][12] |
| G9a Antibody | ChIP-grade; Titrate for optimal concentration | The quality of the antibody is critical for a successful ChIP experiment.[11] |
| Protein A/G Beads | 20-40 µL of slurry per IP | Magnetic beads are often preferred for ease of handling.[13] |
| Sonication | Fragment size of 200-1000 bp | Conditions must be optimized for each cell type and sonicator.[13] |
| Reverse Cross-linking | 65°C for 4-6 hours or overnight | Ensure complete reversal of cross-links.[8] |
| Buffer Component | Concentration |
| Low-Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl |
| High-Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl |
| LiCl Wash Buffer | 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1) |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA |
| Elution Buffer | 1% SDS, 0.1 M NaHCO3 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DNA Yield | Inefficient cell lysis or sonication. Poor antibody quality or insufficient amount. Incomplete elution. | Optimize lysis and sonication conditions. Test different antibodies and concentrations. Ensure elution buffer is fresh and incubation time is sufficient. |
| High Background | Insufficient washing. Non-specific antibody binding. Too much starting material or antibody. | Increase the number and duration of washes. Include a pre-clearing step. Titrate antibody and cell number. Use a negative control (e.g., IgG).[12] |
| Large DNA Fragments | Incomplete sonication. | Optimize sonication time and power. Check sonicator performance. |
| No Enrichment of Target Loci | Poor antibody affinity/specificity. Target protein not present at the tested loci. Over-crosslinking masking the epitope. | Validate antibody by Western blot. Use positive control cells/loci. Optimize cross-linking time.[12] |
By following this detailed protocol, researchers can effectively perform Chromatin Immunoprecipitation for G9a, enabling the identification of its direct target genes and providing valuable insights into its role in health and disease.
References
- 1. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function [frontiersin.org]
- 3. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 12. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Signaling Technology's ChIP Magnetic Bead Protocol | Cell Signaling Technology [cellsignal.com]
- 15. ChIP Protocol | Proteintech Group [ptglab.com]
Developing a G9a Enzymatic Assay Using Peptide Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development and execution of enzymatic assays for G9a, a key histone methyltransferase. G9a (also known as EHMT2 or KMT1C) primarily catalyzes the mono- and di-methylation of lysine (B10760008) 9 on histone H3 (H3K9), epigenetic marks associated with transcriptional repression.[1] Dysregulation of G9a activity is implicated in various diseases, including cancer, making it a critical target for therapeutic development.[1] These protocols are designed for researchers engaged in screening for G9a inhibitors, characterizing enzyme kinetics, and investigating its substrate specificity using peptide substrates. Methodologies for chemiluminescent, AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and radioactive assays are detailed to accommodate various laboratory settings and throughput requirements.
Introduction
G9a is a SET domain-containing protein lysine methyltransferase (PKMT) that plays a crucial role in regulating gene expression.[2] It transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on histone and non-histone proteins.[3] The primary substrate of G9a is histone H3, where it methylates lysine 9 (H3K9).[4] This methylation event serves as a binding site for effector proteins like Heterochromatin Protein 1 (HP1), leading to chromatin compaction and gene silencing.[1] Given its role in cellular processes and disease, robust and reliable assays are essential for identifying and characterizing modulators of G9a activity.
This guide outlines the principles and step-by-step procedures for establishing G9a enzymatic assays using synthetic peptide substrates, which mimic the natural histone H3 tail. These assays are fundamental for high-throughput screening (HTS) of compound libraries and for detailed kinetic analysis of potential inhibitors.
G9a Catalytic Mechanism and Assay Principle
G9a catalyzes the transfer of a methyl group from SAM to a lysine residue on a peptide substrate. The reaction produces a methylated peptide and S-adenosyl-L-homocysteine (SAH). The general principle of the assays described herein involves the detection of either the methylated peptide product or the SAH byproduct.
Caption: G9a catalyzes the methylation of a histone H3 peptide substrate.
Quantitative Data Summary
The following tables summarize key quantitative data for G9a enzymatic assays, including kinetic parameters for different peptide substrates and IC50 values for known inhibitors.
Table 1: Kinetic Parameters of G9a with Peptide Substrates
| Peptide Substrate | Km (μM) | kcat (h-1) | Reference |
| Wild Type H3 Tail Peptide | 0.9 | 88 | [5] |
| K4AK9 H3 Tail Peptide | 1.0 | 32 | [5] |
| S-adenosyl-L-methionine (SAM) | 1.8 (with Wild Type Peptide) | 88 | [5] |
| S-adenosyl-L-methionine (SAM) | 0.6 (with K4AK9 Peptide) | 32 | [5] |
Table 2: IC50 Values of Known G9a Inhibitors
| Inhibitor | Assay Type | IC50 | Reference |
| BIX-01294 | Radioactive | < 2.5 nM (for G9a/GLP) | [6] |
| A-366 | Cell-free | 3.3 nM | [1] |
| UNC0638 | Radioactive | < 2.5 nM (for G9a/GLP) | [6] |
| Sinefungin | AlphaLISA | 1 nM - 1 mM (range tested) | [7] |
| S-adenosyl-L-homocysteine (SAH) | AlphaLISA | 1 nM - 1 mM (range tested) | [7] |
Experimental Protocols
Three common assay formats are detailed below. The choice of assay will depend on the available equipment, desired throughput, and the specific research question.
Protocol 1: Chemiluminescent Assay
This protocol is based on an ELISA-like format where a biotinylated peptide substrate is captured on a streptavidin-coated plate. The methylation of the peptide is detected using a specific antibody against the methylated lysine, followed by a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
Materials and Reagents:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
Primary antibody specific for H3K9me2
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)[7]
-
Wash Buffer (e.g., TBST)
-
Blocking Buffer
-
Streptavidin-coated 96-well or 384-well plates
-
Luminometer plate reader
Experimental Workflow:
Caption: Workflow for a G9a chemiluminescent assay.
Procedure:
-
Plate Preparation: Rehydrate the streptavidin-coated wells by adding Wash Buffer and incubating for 15 minutes at room temperature.[8] Add the biotinylated H3 peptide substrate to the wells and incubate to allow binding. Wash the plate to remove unbound peptide.
-
Blocking: Add Blocking Buffer to each well and incubate to block non-specific binding sites.[4] Wash the plate.
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing Assay Buffer, SAM, and the test inhibitor or vehicle control.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding diluted G9a enzyme to all wells except for the "blank" control.[1]
-
Incubate the plate for 1 hour at room temperature with gentle agitation.[4]
-
-
Antibody Incubation:
-
Wash the plate three times with Wash Buffer.[4]
-
Add the diluted primary antibody (anti-H3K9me2) to each well and incubate for 1 hour at room temperature.[4]
-
Wash the plate three times with Wash Buffer.[4]
-
Add the diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[1]
-
-
Detection:
Protocol 2: AlphaLISA Assay
This homogeneous (no-wash) assay is based on the proximity of a donor and an acceptor bead. A biotinylated peptide substrate is captured by a streptavidin-coated donor bead. A specific antibody for the methylated lysine is conjugated to an acceptor bead. When the peptide is methylated, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.[7]
Materials and Reagents:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor beads
-
Streptavidin Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)[1]
-
White opaque 384-well microplates
-
Plate reader capable of AlphaLISA detection
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Protein lysine methyltransferase G9a acts on non-histone targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for G9a Knockdown using siRNA or shRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the effective knockdown of the histone methyltransferase G9a (also known as EHMT2) using either small interfering RNA (siRNA) for transient silencing or short hairpin RNA (shRNA) for stable, long-term suppression.
Introduction
G9a is a crucial epigenetic regulator that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark predominantly associated with transcriptional repression. Elevated G9a expression is implicated in the progression of various cancers by silencing tumor suppressor genes and modulating key oncogenic signaling pathways.[1][2] Consequently, targeted knockdown of G9a is a valuable technique for studying its role in cellular processes and for validating its potential as a therapeutic target. This document outlines protocols for both transient (siRNA) and stable (shRNA) G9a knockdown, presents quantitative data on their efficacy and phenotypic effects, and visualizes the experimental workflows and relevant signaling pathways.
Comparison of siRNA and shRNA for G9a Knockdown
The choice between siRNA and shRNA for G9a knockdown depends on the experimental goals. siRNA offers a rapid and transient reduction in G9a expression, ideal for short-term studies. In contrast, shRNA, typically delivered via lentiviral vectors that integrate into the host genome, provides stable and long-term G9a suppression, which is advantageous for creating stable cell lines and for in vivo studies.[1]
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency and phenotypic consequences of G9a knockdown using both siRNA and shRNA methodologies.
Table 1: G9a Knockdown Efficiency
| Method | Cell Line | Knockdown Level (mRNA) | Knockdown Level (Protein) | Duration of Knockdown | Citation(s) |
| siRNA | RKO | Not specified | ~90% reduction at 50nM | Up to 5 days | [3] |
| NMuMG | Not specified | Significant reduction | Not specified | [4][5] | |
| shRNA | PC3 | Not specified | 80-90% reduction | Stable | [2] |
| XG-7 | Significant reduction | Significant reduction | At least 5 days (inducible) | [6] | |
| D05 | Not specified | Significant reduction | Stable | [7] | |
| MCF7 & T47D | Significant reduction | Significant reduction | Stable | [3] |
Table 2: Phenotypic Effects of G9a Knockdown
| Phenotypic Change | Method | Cell Line(s) | Quantitative Effect | Citation(s) |
| Reduced Cell Viability/Growth | siRNA | RKO | Reduced clonogenicity | [3] |
| shRNA | D05 | Significant reduction in cell viability | [7] | |
| shRNA | MM cells | Strongly reduced cell growth | [6] | |
| Cell Cycle Alterations | shRNA | PC3 | Increased DNA content (1.7-fold), increased chromosome number (from 61 to 102) | [2] |
| shRNA | D05 | >4-fold increase in pre-G1 phase cells | [7] | |
| Reduced Cell Migration/Invasion | shRNA | MCF7 & T47D | Reduced migration and invasion abilities | [3] |
| Increased Apoptosis | shRNA | MCF7 & T47D | Enhanced doxorubicin-mediated apoptosis (increased PARP and Caspase-7 cleavage) | [3] |
| Altered Gene Expression | shRNA | PC3 | Upregulation of very few genes among 39,000 analyzed | [2] |
| shRNA | ES cells | Upregulation of 665 genes, downregulation of 539 genes (undifferentiated) | [8] |
Experimental Protocols
Protocol 1: Transient G9a Knockdown using siRNA
This protocol describes the transient knockdown of G9a in a mammalian cell line using lipid-based transfection of siRNA.
Materials:
-
G9a-targeting siRNA and non-targeting control (NTC) siRNA (e.g., Silencer Select, Thermo Fisher Scientific)
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (antibiotic-free)
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate with 2 ml of antibiotic-free complete medium per well, so they reach 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute 20-80 pmol of siRNA (G9a-targeting or NTC) into 100 µl of Opti-MEM™.
-
Tube B: Dilute 2-8 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™.
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow complex formation.
-
-
Transfection:
-
Gently add the 200 µl siRNA-lipid complex mixture to the cells in the 6-well plate.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis of Knockdown:
-
Harvest cells 24-48 hours post-transfection to assess G9a mRNA levels by RT-qPCR.
-
Harvest cells 48-72 hours post-transfection to assess G9a protein levels by Western blot.
-
Protocol 2: Stable G9a Knockdown using shRNA Lentiviral Particles
This protocol outlines the production of lentiviral particles carrying a G9a-targeting shRNA and subsequent transduction of a target cell line for stable G9a knockdown.
Materials:
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells (for viral production)
-
Transfection reagent (e.g., Lipofectamine™ 2000 or FuGENE®)
-
Target mammalian cell line
-
Polybrene®
-
Complete cell culture medium
Procedure:
Part A: Lentivirus Production in HEK293T cells
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the pLKO.1-shG9a vector and the packaging plasmids.
-
Transfect the HEK293T cells with the DNA mixture using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Virus Collection:
-
48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.
-
Part B: Transduction of Target Cells
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate.
-
Transduction:
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene® (typically 2-10 µg/ml).
-
Add the desired amount of lentiviral supernatant to the cells.
-
Incubate overnight.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, replace the medium with fresh complete medium containing puromycin to select for successfully transduced cells. The optimal puromycin concentration should be determined beforehand with a kill curve.
-
Continue selection for several days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated.
-
-
Expansion and Validation:
-
Expand the puromycin-resistant cells.
-
Validate G9a knockdown by RT-qPCR and Western blot.
-
Visualizations
Experimental Workflows
Caption: Workflows for G9a knockdown using siRNA and shRNA.
G9a Signaling Pathways
Caption: Key signaling pathways regulated by G9a.
References
- 1. benchchem.com [benchchem.com]
- 2. Downregulation of Histone H3 Lysine 9 Methyltransferase G9a Induces Centrosome Disruption and Chromosome Instability in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct roles for histone methyltransferases G9a and GLP in cancer germline antigen gene regulation in human cancer cells and murine ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA-seq and miRNA-seq data from pharmacological inhibition of the G9a/GLP histone methyltransferase complex with UNC0642 in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A disproportionate impact of G9a methyltransferase deficiency on the X chromosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRC Lentiviral shRNA Library [horizondiscovery.com]
- 10. The RNAi Consortium shRNA Library | Broad Institute [broadinstitute.org]
Application Notes and Protocols for the Purification of Recombinant G9a Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a, also known as Euchromatic Histone-Lysine N-Methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). These epigenetic marks are generally associated with transcriptional repression and play crucial roles in development, gene silencing, and disease progression, including cancer. The study of G9a's function and the development of its inhibitors as potential therapeutics rely on the availability of highly pure and active recombinant G9a protein.
These application notes provide a comprehensive overview and detailed protocols for the multi-step purification of recombinant G9a protein, typically expressed in Escherichia coli as a Glutathione (B108866) S-Transferase (GST) fusion protein. The purification strategy employs a combination of affinity, ion exchange, and size exclusion chromatography to achieve high purity.
Data Presentation
The following table summarizes the expected results from a typical multi-step purification of a GST-tagged G9a catalytic domain (amino acids 785-1210) expressed in E. coli. The initial expression can yield several milligrams of the fusion protein per liter of culture.[1] The subsequent purification steps are designed to remove contaminants and the affinity tag, resulting in a highly pure and active enzyme.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 200 | 4000 | 20 | 100 | 1 |
| Glutathione Affinity | 15 | 3600 | 240 | 90 | 12 |
| GST Tag Cleavage | 10 (G9a) | 3400 | 340 | 85 | 17 |
| Ion Exchange Chromatography | 8 | 3200 | 400 | 80 | 20 |
| Size Exclusion Chromatography | 6 | 3000 | 500 | 75 | 25 |
Note: The values presented in this table are representative and may vary depending on the specific G9a construct, expression levels, and optimization of the purification protocol. One unit of activity can be defined as the amount of enzyme required to methylate 1 pmol of substrate per minute at 37°C.
Experimental Protocols
This section provides detailed protocols for each major step in the purification of recombinant GST-tagged G9a protein from E. coli.
Expression of GST-G9a in E. coli
The human G9a catalytic domain (e.g., amino acids 785-1210) is commonly cloned into a pGEX vector, which allows for expression of the protein with an N-terminal GST tag.[2][3]
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pGEX-G9a expression vector.
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin) and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
Cell Lysis and Lysate Clarification
This protocol is designed for the lysis of E. coli cells to release the soluble recombinant GST-G9a protein.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
DNase I
Protocol:
-
Resuspend the cell pellet in 20-40 mL of ice-cold Lysis Buffer per liter of original culture.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short bursts (e.g., 10-15 seconds) with intermittent cooling to avoid overheating and protein denaturation.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.
-
Carefully collect the supernatant, which contains the soluble GST-G9a protein.
Glutathione Affinity Chromatography
This step captures the GST-tagged G9a protein from the clarified lysate.
Materials:
-
Glutathione-Sepharose resin
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT.
Protocol:
-
Equilibrate the Glutathione-Sepharose resin with 5-10 column volumes (CVs) of Binding/Wash Buffer.
-
Load the clarified lysate onto the column at a flow rate of approximately 1 mL/min.
-
Wash the column with 10-20 CVs of Binding/Wash Buffer to remove unbound proteins.
-
Elute the bound GST-G9a protein with 5-10 CVs of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified GST-G9a.
Removal of the GST Tag (Optional)
If the GST tag needs to be removed, a protease cleavage site (e.g., for PreScission Protease) is typically engineered between the GST tag and the G9a protein sequence.
Materials:
-
PreScission Protease
-
Cleavage Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.
Protocol:
-
Pool the fractions containing GST-G9a and dialyze against Cleavage Buffer to remove the glutathione.
-
Add PreScission Protease to the protein solution (typically 1 unit of protease per 100 µg of fusion protein).
-
Incubate the reaction at 4°C for 4-16 hours.
-
To remove the cleaved GST tag and the protease (which is also GST-tagged), pass the solution over a fresh, equilibrated Glutathione-Sepharose column. The untagged G9a protein will be in the flow-through.
Ion Exchange Chromatography (IEX)
This step further purifies the G9a protein based on its net charge. The predicted isoelectric point (pI) of the G9a catalytic domain is approximately 8.5. Therefore, cation exchange chromatography at a pH below the pI is a suitable choice.
Materials:
-
Cation Exchange Column (e.g., HiTrap SP HP)
-
IEX Buffer A: 20 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT.
-
IEX Buffer B: 20 mM HEPES (pH 7.5), 1 M NaCl, 1 mM DTT.
Protocol:
-
Equilibrate the cation exchange column with IEX Buffer A.
-
Load the G9a protein sample (after tag removal and buffer exchange into IEX Buffer A) onto the column.
-
Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.
-
Elute the bound protein with a linear gradient of 0-100% IEX Buffer B over 20 CVs.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure G9a.
Size Exclusion Chromatography (SEC)
The final polishing step separates proteins based on their size and can remove any remaining aggregates or smaller contaminants.
Materials:
-
Size Exclusion Column (e.g., Superdex 200)
-
SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% glycerol.
Protocol:
-
Equilibrate the size exclusion column with at least 2 CVs of SEC Buffer.
-
Concentrate the pooled fractions from the IEX step to a small volume (e.g., 0.5-2 mL).
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure, monomeric G9a.
-
The final purified protein can be stored at -80°C. Commercially available recombinant G9a is often stored in a buffer containing Tris-HCl, NaCl, KCl, DTT, and glycerol.[4]
Visualizations
Caption: Workflow for the expression and multi-step purification of recombinant G9a protein.
Caption: Key steps in the glutathione affinity chromatography purification of GST-tagged G9a.
References
- 1. Expression and Purification of Recombinant Proteins Using the Baculovirus System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
G9a Antibody Validation for Western Blot and Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and validation data for the use of G9a antibodies in Western Blotting (WB) and Immunohistochemistry (IHC). Adherence to these guidelines will aid in generating reliable and reproducible results for assessing G9a expression and function.
Introduction to G9a
G9a, also known as Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), is a key enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[1] This epigenetic modification is primarily associated with transcriptional repression.[2][3] G9a forms a complex with the G9a-like protein (GLP) to act as the major euchromatic H3K9 methyltransferase, playing a crucial role in gene silencing.[4] Beyond its histone targets, G9a can also methylate non-histone proteins, such as p53, influencing their activity.[1][2] Dysregulation of G9a is implicated in various cancers, where it can silence tumor suppressor genes and activate oncogenic pathways like the Wnt/β-catenin signaling pathway.[1][5][6][7]
G9a Signaling Pathway
The following diagram illustrates the central role of G9a in epigenetic regulation and its impact on downstream cellular processes.
Caption: G9a-mediated epigenetic regulation and its impact on Wnt signaling.
Antibody Validation Data
Successful immunodetection of G9a requires careful antibody selection and optimization. The following tables summarize quantitative data from various commercially available G9a antibodies for Western Blot and Immunohistochemistry applications.
Table 1: G9a Antibody Performance in Western Blotting
| Antibody (Clone) | Supplier | Catalog # | Recommended Dilution | Predicted/Observed MW | Positive Controls |
| Polyclonal | Proteintech | 11595-1-AP | 1:200 - 1:1000 | ~160 kDa | Jurkat, HeLa, HEK-293 cells[8] |
| C6H3 (Rabbit mAb) | Cell Signaling | #3306 | 1:1000 | 140, 165 kDa | HeLa, 293 cells[9][10] |
| D5R4R (Rabbit mAb) | Cell Signaling | #68851 | 1:1000 | Not specified | Human, Mouse, Rat, Monkey[4] |
| EPR18894 (Rabbit mAb) | Abcam | ab185050 | 1:1000 | 132 kDa (KO validated) | 293T, A431, HeLa, HepG2 cells[11][12] |
| A8620A (Mouse mAb) | R&D Systems | PP-A8620A-00 | 0.5 µg/mL | Not specified | Mouse embryonic stem cells |
Table 2: G9a Antibody Performance in Immunohistochemistry (IHC-P)
| Antibody (Clone) | Supplier | Catalog # | Recommended Dilution | Antigen Retrieval | Positive Tissues |
| EPR18894 (Rabbit mAb) | Abcam | ab185050 | 1:500 | Heat mediated (Tris/EDTA pH 9.0) | Human colon, gastric adenocarcinoma; Mouse liver; Rat kidney[11] |
| Polyclonal | Thermo Fisher | IHC-00489 | 1:100 | Not specified | Human breast carcinoma[13] |
| Polyclonal | Fortis Life Sci. | BETHYL-IHC-00489 | 1:100 - 1:500 | Tris-EDTA pH 9.0 recommended | Human tissues[14] |
| A8620A (Mouse mAb) | R&D Systems | PP-A8620A-00 | 5 µg/mL | Boric acid (for G9a) | Human head and neck squamous cell carcinoma (HNSCC)[15] |
Experimental Protocols
Western Blotting Protocol
This protocol provides a generalized procedure for G9a detection. Optimization of antibody dilutions and incubation times is recommended for specific experimental conditions.
Caption: Standard workflow for Western Blot analysis of G9a.
Detailed Steps:
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Sonicate lysates if proteins are nuclear or DNA-binding to ensure release.[16]
-
Determine protein concentration using a BCA assay.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane. A wet transfer system is recommended for optimal results.[17]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Some antibodies perform better with BSA, so consult the datasheet.[10][16]
-
Incubate the membrane with the primary G9a antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5 minutes each with TBST.[17]
-
Incubate with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Troubleshooting: For issues like weak/no signal or high background, refer to general Western Blot troubleshooting guides.[18][19] Consider optimizing antibody concentration, incubation time, and blocking conditions.[16][18]
Immunohistochemistry (IHC-P) Protocol
This protocol is for G9a detection in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Key steps for Immunohistochemistry (IHC) staining of G9a.
Detailed Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity by incubating sections in a hydrogen peroxide solution.[15]
-
Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 1 hour.[15]
-
Incubate sections with the primary G9a antibody at its optimal dilution overnight at 4°C.
-
Wash slides with buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody.
-
Wash slides, then apply a streptavidin-HRP complex.
-
Develop the signal using a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.[15]
-
Dehydrate the sections through graded ethanol and clear with xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Optimization: It is essential to optimize antibody concentration, antigen retrieval conditions, and incubation times for each specific antibody and tissue type to achieve a strong signal with minimal background.[20][22][23] Always include appropriate positive and negative controls.[21]
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone lysine methyltransferase G9a is a novel epigenetic target for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a/EHMT2 (D5R4R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EHMT2/G9a antibody (11595-1-AP) | Proteintech [ptglab.com]
- 9. G9a/EHMT2 (C6H3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. G9a/EHMT2 (C6H3) Rabbit Monoclonal Antibody (#3306) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Anti-EHMT2/G9A antibody [EPR18894] - ChIP Grade (ab185050) | Abcam [abcam.com]
- 12. Anti-EHMT2/G9A antibody (ab183889) | Abcam [abcam.com]
- 13. G9A/EHMT2 Polyclonal Antibody (IHC-00489) [thermofisher.com]
- 14. fortislife.com [fortislife.com]
- 15. Inhibition of G9a induces DUSP4-dependent autophagic cell death in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. biocompare.com [biocompare.com]
- 21. celnovte.com [celnovte.com]
- 22. biocompare.com [biocompare.com]
- 23. learn.cellsignal.com [learn.cellsignal.com]
Application Notes and Protocols for Studying G9a in Cancer Models
Introduction
G9a, also known as Euchromatic Histone Methyltransferase 2 (EHMT2), is a crucial epigenetic regulator that primarily catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[1][2][3] These histone marks are generally associated with transcriptional repression, leading to the silencing of target genes.[4][5] In numerous cancers, G9a is aberrantly overexpressed, contributing to pathogenesis by silencing tumor suppressor genes and activating pathways that promote cell proliferation, survival, metastasis, and chemoresistance.[1][2][6] This central role in oncogenesis makes G9a a promising therapeutic target for cancer drug development.[1][7]
These application notes provide comprehensive experimental designs and detailed protocols for researchers, scientists, and drug development professionals studying the function and therapeutic inhibition of G9a in various cancer models.
Application Notes
The Role of G9a in Cancer Signaling Pathways
G9a's oncogenic functions are mediated through its influence on several key signaling pathways. Its activity leads to the epigenetic silencing of negative regulators, thereby activating pro-tumorigenic signaling cascades.
-
Wnt/β-catenin Pathway: G9a can repress the expression of Wnt antagonists like Dickkopf-1 (DKK1), leading to the activation of the Wnt/β-catenin signaling pathway, which is heavily implicated in numerous malignancies, including melanoma.[6] In Non-Small Cell Lung Cancer (NSCLC), G9a also maintains active Wnt signaling by repressing the gene APC2.[7]
-
Hippo Pathway: In cholangiocarcinoma (CCA), G9a silences the expression of the tumor suppressor Large Tumor Suppressor 2 (LATS2).[2][8] LATS2 is a core kinase in the Hippo pathway that phosphorylates and inhibits the oncoprotein YAP. By suppressing LATS2, G9a promotes YAP activity, enhancing CCA cell growth and invasiveness.[8]
-
mTOR Pathway: In gastric cancer, G9a-mediated methylation at the mTOR promoter is linked to its expression.[1][2] Inhibition or knockdown of G9a decreases H3K9 methylation at the mTOR promoter, leading to inhibited tumor growth through cell cycle arrest and autophagy.[1][2]
-
Hypoxia Response: Under hypoxic conditions, G9a levels increase, leading to the suppression of various genes to promote cancer cell survival and tumorigenesis.[1][2]
A Strategic Workflow for G9a Research
A systematic approach is essential for characterizing the effects of G9a inhibition in cancer models. The workflow should progress from initial in vitro screening to mechanistic studies and finally to in vivo validation.
Data Presentation: Efficacy of G9a Inhibitors
Quantitative data from in vitro assays are crucial for comparing the potency of G9a inhibitors across different cancer types. Summarizing this data in tables allows for easy interpretation and cross-study comparison.
Table 1: Half-Maximal Inhibitory Concentration (IC50) Values of G9a Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| UNC0642 | Bladder Cancer | T24 | 9.85 ± 0.41 | [9] |
| UNC0642 | Bladder Cancer | J82 | 13.15 ± 1.72 | [9] |
| UNC0642 | Bladder Cancer | 5637 | 9.57 ± 0.37 | [9] |
| UNC0638 | NSCLC | A549 | ~5.0 | [9] |
| UNC0638 | NSCLC | H1299 | ~2.5 | [9] |
| UNC0638 | NSCLC | H1975 | ~3.5 | [9] |
| BIX-01294 | Neuroblastoma | Multiple | Varies | [10] |
| BIX-01294 | Glioblastoma | U251 | Varies |[10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a G9a inhibitor.[11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
G9a inhibitor (e.g., UNC0642, BIX-01294)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[11]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the G9a inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9][11]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11] Mix gently on a plate shaker to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[9]
Protocol 2: Stable G9a Knockdown using shRNA
This protocol establishes cell lines with stable suppression of G9a to study the long-term effects of its loss on cancer cell phenotype.
Materials:
-
Cancer cell line (e.g., HCT116, RKO)[13]
-
Lentiviral vector containing G9a-specific shRNA (and a non-silencing control vector)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Polybrene
-
Selection antibiotic (e.g., G418 or Puromycin)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Transduction: Seed the target cancer cells. On the following day, infect the cells with the harvested lentivirus in the presence of Polybrene (typically 4-8 µg/mL).
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., G418 at 400 µg/mL for HCT116 cells).[13]
-
Clonal Expansion: Continue selection for 1-2 weeks, replacing the medium every 2-3 days, until resistant colonies are formed. Isolate and expand individual clones.
-
Validation: Validate G9a knockdown in the stable clones via Western Blot and qRT-PCR. Successful knockdown should show a significant reduction in G9a protein and mRNA levels.[14][15]
Protocol 3: Western Blot for G9a and H3K9me2
This protocol is used to verify G9a knockdown or to assess the pharmacodynamic effect of a G9a inhibitor by measuring the global levels of its product, H3K9me2.
Materials:
-
Cell lysates from treated/knockdown and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-G9a, anti-H3K9me2, anti-Total Histone H3 (loading control), anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells with RIPA buffer, quantify protein concentration using a BCA assay.[9]
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by SDS-PAGE.[9][16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][16][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9][16][17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-G9a, anti-H3K9me2, or anti-H3) diluted in blocking buffer overnight at 4°C.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16][17]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using an imaging system.[16] A decrease in the H3K9me2 band intensity relative to the total H3 band indicates successful G9a inhibition.[17]
Protocol 4: Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of G9a, revealing the genes it directly regulates.
Materials:
-
Approximately 1x10⁷ cells per ChIP sample
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment (e.g., Bioruptor)
-
ChIP-grade anti-G9a antibody and IgG control[5]
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[18]
-
Cell Lysis and Sonication: Lyse the cells to isolate nuclei. Resuspend nuclei in sonication buffer and sonicate the chromatin to generate fragments of 200-500 bp.[18]
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-G9a antibody or an IgG control.
-
Capture and Wash: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating with Proteinase K at 65°C for several hours or overnight.
-
DNA Purification: Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome and use peak-calling algorithms (e.g., MACS) to identify G9a-enriched regions.[18]
Protocol 5: In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of targeting G9a in a living organism, providing crucial preclinical data.
Materials:
-
Cancer cell line of interest, suspended in PBS and Matrigel (1:1 ratio)
-
G9a inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse. For orthotopic models, inject cells into the relevant organ (e.g., intrahepatic injection for HCC models).[19]
-
Tumor Growth and Grouping: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the G9a inhibitor or vehicle control to the mice according to the planned schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a pre-determined time point), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blot for H3K9me2, immunohistochemistry for proliferation markers). Compare tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.[20][21]
References
- 1. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications | MDPI [mdpi.com]
- 3. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. G9a/EHMT2 (C6H3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Emerging role of G9a in cancer stemness and promises as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Distinct roles for histone methyltransferases G9a and GLP in cancer germline antigen gene regulation in human cancer cells and murine ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Downregulation of Histone H3 Lysine 9 Methyltransferase G9a Induces Centrosome Disruption and Chromosome Instability in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomol.com [biomol.com]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. G9a/GLP inhibition during ex vivo lymphocyte expansion increases in vivo cytotoxicity of engineered T cells against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing G9a-Dependent H3K9me2 Levels in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), is a key protein lysine (B10760008) methyltransferase that, primarily in a heterodimeric complex with G9a-like protein (GLP/EHMT1), catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2][3] H3K9me2 is a crucial epigenetic mark predominantly associated with transcriptional repression and the formation of facultative heterochromatin.[4][5] Aberrant G9a activity and H3K9me2 levels are implicated in various diseases, including cancer, making G9a a significant target for therapeutic development.[2][6][7]
Assessing the specific contribution of G9a to cellular H3K9me2 levels is fundamental to understanding its biological role and validating the efficacy of G9a-targeting inhibitors. The core principle involves comparing H3K9me2 levels between control cells and cells in which G9a has been either genetically depleted (e.g., via siRNA or shRNA) or pharmacologically inhibited.[6][7][8] This document provides detailed protocols for several standard methods to quantify and visualize G9a-dependent changes in H3K9me2.
G9a-Mediated H3K9 Dimethylation Pathway
The G9a/GLP complex transfers methyl groups to H3K9, leading to the H3K9me2 mark. This modification is often recognized by reader proteins, such as HP1, which recruit further silencing machinery to repress gene transcription.[1]
Caption: G9a/GLP complex catalyzes H3K9 dimethylation, a key step in transcriptional repression.
General Experimental Workflow
The assessment of G9a's contribution to H3K9me2 levels follows a standardized workflow. The critical step is the effective inhibition or depletion of G9a, followed by quantitative analysis using one or more of the described molecular techniques.
Caption: General workflow for assessing G9a-dependent H3K9me2 levels in cells.
Data Presentation: Expected Effects of G9a Inhibition
Pharmacological inhibition of G9a is expected to cause a dose-dependent reduction in global H3K9me2 levels. The extent of reduction can be quantified by densitometry of Western blots or by fluorescence intensity in flow cytometry.
Table 1: Semi-Quantitative Analysis of H3K9me2 Levels Following G9a Inhibitor Treatment. Data is representative based on published findings for the T-cell acute lymphoblastic leukemia (T-ALL) cell line, MOLT-16, treated for 72 hours.[9]
| A-366 Concentration (µM) | Observed H3K9me2 Level (Relative to Vehicle) |
| 0 (Vehicle Control) | ++++ (Baseline) |
| 0.1 | +++ |
| 0.3 | ++ |
| 1.0 | + |
| 3.0 | +/- (Near complete reduction) |
Table 2: Quantitative Analysis of H3K9me2 Reduction in Response to G9a Inhibitors. Data compiled from various studies on cancer cell lines.[6][8][10][11]
| Inhibitor | Cell Line | Treatment | H3K9me2 Reduction (vs. Control) | Method |
| BIX-01294 | Huh1 (HCC) | 5 µM, 72h | Significant decrease | Western Blot |
| BIX-01294 | MCF-7 | 3 µM, 48h | ~50% decrease | Western Blot |
| BIX-01294 | Neuroblastoma | 2.5-10 µM, 48h | Dose-dependent decrease | Western Blot |
| UNC0638 | CD34+ HSPCs | 250 nM, 48h | Significant decrease | ChIP-seq |
| G9a Knockdown | Neuroblastoma | shRNA | Marked down-regulation | Western Blot |
Experimental Protocols
Western Blot for Global H3K9me2 Levels
Application Note: Western blotting is the most common method to assess global changes in H3K9me2 levels. It provides a semi-quantitative overview of the total amount of this histone mark in a cell population. For accurate quantification, the H3K9me2 signal should be normalized to the total histone H3 signal to account for any variations in sample loading.[9][12][13]
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with a range of G9a inhibitor concentrations (e.g., BIX-01294, UNC0638) or a vehicle control (DMSO) for a predetermined time (e.g., 48-72 hours).[8][9]
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours at 4°C.[12]
-
Centrifuge to pellet cellular debris and collect the supernatant containing acid-soluble histones.
-
Neutralize the extract and determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).[9][12]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K9me2 (e.g., Abcam ab1220) and a primary antibody for total Histone H3 (loading control), each diluted in blocking buffer as per the manufacturer's recommendation.[13][15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K9me2
Application Note: ChIP followed by quantitative PCR (ChIP-qPCR) allows for the investigation of H3K9me2 levels at specific genomic loci, such as the promoter regions of G9a target genes.[16] A decrease in H3K9me2 enrichment at a known G9a-repressed gene promoter following G9a inhibition confirms the enzyme's activity at that specific site.
Caption: Step-by-step workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat ~2 x 10^6 cells with a G9a inhibitor or vehicle.[17]
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 8-10 minutes at room temperature to cross-link proteins to DNA.[18]
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate to shear chromatin into fragments of 200-500 bp. The Bioruptor Pico sonicator is commonly used for this purpose.[18]
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin. Save a small aliquot as the "input" control.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Add a ChIP-grade anti-H3K9me2 antibody (typically 5 µg) to the chromatin and incubate overnight at 4°C with rotation.[16][19] A parallel sample with a non-specific IgG antibody should be run as a negative control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample and incubate at 65°C for several hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard column-based kit or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA relative to the total input chromatin using the percent input method: % Input = 2^((Ct(Input) - log2(dilution factor)) - Ct(ChIP)) * 100.[16]
-
Compare the % input values between inhibitor-treated and vehicle-treated samples to determine the change in H3K9me2 enrichment.
-
Immunofluorescence (IF) for H3K9me2 Visualization
Application Note: Immunofluorescence allows for the visualization of H3K9me2 within individual cells. It can reveal changes in the nuclear localization and intensity of the H3K9me2 signal following G9a inhibition. This method is qualitative to semi-quantitative.
Protocol:
-
Cell Preparation: Grow cells on glass coverslips or in glass-bottom dishes. Treat with G9a inhibitor or vehicle as described previously.
-
Fixation and Permeabilization:
-
Blocking:
-
Antibody Incubation:
-
Incubate with the primary anti-H3K9me2 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[19][21]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.[21]
-
Wash with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. Capture images using consistent settings for all samples to allow for comparison.
-
Flow Cytometry for High-Throughput H3K9me2 Analysis
Application Note: Chromatin flow cytometry is a powerful high-throughput technique that quantifies global histone modifications at the single-cell level.[22][23] This method allows for the rapid analysis of H3K9me2 changes in large cell populations and can be combined with cell surface marker staining to analyze specific subpopulations.[24][25]
Protocol:
-
Cell Treatment and Harvesting: Treat cells in suspension or adherent cultures. Harvest and wash the cells, creating a single-cell suspension.
-
Fixation and Permeabilization:
-
Fix cells using a formaldehyde-based buffer for 10 minutes at room temperature.
-
Permeabilize cells using an ice-cold methanol (B129727) or a detergent-based buffer (e.g., 0.2% Triton X-100) to ensure nuclear access.[25]
-
-
Intracellular Staining:
-
Wash the permeabilized cells with a wash buffer (e.g., PBS + 2% FBS).
-
Incubate the cells with a fluorescently-conjugated anti-H3K9me2 antibody (or an unconjugated primary followed by a fluorescent secondary antibody) for 30-60 minutes at 4°C in the dark.[25]
-
For normalization, a parallel sample can be stained with an antibody against total Histone H3.[26]
-
-
Data Acquisition:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the samples on a flow cytometer, acquiring fluorescence data for at least 10,000 cells per sample.
-
-
Data Analysis:
-
Gate on the single-cell population.
-
Quantify the Mean Fluorescence Intensity (MFI) for the H3K9me2 signal in each sample.
-
Compare the MFI of inhibitor-treated samples to the vehicle control to determine the percent reduction in global H3K9me2 levels.
-
References
- 1. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3K9me2 - Wikipedia [en.wikipedia.org]
- 5. Differential H3K9me2 heterochromatin levels and concordant mRNA expression in postmortem brain tissue of individuals with schizophrenia, bipolar, and controls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone lysine methyltransferase G9a is a novel epigenetic target for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of H3K9 Methyltransferase G9a Repressed Cell Proliferation and Induced Autophagy in Neuroblastoma Cells | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Analysis of Histone Methyltransferase G9a in B and T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western blot [bio-protocol.org]
- 14. abcam.cn [abcam.cn]
- 15. Genome-wide mapping of histone H3K9me2 in acute myeloid leukemia reveals large chromosomal domains associated with massive gene silencing and sites of genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. biorxiv.org [biorxiv.org]
- 19. H3K9me2 Polyclonal Antibody (PA5-120810) [thermofisher.com]
- 20. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 21. Protocols | Immunofluorescence | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 22. karger.com [karger.com]
- 23. Chromatin Flow Cytometry Identifies Changes in Epigenetic Cell States | Semantic Scholar [semanticscholar.org]
- 24. US20180321256A1 - Flow cytometry for monitoring histone h3 methylation status - Google Patents [patents.google.com]
- 25. The Use of Flow Cytometry to Assess the State of Chromatin in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Identifying G9a Substrates Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), is a protein lysine (B10760008) methyltransferase that plays a crucial role in regulating gene expression.[1][2][3] It primarily catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[1][4] Beyond its well-established role in histone modification, G9a has been shown to methylate a growing list of non-histone proteins, thereby influencing a wide range of cellular processes, including DNA methylation, cell proliferation, and differentiation.[5][6][7] Dysregulation of G9a activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[5][8]
The identification of G9a substrates is paramount to understanding its biological functions and its role in disease. Mass spectrometry-based proteomics has emerged as a powerful and indispensable tool for the unbiased and large-scale identification of these substrates. This application note provides detailed protocols and workflows for the identification and validation of G9a substrates using mass spectrometry, tailored for researchers in academia and the pharmaceutical industry.
I. Experimental Workflow for G9a Substrate Identification
A typical workflow for identifying G9a substrates using mass spectrometry involves several key stages, from sample preparation to data analysis and substrate validation. The following diagram illustrates a common experimental strategy.
Caption: Experimental workflow for G9a substrate identification.
II. Quantitative Data Summary
Mass spectrometry-based proteomic approaches have successfully identified a number of histone and non-histone substrates of G9a. The following tables summarize some of these findings and provide examples of quantitative data that can be obtained through in-vitro assays.
Table 1: Selected Non-Histone Substrates of G9a Identified by Mass Spectrometry
| Substrate | Function |
| p53 | Tumor suppressor[5] |
| ERα | Nuclear hormone receptor |
| CEBP | Transcription factor |
| HDAC1 | Histone deacetylase |
| HIF1α | Transcription factor involved in hypoxia response[5] |
| CDYL1 | Chromatin-associated protein[6][9] |
| WIZ | Widely interspaced zinc finger motifs protein[6][9] |
| ACINUS | Apoptotic chromatin condensation inducer[6][9] |
| G9a (automethylation) | Self-regulation[6][9][10] |
Table 2: Example IC50 Values for G9a Inhibitors Determined by In-Vitro Methylation Assays
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| BIX-01294 | ~1900 | Radioactive Methylation Assay | [11] |
| UNC0638 | < 2.5 | Scintillation Proximity Assay | [12] |
| SAH | ~500 | TR-FRET Assay | [8] |
III. Detailed Experimental Protocols
A. Protocol 1: Cell Culture and SILAC Labeling for Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations.[13][14]
1. Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM for SILAC (deficient in L-lysine and L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" amino acids: L-lysine (Lys0) and L-arginine (Arg0)
-
"Heavy" amino acids: ¹³C₆-L-lysine (Lys6) and ¹³C₆¹⁵N₄-L-arginine (Arg10)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
2. Procedure:
-
Culture two populations of HEK293T cells.
-
For the "light" population, culture cells in DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, "light" L-lysine, and "light" L-arginine.
-
For the "heavy" population, culture cells in DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, "heavy" L-lysine, and "heavy" L-arginine.
-
Culture the cells for at least 6-8 cell divisions to ensure complete incorporation of the labeled amino acids.
-
Verify labeling efficiency (>95%) by mass spectrometry analysis of a small aliquot of protein extract.
-
Treat one of the cell populations with a G9a inhibitor (e.g., BIX-01294) or use siRNA to knock down G9a expression. The other population will serve as the control.
B. Protocol 2: Immunoprecipitation of G9a and Associated Proteins
1. Materials:
-
SILAC-labeled cell pellets
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-G9a antibody or anti-methyl-lysine antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
2. Procedure:
-
Combine equal amounts of protein from the "light" and "heavy" labeled cell populations.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the bound proteins using Elution Buffer.
-
Neutralize the eluate with 1 M Tris-HCl, pH 8.5.
C. Protocol 3: In-solution Tryptic Digestion for Mass Spectrometry
1. Materials:
-
Immunoprecipitated protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
2. Procedure:
-
Denature the proteins by adding urea (B33335) to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Dry the peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
D. Protocol 4: In-vitro Methylation Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive method to detect biomolecular interactions.[15][16]
1. Materials:
-
Recombinant G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM) - the methyl donor
-
Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor beads
-
Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)[15]
-
384-well OptiPlate
2. Procedure:
-
In a 384-well plate, add the G9a enzyme, biotinylated H3 peptide, and SAM in Assay Buffer.
-
If screening for inhibitors, pre-incubate the enzyme with the inhibitor compounds before adding the substrate and SAM.[15]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the Anti-H3K9me2 AlphaLISA Acceptor beads. Incubate for 60 minutes at room temperature.[15]
-
Add the Streptavidin Donor beads in subdued light and incubate for 30 minutes at room temperature in the dark.[15]
-
Read the plate on an Alpha-enabled plate reader. The signal intensity is proportional to the amount of methylated substrate.
IV. Signaling Pathways and Logical Relationships
G9a is involved in several key signaling pathways that are often dysregulated in cancer. The following diagram illustrates the role of G9a in some of these pathways.
Caption: G9a's role in key cancer-related signaling pathways.[5]
V. Conclusion
The methodologies described in this application note provide a robust framework for the identification and validation of G9a substrates. The use of quantitative mass spectrometry, such as SILAC, enables the discovery of novel substrates in an unbiased manner. Subsequent validation through in-vitro methylation assays and other biochemical techniques is crucial for confirming direct enzymatic activity. A deeper understanding of the full spectrum of G9a substrates will undoubtedly provide valuable insights into its biological functions and pave the way for the development of novel therapeutic strategies targeting G9a in various diseases.
References
- 1. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mimicking H3 Substrate Arginine in the Design of G9a Lysine Methyltransferase Inhibitors for Cancer Therapy: A Computational Study for Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics reveals direct and indirect alterations in the histone code following methyltransferase knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein lysine methyltransferase G9a acts on non-histone targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Protein lysine methyltransferase G9a acts on non-histone targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automethylation of G9a and its implication in wider substrate specificity and HP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A continuous protein methyltransferase (G9a) assay for enzyme activity measurement and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. revvity.com [revvity.com]
Application of CRISPR-Cas9 to Elucidate the Multifaceted Functions of G9a
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G9a, also known as Euchromatic Histone Lysine (B10760008) Methyltransferase 2 (EHMT2), is a crucial enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. Dysregulation of G9a has been implicated in a variety of diseases, including cancer, neurodevelopmental disorders, and viral latency. The advent of CRISPR-Cas9 technology has provided a powerful tool for precisely editing the genome, enabling researchers to create knockout models to study the functional roles of G9a with unprecedented accuracy. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to investigate the diverse functions of G9a.
Key Functions of G9a
G9a plays a pivotal role in numerous cellular processes through its methyltransferase activity on both histone and non-histone substrates. Its primary functions include:
-
Transcriptional Repression: G9a-mediated H3K9 methylation creates binding sites for repressive protein complexes, leading to chromatin compaction and gene silencing. This is critical for regulating developmental genes and suppressing tumor suppressor genes.
-
Regulation of Signaling Pathways: G9a has been shown to influence key signaling pathways implicated in cancer progression, such as Wnt, mTOR, and Hippo signaling.
-
Cell Differentiation and Development: G9a is essential for proper embryonic development and lymphocyte differentiation.
-
Tumorigenesis and Metastasis: Overexpression of G9a is observed in various cancers and is often correlated with poor prognosis, increased cell proliferation, migration, and invasion.
Application of CRISPR-Cas9 for G9a Functional Studies
The CRISPR-Cas9 system allows for the targeted disruption of the EHMT2 gene, leading to a functional knockout of the G9a protein. This approach offers a specific and efficient alternative to traditional methods like RNA interference (RNAi). By comparing G9a knockout cells to their wild-type counterparts, researchers can elucidate the specific roles of G9a in various biological contexts.
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing G9a knockout or inhibition models.
| Parameter Measured | Cell/Model System | Quantitative Change upon G9a Knockout/Inhibition | Reference |
| G9a transcript level | G9a conditional knockout (cKO) mouse dorsal root ganglia (DRG) | ~50% reduction | [1] |
| H3K9me2 levels | G9a cKO mouse DRG | Strongly reduced | [1] |
| miR-383 expression | G9a liver-specific knockout (Liv-KO) mice | 9.7-fold increase | [2][3] |
| Gene Upregulation (Undifferentiated ES cells) | G9a knockout embryonic stem (ES) cells | 665 genes | [4] |
| Gene Downregulation (Undifferentiated ES cells) | G9a knockout embryonic stem (ES) cells | 539 genes | [4] |
| Gene Upregulation (Differentiated ES cells) | G9a knockout embryonic stem (ES) cells | 762 genes | [4] |
| Gene Downregulation (Differentiated ES cells) | G9a knockout embryonic stem (ES) cells | 992 genes | [4] |
Signaling Pathways and Experimental Workflows
G9a-Mediated Transcriptional Repression
Caption: G9a forms a complex with GLP to methylate Histone H3 at lysine 9, leading to gene silencing.
CRISPR-Cas9 G9a Knockout Experimental Workflow
Caption: Workflow for generating and validating G9a knockout cell lines using CRISPR-Cas9.
Experimental Protocols
Protocol 1: Design of Guide RNAs (gRNAs) for EHMT2/G9a Knockout
-
Target Selection:
-
Identify the target gene: EHMT2 (human) or Ehmt2 (mouse).
-
Select a critical exon early in the coding sequence to target for knockout. This increases the likelihood of generating a non-functional truncated protein due to frameshift mutations. Exon 2 is often a good choice.[5]
-
Use online gRNA design tools such as Benchling or CHOPCHOP to identify potential gRNA sequences.[5][6] These tools predict on-target efficiency and potential off-target effects.
-
-
gRNA Design Parameters:
-
The standard gRNA sequence for Streptococcus pyogenes Cas9 (SpCas9) is 20 nucleotides in length.[7]
-
The target sequence in the genome must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence, which is 'NGG' for SpCas9.[7]
-
Select gRNAs with high predicted on-target scores and low predicted off-target scores to maximize editing efficiency and minimize unintended mutations.
-
-
Oligonucleotide Synthesis:
-
Synthesize the designed gRNA sequences as complementary DNA oligonucleotides for cloning into a gRNA expression vector.
-
Protocol 2: Generation of G9a Knockout Cell Lines using CRISPR-Cas9
Materials:
-
Target cells (e.g., cancer cell line of interest)
-
Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138)[4][5]
-
gRNA expression vector or synthesized gRNA
-
Lipofectamine-based transfection reagent or electroporation system
-
Cell culture medium and supplements
-
Fluorescence-activated cell sorter (FACS) or antibiotic selection agent
-
96-well plates for single-cell cloning
Procedure:
-
Cell Culture:
-
Culture the target cells under standard conditions to ensure they are healthy and actively dividing at the time of transfection.
-
-
Transfection:
-
Co-transfect the Cas9 expression plasmid and the gRNA expression plasmid into the target cells using a suitable transfection method. If using a vector like pX458, both Cas9 and the gRNA are on the same plasmid.[5]
-
Include a negative control (e.g., a scrambled gRNA) to assess baseline cellular responses.
-
-
Selection of Edited Cells:
-
If using a fluorescent reporter (e.g., GFP), enrich for transfected cells by FACS 48-72 hours post-transfection.[4]
-
Alternatively, if the plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), apply the appropriate antibiotic to select for successfully transfected cells.
-
-
Single-Cell Cloning:
-
Plate the enriched cell population at a density that allows for the growth of single-cell-derived colonies (e.g., by limiting dilution in 96-well plates).
-
-
Clonal Expansion:
-
Allow single cells to proliferate and form colonies.
-
Expand individual clones for subsequent validation.
-
Protocol 3: Validation of G9a Knockout
1. Genomic DNA Validation:
-
DNA Extraction: Isolate genomic DNA from the expanded clones.
-
PCR Amplification: Amplify the genomic region targeted by the gRNA using PCR.
-
Sanger Sequencing: Sequence the PCR products to identify the presence of insertions or deletions (indels) at the target site, which confirm successful gene editing.
2. Protein Expression Validation (Western Blot):
-
Protein Extraction: Prepare whole-cell lysates from wild-type and potential knockout clones.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for G9a.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Successful knockout clones will show a complete absence of the G9a protein band.[8]
-
3. mRNA Expression Validation (RT-qPCR):
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the EHMT2 transcript.
-
Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).
-
Confirm a significant reduction or absence of the EHMT2 mRNA in knockout clones.[8]
-
Protocol 4: Phenotypic Analysis of G9a Knockout Cells
Once G9a knockout is confirmed, a variety of assays can be performed to investigate the functional consequences.
1. Cell Proliferation Assay:
-
Method: Use MTT, WST-1, or cell counting assays to measure the rate of cell proliferation over several days.
-
Expected Outcome: G9a knockout may lead to decreased cell proliferation in cancer cells.
2. Cell Migration and Invasion Assays:
-
Method: Perform transwell migration (Boyden chamber) assays, with or without a Matrigel coating for invasion, to assess the migratory and invasive potential of the cells.
-
Expected Outcome: G9a knockout may reduce the migratory and invasive capabilities of cancer cells.[9]
3. Cell Cycle Analysis:
-
Method: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle after staining with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
Expected Outcome: G9a knockout may induce cell cycle arrest at specific checkpoints.
4. Apoptosis Assay:
-
Method: Quantify apoptotic cells using Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.
-
Expected Outcome: G9a knockout may induce apoptosis in cancer cells.
5. Gene Expression Analysis:
-
Method: Perform RNA sequencing (RNA-seq) or RT-qPCR arrays to identify global changes in gene expression following G9a knockout.
-
Expected Outcome: This can reveal novel downstream targets and pathways regulated by G9a.[4]
Conclusion
The application of CRISPR-Cas9 technology to generate G9a knockout models provides a robust platform for dissecting the complex roles of this histone methyltransferase in health and disease. The protocols and guidelines presented here offer a framework for researchers to effectively utilize this powerful tool to advance our understanding of G9a's functions and to explore its potential as a therapeutic target in various pathologies, particularly in the context of drug development for cancer and other diseases.
References
- 1. Loss of G9a does not phenocopy the requirement for Prdm12 in the development of the nociceptive neuron lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver-specific knockout of histone methyltransferase G9a impairs liver maturation and dysregulates inflammatory, cytoprotective, and drug-processing genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver-specific knockout of histone methyltransferase G9a impairs liver maturation and dysregulates inflammatory, cytoprotective, and drug-processing genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A disproportionate impact of G9a methyltransferase deficiency on the X chromosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 6. benchling.com [benchling.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cellular Toxicity of G9a Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cellular toxicity of G9a inhibitors. The protocols outlined below are essential for determining the therapeutic window and understanding the mechanisms of action of these epigenetic modulators.
Introduction
G9a, also known as Euchromatic Histone Lysine (B10760008) Methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These modifications are generally associated with transcriptional repression.[1][2] Dysregulation of G9a activity is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[3][4] Assessing the cellular toxicity of G9a inhibitors is a critical step in their preclinical development to ensure their safety and efficacy.[5]
Key Cellular Toxicity Assessment Protocols
Several key assays are employed to determine the cytotoxic effects of G9a inhibitors. These include evaluating cell viability, apoptosis, and cell cycle progression.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a G9a inhibitor affects cell survival and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]
Protocol: MTT Assay[1][8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well plates
-
G9a inhibitor (e.g., UNC0642, BIX-01294)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of the G9a inhibitor in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle-treated control.[7][8]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[7][8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5][7][8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[8]
| G9a Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| UNC0642 | T24 | Bladder Cancer | 9.85 ± 0.41 | [4][8] |
| UNC0642 | J82 | Bladder Cancer | 13.15 ± 1.72 | [4] |
| UNC0642 | 5637 | Bladder Cancer | 9.57 ± 0.37 | [4] |
| BIX-01294 | OPM-2 | Multiple Myeloma | ~1.2 - 3.39 | [9] |
| UNC0638 | OPM-2 | Multiple Myeloma | ~2.71 - 7.4 | [9] |
| UNC0642 | MDA-MB-231 | Breast Cancer | ~2 | [10] |
| UNC0642 | CAOV3 | Ovarian Cancer | ~1 | [10] |
| A-366 | U2OS | Osteosarcoma | - | [11] |
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which G9a inhibitors induce cellular toxicity.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol: Annexin V-FITC/PI Staining[10]
Materials:
-
Cancer cell lines
-
G9a inhibitor
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (1X)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the G9a inhibitor at desired concentrations (e.g., 1x and 2x the IC50 value) for 48-72 hours. Include a vehicle-treated control.[8]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]
Cell Cycle Analysis
G9a inhibitors can induce cell cycle arrest, preventing cancer cell proliferation.
This method uses PI to stain the DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An increase in the sub-G1 peak is indicative of apoptosis.[1][12]
Protocol: Cell Cycle Analysis with PI Staining[1]
Materials:
-
Cancer cell lines
-
G9a inhibitor
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (e.g., 10 µg/mL PI and 25 µg/mL RNase A in PBS)[1]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the G9a inhibitor for a specified period (e.g., 24-96 hours).[10][12]
-
Cell Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol for at least 24 hours.[1]
-
Staining: Wash the fixed cells and resuspend them in the PI staining solution.
-
Incubation: Incubate for 1 hour in the dark at room temperature.[1]
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of G9a Inhibitor-Induced Toxicity
Inhibition of G9a can trigger cellular toxicity through various signaling pathways. Understanding these pathways is crucial for elucidating the inhibitor's mechanism of action.
Induction of Apoptosis
G9a inhibition can lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. For instance, G9a can suppress the expression of the pro-apoptotic Bcl-2 family member, Bcl-G.[13] Inhibition of G9a allows for p53 recruitment to the Bcl-G promoter, leading to its expression and subsequent apoptosis. Additionally, G9a inhibition has been shown to induce the cleavage of PARP1, a hallmark of apoptosis.[10]
Caption: G9a inhibition promotes p53-mediated apoptosis.
Autophagy and mTOR Pathway
In some cellular contexts, G9a inhibition induces autophagic cell death.[14][15] This can be mediated through the inactivation of the mTOR signaling pathway, a key regulator of cell growth and autophagy.[9][14][15][16] G9a inhibition can lead to decreased phosphorylation of mTOR and its downstream targets like 4E-BP1.[14][15]
Caption: G9a inhibition induces autophagy via the mTOR pathway.
Experimental Workflow for Toxicity Assessment
A systematic approach is necessary for a thorough evaluation of G9a inhibitor toxicity.
Caption: Workflow for assessing G9a inhibitor cellular toxicity.
Conclusion
The protocols and information provided in these application notes offer a robust framework for assessing the cellular toxicity of G9a inhibitors. A multi-faceted approach, combining cell viability, apoptosis, and cell cycle analysis, is essential for a comprehensive understanding of the cytotoxic effects. Elucidating the underlying signaling pathways will further aid in the development of safe and effective G9a-targeting therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. G9a inhibition potentiates the anti-tumour activity of DNA double-strand break inducing agents by impairing DNA repair independent of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of histone methyltransferase G9a attenuates liver cancer initiation by sensitizing DNA-damaged hepatocytes to p53-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G9a Inhibition Induces Autophagic Cell Death via AMPK/mTOR Pathway in Bladder Transitional Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G9a Inhibition Induces Autophagic Cell Death via AMPK/mTOR Pathway in Bladder Transitional Cell Carcinoma | PLOS One [journals.plos.org]
- 16. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of G9a Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a, also known as euchromatic histone-lysine N-methyltransferase 2 (EHMT2), is a crucial enzyme that primarily catalyzes the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). These epigenetic marks are generally associated with transcriptional repression and play significant roles in development, cell differentiation, and disease. The subcellular localization of G9a is critical to its function, with its presence in the nucleus being essential for its histone-modifying activities. Understanding the dynamics of G9a localization in a living organism is paramount for elucidating its regulatory mechanisms and for the development of therapeutic agents targeting its activity.
These application notes provide an overview of current and emerging in vivo imaging techniques that can be employed to track the localization of G9a. While direct in vivo imaging studies on G9a are still emerging, this document outlines detailed protocols and methodologies adapted from studies on other nuclear-shuttling proteins, such as the glucocorticoid receptor (GR), which serves as a well-established model for nuclear translocation dynamics.
I. In Vivo Imaging Techniques to Track G9a Localization
Several advanced imaging modalities can be adapted to monitor the real-time localization of G9a in living animals. The choice of technique depends on the specific research question, the desired spatial and temporal resolution, and the model organism.
Fluorescent Protein Tagging and Intravital Microscopy (IVM)
Genetically encoding a fluorescent protein (FP) tag, such as Green Fluorescent Protein (GFP), to G9a allows for its direct visualization in live cells and tissues. When combined with intravital microscopy, this approach enables high-resolution imaging of G9a localization within its native environment.
-
Two-Photon Laser Scanning Microscopy (TPLSM): This technique is ideal for deep-tissue imaging with reduced phototoxicity and scattering compared to conventional confocal microscopy. It allows for long-term, repeated imaging of G9a-FP in deep tissues like the brain or liver in live animals.
-
Confocal Intravital Microscopy: Suitable for imaging shallower tissues, such as the skin or exposed organs, with high resolution.
Bioluminescence Imaging (BLI)
BLI is a highly sensitive technique that detects light produced by luciferase enzymes. A G9a-luciferase fusion protein can be engineered to track its localization. While BLI offers lower spatial resolution than fluorescence microscopy, it provides an excellent tool for whole-body imaging to monitor changes in G9a localization at the organ level over time.
Förster Resonance Energy Transfer (FRET) Imaging
FRET imaging can be used to study the protein-protein interactions of G9a in vivo. By tagging G9a and a potential interacting partner with a FRET pair of fluorophores (e.g., CFP and YFP), their proximity and interaction dynamics can be monitored in real-time within a living animal.
II. Experimental Protocols
Protocol 1: Generation of a G9a-GFP Knock-in Mouse Model using CRISPR/Cas9
To accurately study the endogenous localization of G9a, it is crucial to create a knock-in mouse model where a fluorescent protein is fused to the endogenous G9a protein. This avoids artifacts associated with overexpression systems.
Objective: To generate a mouse model expressing G9a endogenously tagged with GFP.
Materials:
-
Cas9 mRNA or protein
-
Single guide RNA (sgRNA) targeting the C-terminus of the Ehmt2 gene (just before the stop codon)
-
Donor DNA template containing the GFP sequence flanked by homology arms (~500-800 bp) corresponding to the regions upstream and downstream of the Ehmt2 stop codon
-
Fertilized mouse embryos (e.g., from C57BL/6 mice)
-
Microinjection and embryo transfer equipment
Methodology:
-
Design and Validation of sgRNA: Design sgRNAs that target the C-terminal coding region of the Ehmt2 gene. Validate the cutting efficiency of the sgRNAs in vitro or in a cell line.
-
Donor Template Design: Construct a donor plasmid containing the GFP coding sequence without a stop codon, flanked by homology arms. The homology arms should match the genomic sequence immediately upstream and downstream of the intended insertion site.
-
Microinjection: Prepare a microinjection mix containing Cas9 protein/mRNA, the validated sgRNA, and the donor DNA template. Microinject this mixture into the cytoplasm or pronucleus of fertilized mouse embryos.
-
Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.
-
Screening of Founder Mice: Genotype the resulting pups by PCR using primers that flank the insertion site to identify founders carrying the G9a-GFP fusion allele. Confirm the correct in-frame insertion by DNA sequencing.
-
Breeding and Colony Establishment: Breed the founder mice to establish a homozygous G9a-GFP knock-in mouse line.
-
Validation of G9a-GFP Expression: Confirm the expression and correct localization of the G9a-GFP fusion protein in various tissues using western blotting and fluorescence microscopy on tissue sections.
Protocol 2: Intravital Two-Photon Microscopy of G9a-GFP in the Mouse Liver
This protocol describes the surgical preparation and imaging of the liver in a G9a-GFP knock-in mouse to visualize nuclear localization.[1][2][3][4][5]
Objective: To image the subcellular localization of G9a-GFP in hepatocytes of a living mouse.
Materials:
-
G9a-GFP knock-in mouse
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scissors, forceps, sutures)
-
Heated stage for the microscope
-
Two-photon microscope with a tunable near-infrared laser
-
High numerical aperture water-immersion objective
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Animal Preparation: Anesthetize the G9a-GFP mouse and place it on a heated stage to maintain body temperature.
-
Surgical Procedure: Make a midline abdominal incision to expose the liver. Gently externalize a lobe of the liver and place it on a coverslip for imaging. A suction-based custom holder can be used to stabilize the liver and minimize motion artifacts from breathing.[3][4]
-
Microscope Setup: Use a two-photon microscope equipped with a water-immersion objective. Tune the laser to an appropriate wavelength for GFP excitation (e.g., 920 nm).
-
Image Acquisition:
-
Locate the liver tissue under the microscope.
-
Acquire z-stacks of images to obtain three-dimensional information on G9a-GFP localization within hepatocytes.
-
Perform time-lapse imaging to track the dynamics of G9a-GFP localization over time, especially in response to a stimulus if applicable.
-
-
Image Analysis:
-
Use image analysis software to visualize the 3D reconstructions of the liver tissue.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of G9a-GFP in individual hepatocytes to determine the nuclear-to-cytoplasmic ratio.
-
III. Data Presentation: Quantitative Analysis of Nuclear Localization
While specific in vivo quantitative data for G9a is not yet widely available, the following table provides a template based on studies of glucocorticoid receptor (GR) nuclear translocation, which can be adapted for G9a localization studies.[6][7][8][9][10]
| Treatment Condition | Time Point | Nuclear Intensity (Arbitrary Units) | Cytoplasmic Intensity (Arbitrary Units) | Nuclear/Cytoplasmic Ratio |
| Vehicle Control | 0 min | 100 ± 10 | 200 ± 20 | 0.5 ± 0.05 |
| Vehicle Control | 30 min | 105 ± 12 | 195 ± 18 | 0.54 ± 0.06 |
| Dexamethasone (B1670325) (10 µM) | 0 min | 102 ± 9 | 205 ± 21 | 0.50 ± 0.04 |
| Dexamethasone (10 µM) | 30 min | 350 ± 30 | 120 ± 15 | 2.92 ± 0.25 |
| Dexamethasone (10 µM) | 60 min | 450 ± 40 | 100 ± 10 | 4.50 ± 0.40 |
Table 1: Representative quantitative data on the nuclear translocation of a fluorescently tagged glucocorticoid receptor (GR-GFP) in response to dexamethasone treatment in vivo. Data are presented as mean ± SEM.
IV. Visualization of Signaling Pathways and Workflows
Signaling Pathway Regulating Nuclear Import
The nuclear import of many proteins is regulated by specific signaling pathways that control the interaction with importin proteins. While the specific upstream signals regulating G9a localization are still under investigation, a general model for regulated nuclear import is depicted below. This pathway illustrates how an external stimulus can lead to a post-translational modification of a cargo protein (like G9a), which then facilitates its recognition by importins and subsequent translocation into the nucleus.
Experimental Workflow for In Vivo Imaging
The following diagram outlines the general workflow for conducting in vivo imaging experiments to track protein localization.
V. Conclusion and Future Directions
The ability to visualize the dynamic localization of G9a in living organisms is a critical step towards a deeper understanding of its function in health and disease. The methodologies outlined in these application notes, leveraging fluorescent protein knock-in models and advanced intravital microscopy, provide a robust framework for such investigations. While direct in vivo imaging data for G9a is still forthcoming, the protocols and principles derived from studies of other nuclear-shuttling proteins offer a clear path forward.
Future studies should focus on developing and characterizing G9a fluorescent reporter mouse models. These models will be invaluable for investigating how various physiological and pathological stimuli, as well as novel therapeutic agents, impact the subcellular distribution and activity of G9a in real-time. Such studies will undoubtedly accelerate our understanding of epigenetic regulation and open new avenues for drug discovery.
References
- 1. Double knockin mice show NF-κB trajectories in immune signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of the STAT3 Transcription Factor: Nuclear Import Dependent on Ran and Importin-β1 | PLOS One [journals.plos.org]
- 3. Transcription Factors Pathways | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Stroke Induces Nuclear Shuttling of Histone Deacetylase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single Molecule Imaging of Transcription Factor Binding to DNA in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Mapping the Direction of Nucleocytoplasmic Transport of Glucocorticoid Receptor (GR) in Live Cells Using Two-Foci Cross-Correlation in Massively Parallel Fluorescence Correlation Spectroscopy (mpFCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Studying G9a Protein-Protein Interactions with Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of G9a and Its Interactions
G9a, also known as Euchromatic Histone Lysine (B10760008) Methyltransferase 2 (EHMT2), is a crucial protein lysine methyltransferase primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2).[1][2] This modification is a key epigenetic mark generally associated with transcriptional repression in euchromatin.[2] G9a's structure includes a catalytic SET domain and ankyrin repeats, which are involved in protein-protein interactions.[3] Beyond its well-documented role as a transcriptional corepressor, G9a can also act as a coactivator for certain transcription factors and methylates a growing list of non-histone proteins, highlighting its functional complexity in cellular processes.[2][3]
Dysregulation of G9a is implicated in various diseases, including cancer, where it can silence tumor suppressor genes or activate oncogenic signaling pathways like the Wnt and Hippo pathways.[4][5][6][7] Consequently, G9a is a significant target for therapeutic development. Understanding the dynamic protein-protein interaction network of G9a is fundamental to elucidating its biological functions and developing targeted therapies. Co-immunoprecipitation (co-IP) is a powerful and widely used technique to isolate and identify proteins that interact with G9a within their native cellular context.[8]
Data Presentation: Key G9a Interacting Proteins
G9a's functional diversity stems from its interaction with a wide array of proteins. These interactions can be broadly categorized based on their functional outcomes. The following table summarizes key interacting partners identified through various studies.
| Functional Category | Interacting Protein | Role in Interaction | Primary Outcome | References |
| Transcriptional Repression | GLP (EHMT1) | Forms a heterodimeric complex with G9a, which is the primary active form in vivo. | Stabilizes G9a and enhances H3K9 methyltransferase activity. | |
| DNMT1 | G9a and DNMT1 form a complex to coordinate histone and DNA methylation.[5] | Stable, long-term gene silencing. | [3][5] | |
| HP1 (Heterochromatin Protein 1) | Binds to H3K9me2 marks created by G9a, and also directly to auto-methylated G9a.[2][3] | Recruits other repressive factors, promotes chromatin compaction. | [2][3][6] | |
| PRC2 (Polycomb Repressive Complex 2) | G9a interacts with PRC2 components like EZH2.[2][9] | Cooperative silencing of specific genomic regions. | [2][9] | |
| WIZ | Contains zinc finger motifs that target the G9a/GLP complex to chromatin.[2] | Mediates H3K9 methylation at specific loci. | [2] | |
| Transcriptional Activation | p300 / CARM1 | G9a acts as a scaffold to recruit coactivators to glucocorticoid receptor (GR) target genes.[2][3] | Gene activation, independent of G9a's methyltransferase activity. | [2][3] |
| Mediator Complex | G9a stabilizes the occupancy of the Mediator complex on the adult β-globin gene promoter.[2] | Activation of adult β-globin gene expression. | [2] | |
| Non-Histone Substrates & Other Interactors | p53 | G9a can methylate the tumor suppressor p53.[2][10] | Regulation of p53 activity and stability. | [2][10] |
| MyoD | G9a methylates MyoD at K104, inhibiting its activity. | Regulation of skeletal muscle development. | ||
| CDYL1 | G9a methylates CDYL1, which may alter its chromatin binding. | Regulation of chromatin factor activity. | ||
| Plk1 (Polo-like kinase 1) | G9a interaction and methylation of Plk1 is enhanced under DNA damage stress.[2] | Control of DNA damage repair and checkpoint recovery. | [2] | |
| NF-κB | G9a interacts with NF-κB family members (RelA, c-Rel, RelB).[1] | Modulation of inflammatory and immune responses. | [1] |
Illustrative Quantitative Co-Immunoprecipitation Data
Quantitative analysis is crucial for understanding how the G9a interactome changes in response to stimuli, such as drug treatment or cellular stress. Co-IP followed by semi-quantitative western blotting or mass spectrometry can provide these insights.[11] The table below provides a hypothetical example of how such data could be presented.
| Bait Protein | Prey Protein | Cellular Condition | Fold Change in Interaction (vs. Control) | Significance (p-value) | Interpretation |
| G9a | DNMT1 | Control (DMSO) | 1.0 | - | Baseline interaction for constitutive heterochromatin maintenance. |
| G9a | DNMT1 | G9a inhibitor (UNC0638) | 0.4 | < 0.01 | Inhibition of G9a may disrupt its scaffolding function, reducing its interaction with DNMT1. |
| G9a | Plk1 | Control | 1.0 | - | Basal level interaction under normal cell growth conditions. |
| G9a | Plk1 | DNA Damage (Etoposide) | 3.5 | < 0.005 | G9a is recruited to Plk1 during the DNA damage response.[2] |
| G9a | β-catenin | Control | 1.0 | - | G9a indirectly regulates β-catenin levels via Wnt inhibitors. |
| G9a | β-catenin | G9a inhibitor (UNC0638) | 0.2 | < 0.01 | G9a inhibition upregulates Wnt inhibitors (e.g., APC2), leading to β-catenin degradation and reduced association.[5] |
Signaling Pathway and Workflow Diagrams
Visual representations are essential for understanding the complex roles of G9a and the experimental procedures used to study them.
Caption: G9a's role in activating the Wnt signaling pathway.
Caption: Experimental workflow for G9a co-immunoprecipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low G9a activity in enzymatic assays
Welcome to the technical support center for G9a enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for problems you might encounter with your G9a enzymatic assays.
Q1: Why is my G9a enzyme activity low or completely absent?
Low or no G9a activity is a frequent issue. The underlying cause can often be traced back to several factors related to the enzyme itself, the reaction components, or the assay conditions.
Troubleshooting Low G9a Activity
| Potential Cause | Recommended Solutions |
| Enzyme Integrity | Improper Storage: Ensure the G9a enzyme has been stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[1] Prepare smaller aliquots upon first use to minimize this. Enzyme Degradation: Verify the age and handling of the enzyme stock. If degradation is suspected, use a fresh vial of the enzyme. |
| Reagent Issues | Suboptimal Substrate Concentration: The concentration of your histone substrate (e.g., H3 peptide) may be too low. Perform a substrate titration to determine the optimal concentration for your assay.[2] Suboptimal SAM Concentration: The methyl donor, S-adenosyl-L-methionine (SAM), is crucial for the reaction.[3][4][5][6] Ensure you are using the correct concentration, as both too little and too much can be inhibitory. A typical starting point is around 15 µM, but this may need optimization.[7] Degraded SAM: SAM is unstable. Use fresh or properly stored SAM for your experiments. |
| Assay Conditions | Incorrect Buffer Composition: The pH and composition of the assay buffer are critical. A common buffer is 50 mM Tris-HCl, pH 9.0, with 50 mM NaCl and 1 mM DTT.[7] Ensure all components are at the correct final concentration. Suboptimal Incubation Time/Temperature: The reaction may not have had enough time to proceed. Optimize the incubation time and ensure the reaction is carried out at the recommended temperature (often room temperature).[7] |
| Presence of Inhibitors | Contaminants in Reagents: Ensure your reagents are free from contaminants that could inhibit G9a activity. Known Inhibitors: Be aware of common G9a inhibitors like BIX-01294, UNC0638, and A-366 that might be unintentionally present.[8][9][10][11] |
A logical workflow for troubleshooting low G9a activity is presented below.
Caption: Troubleshooting workflow for low G9a activity.
Q2: My results show high variability between replicates. What could be the cause?
High variability can obscure real effects and make data interpretation difficult. The source of this variability is often related to technical execution.
Troubleshooting High Replicate Variability
| Potential Cause | Recommended Solutions |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure consistent technique.[12] For small volumes, consider using a multi-channel pipette for simultaneous additions to replicate wells. |
| Inconsistent Cell Seeding | If using a cell-based assay, ensure a homogenous cell suspension before seeding and optimize cell density.[12] |
| "Edge Effect" in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, fill the peripheral wells with sterile PBS or media without cells.[12] |
| Incomplete Reagent Mixing | Thoroughly mix all master mixes and reagent dilutions before adding them to the assay plate. |
Q3: I am screening for G9a inhibitors and see a weak or no effect. What should I check?
When a known or potential inhibitor shows a weaker-than-expected effect, several factors related to the compound or the assay itself could be at play.
Troubleshooting Weak Inhibitor Potency
| Potential Cause | Recommended Solutions |
| Compound Instability/Degradation | Ensure the inhibitor stock solution is fresh and has been stored correctly to prevent degradation.[1] Minimize freeze-thaw cycles. |
| Suboptimal Compound Concentration | The concentration of the inhibitor may be too low. Perform a dose-response experiment to determine the IC50 value.[1] |
| Compound Solubility Issues | The inhibitor may not be fully dissolved in the assay buffer, reducing its effective concentration. Ensure complete dissolution in a suitable solvent like DMSO before diluting in the assay buffer.[1] |
| Competition with Substrate or Cofactor | Some inhibitors are competitive with the histone substrate or SAM.[2] If using high concentrations of substrate or SAM, the apparent potency of the inhibitor may be reduced. |
Experimental Protocols and Data
General G9a Enzymatic Assay Protocol (AlphaLISA Format)
This protocol is a generalized example based on common methodologies for detecting the dimethylation of a biotinylated Histone H3 peptide.[7]
-
Reagent Preparation :
-
Dilute the G9a enzyme, inhibitor compounds, SAM, and biotinylated H3 peptide substrate in the assay buffer just before use.
-
-
Enzymatic Reaction :
-
Add 5 µL of the inhibitor or assay buffer (for control) to the wells of a 384-well microplate.
-
Add 2.5 µL of the G9a enzyme (at 4x the final concentration).
-
Initiate the reaction by adding 2.5 µL of the biotinylated H3 peptide/SAM mixture (at 4x the final concentration).
-
Cover the plate and incubate at room temperature.
-
-
Detection :
-
Stop the reaction by adding 5 µL of Acceptor beads prepared in an appropriate buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin-Donor beads and incubate for 30 minutes in the dark at room temperature.
-
-
Signal Reading :
-
Read the plate using a suitable plate reader in Alpha mode. The signal intensity is proportional to the level of substrate methylation.
-
The G9a-mediated methylation reaction is a key process in epigenetic regulation.
Caption: G9a enzymatic reaction pathway.
Recommended Concentration Ranges for Assay Components
The optimal concentrations of enzyme, substrate, and cofactor can vary depending on the specific assay format and reagents used. The table below provides typical starting ranges for optimization.
| Component | Typical Final Concentration | Notes |
| G9a Enzyme | 0.05 - 0.3 nM | Enzyme concentration should be titrated to ensure the reaction is in the linear range.[13] |
| Histone H3 Peptide Substrate | 100 - 500 nM | Titrate to determine the Km for your specific substrate.[7][14] |
| SAM (Cofactor) | 15 - 100 µM | High concentrations can sometimes be inhibitory. A titration is recommended.[7][13] |
| BIX-01294 (Inhibitor Control) | 100 pM - 100 µM | A broad range is needed to generate a full dose-response curve.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Histone H3K9 Methyltransferase G9a as a Potential Therapeutic Strategy for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sid.ir [sid.ir]
- 14. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing G9a ChIP-qPCR: A Technical Support Guide
Welcome to the technical support center for optimizing your G9a Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cross-linking time for G9a ChIP-qPCR?
A1: The ideal cross-linking time with 1% formaldehyde (B43269) is typically between 10-15 minutes at room temperature.[1] For proteins that bind indirectly to DNA, this can be extended up to 30 minutes. However, prolonged fixation can mask antibody epitopes and lead to decreased immunoprecipitation efficiency.[2] It is crucial to empirically determine the optimal time for your specific cell type and experimental conditions.
Q2: What is the ideal chromatin fragment size for G9a ChIP-qPCR?
A2: The recommended chromatin fragment size for ChIP-qPCR is between 200 and 700 base pairs, with the optimal range being 200-500 bp.[3][4] This size range ensures sufficient resolution for mapping protein binding sites while minimizing background signal.
Q3: How do I choose the right antibody for G9a ChIP?
A3: It is critical to use a ChIP-validated antibody for your experiments.[5][6] The antibody should be specific for G9a and exhibit high affinity. Always perform an initial validation of the antibody in your specific application. Several commercial antibodies have been validated for G9a ChIP.[7][8][9] Titrating the antibody is also essential to determine the optimal concentration that gives the best signal-to-noise ratio.[5]
Q4: How can I minimize background in my G9a ChIP-qPCR experiment?
A4: High background can be caused by several factors. To minimize it, consider the following:
-
Pre-clearing the chromatin: Incubate the chromatin with Protein A/G beads before adding the specific antibody to reduce non-specific binding.[6]
-
Optimizing washing steps: Increase the number and stringency of washes after immunoprecipitation to remove non-specifically bound proteins.
-
Using a negative control IgG: Always include a mock immunoprecipitation with a non-specific IgG of the same isotype to determine the level of background binding.[10]
-
Proper blocking of beads: Block the Protein A/G beads with BSA or salmon sperm DNA before adding the antibody-chromatin complex.
Q5: What are appropriate positive and negative control gene loci for G9a ChIP-qPCR?
A5: For a positive control, select a gene known to be repressed by G9a-mediated H3K9me2. Examples include genes involved in pluripotency that are silenced during differentiation, such as Oct4 and Nanog.[11] For a negative control, choose a constitutively active gene that is not expected to be a G9a target, or a gene desert region.
Troubleshooting Guide
This section addresses common issues encountered during G9a ChIP-qPCR experiments and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Chromatin Yield | - Insufficient starting cell number.- Incomplete cell lysis. | - Start with a sufficient number of cells (e.g., 1x10^7 to 2x10^7 cells).[12]- Ensure complete cell lysis by optimizing lysis buffer composition and incubation times. |
| Inefficient Chromatin Shearing (fragments too large or too small) | - Suboptimal sonication parameters.- Over- or under-cross-linking. | - Perform a sonication time-course to determine the optimal power and duration.[10][13][14]- Ensure cross-linking is performed for the optimal duration. Over-cross-linking can make chromatin resistant to shearing. |
| Low ChIP Signal (low % input) | - Inefficient immunoprecipitation.- Antibody not suitable for ChIP.- Epitope masking due to over-cross-linking. | - Use a ChIP-validated G9a antibody and optimize the antibody concentration.[5][6]- Reduce cross-linking time.- Ensure the IP incubation is sufficient (e.g., overnight at 4°C). |
| High Background in IgG Control | - Non-specific binding of chromatin to beads.- Too much antibody or chromatin used. | - Pre-clear the chromatin with beads before IP.[6]- Titrate the amount of antibody and chromatin used per IP.[5][10]- Increase the number and stringency of washes. |
| No PCR Product in Positive Control Locus | - PCR reaction failed.- Inefficient reverse cross-linking.- Poor primer design. | - Check PCR conditions and reagents. Run an input DNA sample to validate the PCR step.[10]- Ensure complete reverse cross-linking by incubating at 65°C for a sufficient time.- Design and validate primers to amplify a 100-200 bp product with high efficiency. |
| Variable qPCR Results Between Replicates | - Pipetting errors.- Inconsistent sample processing. | - Use careful pipetting techniques and prepare master mixes for qPCR reactions.- Ensure all samples are processed identically throughout the ChIP protocol. |
Experimental Protocols
Detailed G9a ChIP-qPCR Protocol
This protocol is a general guideline and may require optimization for specific cell types.
1. Cross-linking
-
Harvest cells and resuspend in fresh culture medium.
-
Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle rotation.[1]
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[1]
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Sonication
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Sonicate the lysate on ice to shear chromatin to an average size of 200-500 bp. Optimization is critical; perform a time course to determine the best conditions for your sonicator and cell type.[15]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Dilute the chromatin in ChIP dilution buffer. Save a small aliquot as "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Add the ChIP-validated G9a antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add blocked Protein A/G beads and incubate for at least 2 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-5 hours or overnight.
-
Add RNase A and Proteinase K to digest RNA and protein, respectively.
5. DNA Purification and qPCR
-
Purify the DNA using a spin column or phenol:chloroform extraction.
-
Perform qPCR using primers specific for your target gene loci.
-
Analyze the data by calculating the percentage of input and fold enrichment over the IgG control.
Visualizations
Caption: Workflow for G9a ChIP-qPCR Experiment.
Caption: Troubleshooting Logic for Low G9a ChIP Signal.
References
- 1. benchchem.com [benchchem.com]
- 2. ChIP bias as a function of cross-linking time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIPâqPCR Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 7. mouse G9a antibody | antibody review based on formal publications [labome.com]
- 8. Anti-EHMT2/G9A antibody [EPR18894] - ChIP Grade (ab185050) | Abcam [abcam.com]
- 9. biocompare.com [biocompare.com]
- 10. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Recognition of H3K9 methylation by GLP is required for efficient establishment of H3K9 methylation, rapid target gene repression, and mouse viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
common issues with G9a inhibitor solubility and stability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with G9a inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of these compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving G9a inhibitors like BIX-01294, UNC0638, and A-366?
A1: The most common solvent for dissolving G9a inhibitors for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6] These compounds generally exhibit high solubility in DMSO, allowing for the preparation of concentrated stock solutions. For instance, BIX-01294 is soluble in DMSO at concentrations of 98-110 mg/mL.[1][2] UNC0638 is also highly soluble in DMSO, with concentrations of 100 mg/mL being reported.[4] A-366 is soluble in DMSO at concentrations of at least 11.9 mg/mL.[3] It is crucial to use anhydrous DMSO, as moisture can reduce the solubility of some compounds and contribute to their degradation.[2][4]
Q2: Can I dissolve G9a inhibitors in aqueous buffers or water?
A2: G9a inhibitors, like many small molecule inhibitors, generally have poor solubility in aqueous solutions. For example, BIX-01294 is reported to be insoluble in water.[1] While some sources indicate that the trihydrochloride salt of BIX-01294 is soluble in water up to 100 mM, precipitation is a common issue when diluting DMSO stock solutions into aqueous buffers for cell culture or enzymatic assays.[7][8] It is recommended to prepare high-concentration stock solutions in DMSO and then dilute them to the final working concentration in your aqueous experimental medium, ensuring the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent toxicity.[9]
Q3: What are the recommended storage conditions for G9a inhibitor stock solutions?
A3: For long-term stability, G9a inhibitor stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C.[1][2][4][6] It is best practice to aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2][4] For BIX-01294 and UNC0638, stock solutions in solvent can be stored for up to 1 year at -80°C and for 1 month at -20°C.[2][4] Powdered compounds are generally more stable and can be stored at -20°C for up to 3 years.[2][4]
Q4: I'm observing inconsistent results in my cell-based assays. Could this be related to inhibitor stability?
A4: Yes, inconsistent results can often be attributed to the instability of the inhibitor in the experimental setup.[9] G9a inhibitors can degrade over time in cell culture media at 37°C. This degradation can lead to a decrease in the effective concentration of the inhibitor over the course of the experiment, resulting in variability. It is advisable to prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For long-duration experiments, consider replenishing the media with freshly diluted inhibitor periodically.
Q5: How can I be sure that the observed effects in my experiments are due to G9a inhibition and not off-target effects?
A5: This is a critical aspect of working with any small molecule inhibitor. To increase confidence in on-target activity, consider the following:
-
Use a structurally distinct G9a inhibitor: If two different G9a inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely that the effect is on-target.[9]
-
Perform a dose-response experiment: A clear correlation between the inhibitor concentration and the biological effect is indicative of on-target activity.[9]
-
Include a negative control: If available, use a structurally similar but inactive analog of the inhibitor to demonstrate that the observed phenotype is not due to non-specific effects of the chemical scaffold.
-
Conduct target engagement assays: Techniques like Western blotting to measure the levels of H3K9me2 (the product of G9a activity) can confirm that the inhibitor is engaging its target within the cell.[9] A reduction in H3K9me2 levels that correlates with the observed phenotype strongly supports on-target activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with G9a inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Inhibitor precipitates out of solution upon dilution in aqueous buffer. | The compound has low aqueous solubility. The final concentration of the inhibitor is above its solubility limit in the aqueous medium. | - Ensure the inhibitor is fully dissolved in the DMSO stock solution before dilution.- Lower the final concentration of the inhibitor in the assay.- Increase the percentage of DMSO in the final solution (be mindful of cell toxicity, typically keep below 0.5%).- For in vivo studies, consider formulation strategies such as using co-solvents (e.g., PEG300), surfactants (e.g., Tween-80), or preparing a suspension. |
| Inconsistent or weaker than expected biological effect. | - Compound degradation: The inhibitor may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles).- Instability in assay medium: The inhibitor may not be stable under the experimental conditions (e.g., 37°C in cell culture medium).- Incorrect concentration: The actual concentration of the inhibitor may be lower than intended due to precipitation or degradation. | - Prepare fresh stock solutions from powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- For long-term experiments, consider refreshing the medium with the inhibitor at regular intervals.- Perform a stability study of the inhibitor in your specific assay medium (see Experimental Protocols). |
| High background or off-target effects observed. | - High inhibitor concentration: The concentration used may be too high, leading to non-specific effects.- Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Perform a dose-response experiment to determine the optimal concentration range.- Ensure the final solvent concentration is within a non-toxic range for your cell line (typically <0.5% for DMSO).- Include a vehicle-only control in all experiments. |
| Difficulty reproducing results from the literature. | - Differences in experimental conditions: Cell line passage number, cell density, media composition, and incubation times can all affect the outcome.- Variability in inhibitor quality: The purity and identity of the inhibitor may vary between suppliers or batches. | - Standardize all experimental parameters as much as possible.- Use cells within a consistent and low passage number range.- Confirm the identity and purity of your inhibitor using analytical methods such as LC-MS or NMR. |
G9a Inhibitor Properties
The following table summarizes the solubility and stability information for commonly used G9a inhibitors.
| Inhibitor | Molecular Weight ( g/mol ) | Solubility | Stock Solution Storage |
| BIX-01294 | 490.65 | - DMSO: ≥ 110 mg/mL[1]- Ethanol: ≥ 5.1 mg/mL (with sonication)[5]- Water: Insoluble[1] | - -80°C: Up to 2 years[1]- -20°C: Up to 1 year[1] |
| BIX-01294 trihydrochloride | 600.02 | - DMSO: 98 - 100 mg/mL[2]- Water: 60 mg/mL (100 mM)[8] | - -80°C: Up to 1 year[2]- -20°C: Up to 1 month[2] |
| UNC0638 | 509.72 | - DMSO: 100 mg/mL (196.18 mM)[4]- Ethanol: Soluble (concentration not specified) | - -80°C: Up to 2 years[10]- -20°C: Up to 1 year[10] |
| A-366 | 329.44 | - DMSO: ≥ 11.9 mg/mL[3] | - -20°C: Recommended storage temperature.[3] |
Visualizations
Experimental Protocols
Protocol 1: Kinetic Solubility Assay of G9a Inhibitors
Objective: To determine the kinetic solubility of a G9a inhibitor in an aqueous buffer.
Materials:
-
G9a inhibitor powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the G9a inhibitor in anhydrous DMSO. Ensure the compound is completely dissolved by vortexing or brief sonication.
-
Prepare Standard Curve: Create a series of standards by diluting the 10 mM stock solution in DMSO to concentrations ranging from 1 µM to 100 µM.
-
Assay Plate Preparation: Add 2 µL of the 10 mM inhibitor stock solution to the wells of a 96-well plate in triplicate.
-
Initiate Solubility Assay: Add 98 µL of PBS (pH 7.4) to each well containing the inhibitor. This results in a final inhibitor concentration of 200 µM with 2% DMSO.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 800 rpm.
-
Sample Collection: After incubation, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant.
-
HPLC Analysis: Analyze the concentration of the dissolved inhibitor in the supernatant using a validated HPLC method.
-
Data Analysis: Determine the concentration of the inhibitor in the supernatant by comparing the peak area to the standard curve. The resulting concentration is the kinetic solubility of the compound under these conditions.
Protocol 2: Stability Assessment of G9a Inhibitor in Solution
Objective: To evaluate the stability of a G9a inhibitor in a DMSO stock solution over time at different storage temperatures.
Materials:
-
G9a inhibitor powder
-
Anhydrous DMSO
-
Cryovials
-
-20°C and -80°C freezers
-
HPLC system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the G9a inhibitor in anhydrous DMSO.
-
Time-Zero Analysis: Immediately after preparation, take an aliquot of the stock solution for HPLC analysis. This will serve as the time-zero (T=0) reference.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple cryovials for each storage condition to be tested (e.g., -20°C and -80°C).
-
Time-Point Sampling: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Preparation: Thaw the aliquot at room temperature.
-
HPLC Analysis: Analyze the sample using the same HPLC method as the T=0 sample.
-
Data Analysis: Compare the peak area of the parent inhibitor compound at each time point to the T=0 sample. Calculate the percentage of the inhibitor remaining. A significant decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]
- 8. BIX 01294 | G9a/GLP | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving G9a Knockdown Efficiency in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the efficiency of G9a knockdown in your primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is G9a and why is it a target of interest?
G9a, also known as euchromatic histone-lysine N-methyltransferase 2 (EHMT2), is a key enzyme that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a modification associated with gene silencing.[1][2][3] G9a plays a crucial role in various cellular processes, including cell proliferation, differentiation, and development.[1][4] Its dysregulation is implicated in numerous diseases, particularly cancer, where it often promotes tumor growth and metastasis by silencing tumor suppressor genes.[1][4][5] This makes G9a a significant target for therapeutic intervention.
Q2: What are the main challenges in knocking down G9a in primary cells?
Primary cells are notoriously more difficult to transfect than immortalized cell lines.[6] Key challenges include:
-
Low Transfection Efficiency: Primary cells are often resistant to the uptake of foreign nucleic acids.[6]
-
Cell Viability: Transfection reagents and procedures can be toxic to sensitive primary cells.
-
Limited Lifespan: Primary cells have a finite number of divisions, limiting the time available for selection and analysis of knockdown.
-
Heterogeneity: Primary cell populations can be heterogeneous, leading to variable knockdown efficiencies across different cells.
Q3: Which knockdown method is best for G9a in primary cells: siRNA, shRNA, or CRISPR?
The choice of method depends on the specific experimental goals, the primary cell type, and the desired duration of the knockdown.
-
siRNA (small interfering RNA): Ideal for transient knockdown. It is relatively easy to implement but the effect is temporary.[7]
-
shRNA (short hairpin RNA): Delivered via viral vectors (e.g., lentivirus), it allows for stable, long-term G9a knockdown.[8] This method is often more efficient for hard-to-transfect primary cells.[8]
-
CRISPR/Cas9: This technology can be used for complete gene knockout of G9a.[9][10][11][12][13] While highly efficient, it requires careful optimization for delivery and can have off-target effects.[10][11][13]
Q4: How do I validate the efficiency of my G9a knockdown?
Validation should be performed at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the reduction in G9a mRNA levels. This is the most direct way to assess the initial knockdown.[14][15][16]
-
Western Blot: To confirm the reduction in G9a protein levels.[6][14][15] It is also recommended to assess the levels of H3K9me2, the primary product of G9a's enzymatic activity, to confirm functional knockdown.[8][15]
Troubleshooting Guides
Low G9a Knockdown Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal siRNA/shRNA Design | - Use pre-validated siRNA/shRNA sequences from reputable suppliers.- Design multiple sequences targeting different regions of the G9a mRNA.[16]- Consider using a pool of 3-4 different siRNAs targeting G9a. |
| Inefficient Delivery to Primary Cells | - Optimize the transfection reagent-to-siRNA ratio.[7]- For shRNA, determine the optimal multiplicity of infection (MOI) for your specific primary cell type.[17]- Consider alternative delivery methods like electroporation or nucleofection, which can be more effective for primary cells.[9]- Use viral vectors (lentivirus or adenovirus) for shRNA delivery, as they are generally more efficient in primary cells.[8] |
| Poor Cell Health | - Ensure primary cells are healthy and in the logarithmic growth phase at the time of transfection.- Use a cell density of 60-80% confluency.[6]- Minimize the exposure time to transfection reagents to reduce cytotoxicity.[18] |
| Incorrect Timing of Analysis | - Assess mRNA knockdown 24-48 hours post-transfection.[18]- Analyze protein knockdown 48-96 hours post-transfection, allowing time for protein turnover.[18] |
| Ineffective shRNA Expression | - If using a lentiviral vector, ensure that the packaging and transduction steps were successful. Titrate your virus to determine the correct MOI.[17] |
High Cell Death or Toxicity
| Potential Cause | Recommended Solution |
| Toxicity of Transfection Reagent | - Use a lower concentration of the transfection reagent.[18]- Screen different transfection reagents specifically designed for primary or sensitive cells.- Reduce the incubation time of the transfection complex with the cells.[18] |
| High siRNA/shRNA Concentration | - Titrate the concentration of siRNA/shRNA to find the lowest effective dose.[19] |
| Off-target Effects | - Use a scrambled or non-targeting siRNA/shRNA as a negative control to assess baseline toxicity.- Use the lowest effective concentration of the knockdown agent to minimize off-target effects. |
| G9a's Role in Cell Survival | - G9a is involved in critical cellular processes. Its depletion may inherently lead to cell cycle arrest or apoptosis in some cell types.[3][20] |
Experimental Protocols
siRNA-Mediated G9a Knockdown in Primary Cells
This protocol provides a general guideline. Optimization for specific primary cell types is crucial.
-
Cell Seeding: Seed primary cells in antibiotic-free medium 24 hours before transfection to achieve 60-80% confluency on the day of transfection.[6]
-
siRNA Preparation: Dilute G9a-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute the chosen transfection reagent (optimized for primary cells) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells drop-wise.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: Replace the transfection medium with fresh, complete growth medium.
-
Analysis: Harvest cells at 24-48 hours for mRNA analysis (qRT-PCR) and 48-96 hours for protein analysis (Western blot).[18]
shRNA-Lentiviral Production and Transduction for G9a Knockdown
-
Lentiviral Packaging: Co-transfect HEK293T cells with the G9a-shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Titer Determination: Determine the viral titer to calculate the appropriate MOI for your primary cells.
-
Transduction: Add the lentiviral particles to your primary cells in the presence of polybrene (4-8 µg/mL).
-
Incubation: Incubate for 24 hours, then replace the medium with fresh complete medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin), add the appropriate antibiotic 48-72 hours post-transduction to select for transduced cells.
-
Expansion and Analysis: Expand the selected cells and validate G9a knockdown by qRT-PCR and Western blot.[14][15]
CRISPR/Cas9-Mediated G9a Knockout in Primary Cells
This is an advanced technique requiring careful optimization.
-
gRNA Design: Design and validate at least two guide RNAs (gRNAs) targeting a critical exon of the G9a gene.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate purified Cas9 protein with the synthetic gRNA to form RNP complexes.
-
Electroporation/Nucleofection: Deliver the RNP complexes into primary cells using an optimized electroporation or nucleofection protocol.[9] This method is often more efficient than lipid-based transfection for RNP delivery.[9]
-
Cell Recovery: Allow cells to recover for 48-72 hours.
-
Validation of Knockout:
Signaling Pathways and Experimental Workflows
G9a Signaling Pathways
G9a has been shown to regulate several key signaling pathways implicated in cell growth, proliferation, and differentiation.
Caption: G9a's influence on Wnt, Hippo, and mTOR signaling pathways.
Experimental Workflow for G9a Knockdown
Caption: A typical experimental workflow for G9a knockdown in primary cells.
Troubleshooting Logic for Low Knockdown Efficiency
Caption: A decision tree for troubleshooting low G9a knockdown efficiency.
References
- 1. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis Through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G9a Inhibition Induces Autophagic Cell Death via AMPK/mTOR Pathway in Bladder Transitional Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation of G9a triggers DNA damage response and inhibits colorectal cancer cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. About Josh Tycko - Methods for Optimizing CRISPR-Cas9 Genome Editing [joshtycko.com]
- 14. researchgate.net [researchgate.net]
- 15. G9a Knockdown Suppresses Cancer Aggressiveness by Facilitating Smad Protein Phosphorylation through Increasing BMP5 Expression in Luminal A Type Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 17. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 18. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. G9a promotes cell proliferation and suppresses autophagy in gastric cancer by directly activating mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
how to reduce non-specific binding in G9a immunoprecipitation
Welcome to the technical support center for G9a immunoprecipitation (IP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve clean, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a G9a immunoprecipitation experiment?
Non-specific binding in G9a IP can arise from several sources. Primarily, proteins other than G9a may adhere to the IP antibody, the beads (e.g., Protein A/G agarose (B213101) or magnetic beads), or even the reaction tube. This can be due to charge-based interactions, hydrophobic interactions, or low-affinity binding. Additionally, using an antibody with cross-reactivity to other proteins can lead to the co-precipitation of off-target molecules.
Q2: How can I reduce non-specific binding to the immunoprecipitation beads?
Reducing non-specific binding to the beads is a critical step for a successful IP. Two key strategies are pre-clearing your lysate and blocking the beads.
-
Pre-clearing the Lysate: Before adding your specific G9a antibody, incubate your cell lysate with beads alone.[1][2][3] This step captures proteins that would non-specifically bind to the bead matrix, removing them from the lysate. For even greater stringency, you can pre-clear with a non-specific antibody of the same isotype and from the same host species as your primary G9a antibody.[1]
-
Blocking the Beads: Before adding the beads to your lysate, it's essential to block any non-specific binding sites on their surface. This is achieved by incubating the beads with a blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[1][2]
Q3: My negative control (IgG isotype control) shows a strong G9a band. What could be the issue and how do I fix it?
A strong band in your IgG control indicates significant non-specific binding of your protein of interest to the control antibody or the beads. Here are some troubleshooting steps:
-
Optimize Antibody Concentration: You may be using too much primary antibody or IgG control. Try reducing the amount of antibody used in your experiment.
-
Improve Washing Stringency: Your wash buffer may not be stringent enough to remove the non-specific interactions. Consider increasing the salt concentration or adding a mild detergent to your wash buffer.
-
Pre-clear the Lysate: As mentioned above, pre-clearing the lysate with beads before adding the IgG control can help remove proteins that have a tendency to bind non-specifically to the beads.[3]
-
Choose a Different Bead Type: If you are using agarose beads, consider switching to magnetic beads, which generally have a smoother surface and lower non-specific binding.[1]
Q4: What is the role of salt and detergents in the wash buffer for reducing non-specific binding?
Salt and detergents are crucial components of wash buffers that help to disrupt weak, non-specific interactions while preserving the specific antibody-antigen interaction.
-
Salt (e.g., NaCl): Increasing the salt concentration (up to 500 mM NaCl) helps to disrupt non-specific electrostatic interactions between proteins.[1][4]
-
Detergents (e.g., NP-40, Triton X-100): Non-ionic detergents help to reduce non-specific hydrophobic interactions.[1][4] It's important to use non-ionic detergents as ionic detergents like SDS can disrupt protein-protein interactions, which is undesirable for co-IP experiments.[2]
Troubleshooting Guides
High Background in Western Blot Analysis of IP Sample
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure complete removal of the supernatant after each wash.[5] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk) and/or the incubation time (e.g., 1 hour at 4°C).[1][2] |
| Antibody Concentration Too High | Titrate your primary antibody to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Lysate Concentration Too High | Reduce the total amount of protein lysate used for the IP. A recommended starting range is 100-500 µg of total protein. |
| Inappropriate Bead Type | If using agarose beads, consider switching to magnetic beads, which often exhibit lower non-specific binding.[1] |
Optimizing Wash Buffer Composition
| Component | Typical Concentration Range | Purpose |
| Salt (NaCl) | 150 mM - 500 mM | Disrupts weak, non-specific electrostatic interactions.[1] |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.1% - 1.0% | Reduces non-specific hydrophobic binding.[1] |
| BSA | 0.1% - 1% | Can be added to wash buffers to further block non-specific sites. |
Experimental Protocols
Detailed Protocol for G9a Immunoprecipitation with Reduced Non-Specific Binding
This protocol incorporates several steps to minimize non-specific binding.
1. Cell Lysis
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing a non-ionic detergent like NP-40 or Triton X-100).[6]
-
Always add protease and phosphatase inhibitors to the lysis buffer immediately before use.
2. Pre-clearing the Lysate (Highly Recommended)
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to 500 µg of cell lysate.[1]
-
Incubate on a rotator for 30-60 minutes at 4°C.[1]
-
Centrifuge the lysate and transfer the supernatant to a new, pre-chilled tube. Discard the beads.
3. Bead Blocking
-
Wash the required amount of Protein A/G beads twice with PBS.
-
Resuspend the beads in a blocking buffer containing 1-5% BSA or non-fat dry milk in PBS.[1][2]
-
Incubate for 1 hour at 4°C on a rotator.[1]
-
Wash the beads twice with cold lysis buffer before adding the antibody-lysate mixture.
4. Immunoprecipitation
-
Add the appropriate amount of anti-G9a antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add the blocked beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
5. Washing
-
Pellet the beads by gentle centrifugation.
-
Aspirate the supernatant and wash the beads 3-5 times with 1 mL of cold wash buffer.
-
For the final wash, transfer the beads to a new, clean tube to avoid co-eluting proteins bound to the tube walls.[7]
6. Elution
-
Elute the G9a protein from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 5. genetex.com [genetex.com]
- 6. Tips for Immunoprecipitation | Rockland [rockland.com]
- 7. sinobiological.com [sinobiological.com]
Technical Support Center: Recombinant G9a Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for the stability of recombinant G9a (EHMT2/KMT1C). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My recombinant G9a is precipitating out of solution. What are the possible causes and solutions?
A: Protein precipitation is a common issue that can arise from several factors. Here’s a troubleshooting guide:
-
Improper Buffer Conditions: The pH and salt concentration of your buffer are critical for G9a stability. Enzymatic activity is favorable at alkaline conditions (>pH 8) and low salt concentrations.[1]
-
High Protein Concentration: Storing G9a at excessively high concentrations can lead to aggregation. A recommended range for many proteins is 1–5 mg/mL.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your G9a aliquots can cause denaturation and aggregation. It is highly recommended to aliquot the protein into smaller, single-use volumes.[2][3][4]
Recommended Actions:
-
Optimize Your Buffer: Ensure your buffer pH is between 7.5 and 8.0. Minimize the salt concentration where possible, although some salt is necessary for solubility.
-
Adjust Protein Concentration: If you suspect the concentration is too high, consider diluting your sample.
-
Proper Aliquoting: Upon receiving or purifying recombinant G9a, immediately aliquot it into volumes appropriate for single experiments and store them at -80°C for long-term stability.[2][5]
Q2: I am observing a significant loss of G9a enzymatic activity. What could be the reason?
A: Loss of enzymatic activity can be attributed to protein denaturation or degradation.
-
Suboptimal pH: G9a exhibits poor catalytic activity at pH 7 and below. The optimal pH for its methyltransferase activity is above 8.0.[1]
-
Presence of Inhibitory Salt Concentrations: G9a activity is significantly reduced in the presence of high salt concentrations.[1]
-
Oxidation: Cysteine residues in proteins are susceptible to oxidation, which can lead to loss of function.[2] The inclusion of a reducing agent can help prevent this.
-
Proteolytic Degradation: Contaminating proteases in your preparation can degrade G9a over time.[2]
Recommended Actions:
-
Check Reaction Buffer pH: Ensure your reaction buffer is at an optimal alkaline pH (e.g., pH 8.0-9.0).
-
Lower Salt in Reaction: Minimize the NaCl concentration in your enzymatic assays.[1]
-
Add Reducing Agents: Include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in your storage and reaction buffers to prevent oxidation.[2]
-
Use Protease Inhibitors: Consider adding a protease inhibitor cocktail to your buffer during purification and storage, especially if you suspect degradation.[2]
Q3: What are the recommended storage buffer conditions for long-term stability of recombinant G9a?
A: Based on commercially available recombinant G9a and general protein stability principles, an effective storage buffer should contain several key components to ensure long-term stability and activity.
-
Buffering Agent: To maintain a stable pH, typically between 7.5 and 8.0.[1][5]
-
Cryoprotectant: To prevent damage from ice crystal formation during freezing.[2]
-
Salt: To maintain solubility.
-
Reducing Agent: To prevent oxidation.
-
Chelating Agent: To inhibit metalloproteases.
-
Stabilizers: Other molecules that can help maintain protein conformation.
Data Presentation: Recommended Buffer Compositions
Below are tables summarizing recommended buffer components for storing and using recombinant G9a, based on information from various suppliers and publications.
Table 1: Recommended Storage Buffer Components for Recombinant G9a
| Component | Recommended Concentration | Purpose |
| Tris-HCl | 40-50 mM, pH 7.5-8.0 | Buffering agent[5] |
| NaCl | 110-150 mM | Maintain solubility[5] |
| Glycerol | 20-25% | Cryoprotectant[5] |
| DTT | 1-3 mM | Reducing agent[5] |
| Glutathione | 0.31-8 mM | Stabilizer/Reducing agent[5] |
| EDTA | 0.003% | Chelating agent |
| PMSF | 0.002% | Protease inhibitor |
Table 2: Influence of pH and NaCl on G9a Enzymatic Activity
| Condition | Observation | Reference |
| pH | ||
| pH 7.0 | Poor catalytic activity | [1] |
| pH 7.4 - 9.0 | Gradually increasing reaction velocity | [1] |
| > pH 9.0 | Activity slowly drops | [1] |
| NaCl Concentration | ||
| Increasing [NaCl] | Significantly reduced enzyme activity | [1] |
Experimental Protocols
Protocol 1: Aliquoting and Storing Recombinant G9a
-
Upon receipt or after purification, thaw the recombinant G9a on ice.
-
Perform a quick spin in a microcentrifuge to collect the solution at the bottom of the tube.[4][5]
-
On ice, dispense the protein into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.[2][3]
-
Flash freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
For long-term storage, place the frozen aliquots at -80°C. Stability is often guaranteed for at least 6 months under these conditions.[4][5]
Protocol 2: Basic Histone Methyltransferase (HMT) Assay for G9a Activity
This protocol provides a general workflow for assessing the enzymatic activity of G9a.
-
Prepare the HMT Reaction Buffer: A typical buffer may contain 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, and 4 mM DTT.
-
Prepare Substrates:
-
Dilute your histone H3 substrate (e.g., a peptide corresponding to the first 21 amino acids of H3) to the desired concentration in the HMT reaction buffer.
-
Prepare S-adenosyl-L-[methyl-3H]-methionine (SAM), the methyl donor.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the HMT reaction buffer.
-
Add the histone H3 substrate.
-
Add the recombinant G9a enzyme.
-
Initiate the reaction by adding the radiolabeled SAM.
-
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Measure Methylation: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filter paper with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated SAM. Measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: Workflow for handling recombinant G9a and troubleshooting common stability issues.
Caption: Key factors influencing the stability of recombinant G9a.
References
dealing with off-target effects of G9a chemical probes
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the off-target effects of G9a chemical probes. G9a (also known as EHMT2) and its close homolog G9a-like protein (GLP, or EHMT1) are key histone methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1/me2), leading to transcriptional repression.[1] While chemical inhibitors of G9a/GLP are invaluable tools, their off-target activities can complicate data interpretation. This resource offers troubleshooting guides, FAQs, and detailed protocols to help validate experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used chemical probes for G9a/GLP, and what are their main differences?
A1: The most common G9a/GLP inhibitors are BIX-01294, UNC0638, and A-366.
-
BIX-01294 was the first potent and selective G9a/GLP inhibitor identified.[2] However, it suffers from high cellular toxicity at concentrations required for robust functional effects, limiting its utility.[3][4]
-
UNC0638 is a more potent and cell-active probe with an improved separation between its functional potency and cytotoxicity compared to BIX-01294.[3][5] It is a widely used tool for cellular studies. However, some studies suggest it may have off-target effects, such as impacting cell proliferation pathways independently of G9a/GLP.[6][7]
-
A-366 is a next-generation inhibitor with high potency and exceptional selectivity for G9a/GLP over other methyltransferases.[2][8] It generally shows lower cytotoxicity than earlier compounds and serves as an excellent tool for validating phenotypes observed with other inhibitors.[6]
Q2: What does an "off-target effect" mean in the context of G9a inhibitors?
A2: An off-target effect refers to any biological consequence of a chemical probe that is not due to the inhibition of its intended target, in this case, G9a and GLP.[9][10] These unintended interactions can lead to misleading results, such as observing a cellular phenotype that is wrongly attributed to G9a/GLP inhibition. For example, an inhibitor might affect a different enzyme class, like a kinase, or have non-specific cytotoxic effects.[7]
Q3: How can I be sure that the phenotype I observe is due to G9a/GLP inhibition and not an off-target effect?
A3: Validating an on-target effect is crucial. The best practice is to use multiple, structurally distinct inhibitors that target the same protein.[11] If two different chemical probes (e.g., UNC0638 and A-366) produce the same phenotype at concentrations that correlate with G9a/GLP target engagement (i.e., reduction of H3K9me2), it strongly suggests the effect is on-target. Additionally, comparing the inhibitor's effect to genetic knockdown (e.g., using shRNA or CRISPR) of G9a and GLP can provide definitive evidence.[12]
Q4: My G9a inhibitor is causing high levels of cell death, even at low concentrations. What should I do?
A4: High cytotoxicity can indicate a non-specific, off-target effect. It is essential to perform a dose-response experiment to compare the concentration at which you see cytotoxicity (EC50 for viability) with the concentration at which you see on-target inhibition (IC50 for H3K9me2 reduction).[6][13] If the cytotoxicity EC50 is significantly lower than or equal to the target engagement IC50, the cell death is likely an off-target effect. Consider using a more selective and less toxic inhibitor, like A-366, as a control.[6]
Q5: What are some known signaling pathways affected by G9a that could be indirectly modulated by its inhibitors?
A5: G9a is implicated in regulating numerous cellular processes and signaling pathways, primarily through transcriptional repression.[14][15] Inhibition of G9a can therefore lead to the reactivation of silenced genes. Key pathways include:
-
Wnt/β-catenin Signaling: G9a can repress negative regulators of the Wnt pathway, such as DKK1 and APC2.[16][17] Inhibition of G9a can upregulate these repressors, leading to a suppression of Wnt signaling.[16]
-
Hippo Pathway: G9a has been shown to silence the expression of the tumor suppressor LATS2, a key kinase in the Hippo pathway.[15]
-
Epithelial-Mesenchymal Transition (EMT): G9a can suppress E-cadherin expression, a key event in EMT, by regulating factors like Snail.[14]
-
Tumor Suppressor Genes: G9a-mediated H3K9 methylation is a central mechanism for repressing various tumor suppressor genes across different cancers.[14]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with G9a chemical probes.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak reduction in global H3K9me2 levels after inhibitor treatment. | Compound Instability/Degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.[18] | Prepare fresh stock solutions of the inhibitor. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.[18] |
| Suboptimal Concentration: The concentration used may be too low for your specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for H3K9me2 reduction in your cell line.[6][18] | |
| Insufficient Incubation Time: Treatment duration may be too short to observe a significant decrease in H3K9me2 levels. | Increase the incubation time. Reductions in H3K9me2 are often observed after 48-72 hours of treatment.[12][18] | |
| Assay-related Issues: Problems with the primary antibody, secondary antibody, or detection method in your Western blot or In-Cell Western. | Validate your H3K9me2 antibody and optimize your detection protocol. Include positive and negative controls.[18] | |
| H3K9me2 levels are reduced, but the expected downstream phenotype is absent. | Cell Line-Specific Effects: The biological consequence of G9a/GLP inhibition is highly cell-type dependent.[18] | Compare the effects of your primary inhibitor with a structurally different G9a/GLP inhibitor (e.g., use A-366 if you started with UNC0638). Confirm the phenotype with G9a/GLP genetic knockdown.[18] |
| Functional Redundancy: Other epigenetic regulators may compensate for the loss of G9a/GLP activity in your specific context. | Investigate the expression and activity of other histone methyltransferases that might play a compensatory role. | |
| High cytotoxicity is observed at concentrations needed for H3K9me2 reduction. | Off-Target Cytotoxicity: The inhibitor may have off-target effects that induce cell death independent of G9a/GLP inhibition. This is a known issue with BIX-01294.[3][4] | Perform a dose-response for both viability and H3K9me2 reduction. If the EC50 for viability is close to the IC50 for H3K9me2 reduction, suspect off-target toxicity.[6] |
| Switch to a more selective inhibitor with a better toxicity profile, such as A-366.[6] Use a negative control compound (like UNC0737 for UNC0638) if available.[4] | ||
| Results are inconsistent or not reproducible. | Solubility Issues: The inhibitor may be precipitating out of the cell culture medium. | Ensure complete dissolution of the inhibitor in a suitable solvent (e.g., DMSO) before diluting it in culture media. Visually inspect for any precipitation.[18] |
| Variations in Cell Culture: Differences in cell density, passage number, or media composition can affect experimental outcomes.[18] | Standardize all cell culture protocols, including seeding density, passage number, and media components.[18] |
Data on Common G9a Chemical Probes
The table below summarizes key quantitative data for widely used G9a/GLP inhibitors to facilitate comparison and selection.
| Chemical Probe | G9a IC₅₀ (nM) | GLP IC₅₀ (nM) | Selectivity Profile & Key Notes |
| BIX-01294 | ~1,900 | ~700 | The first-generation G9a/GLP inhibitor.[19] Its use is limited by high cellular toxicity, with a poor separation between functional potency and cytotoxicity.[3][4][20] |
| UNC0638 | < 15 | 19 | A potent, cell-active probe with a much-improved toxicity profile over BIX-01294.[12] Highly selective against many other methyltransferases but may have off-target effects on cell proliferation in some contexts.[6][21] |
| A-366 | 3.3 | 38 | A highly potent and selective peptide-competitive inhibitor.[2][22] Demonstrates >1000-fold selectivity against a panel of 21 other methyltransferases and is an excellent tool for validating on-target effects.[2][23] |
IC₅₀ values can vary depending on assay conditions.
Key Experimental Protocols
In-Cell Western (ICW) for H3K9me2 Quantification
This protocol details a method to measure cellular H3K9me2 levels to determine the on-target efficacy of a G9a inhibitor.[18][24]
Materials:
-
96-well, black, clear-bottom microplates
-
G9a inhibitor (e.g., A-366) and vehicle control (DMSO)
-
Fixation Solution: 4% formaldehyde (B43269) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS
-
Primary Antibodies: Anti-H3K9me2 and Anti-Total Histone H3 (for normalization)
-
IRDye-conjugated secondary antibodies (e.g., IRDye 800CW and 680RD)
-
DNA stain for normalization (optional, e.g., DRAQ5)[25]
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are 80-90% confluent at the experiment's end. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the G9a inhibitor in cell culture medium. A typical range is 0.01 µM to 10 µM.[18] Include a DMSO-only vehicle control. Replace the existing medium with the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[18]
-
Fixation: After incubation, carefully remove the medium and add 100 µL of 4% formaldehyde to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Add 100 µL of 0.1% Triton X-100 in PBS to each well. Incubate for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Add 150 µL of Odyssey Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of primary antibody solution (anti-H3K9me2 and anti-Total Histone H3) diluted in blocking buffer. Incubate overnight at 4°C.
-
Washing: Wash the cells five times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Add 50 µL of the corresponding IRDye-conjugated secondary antibodies diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells five times with PBS containing 0.1% Tween-20.
-
Imaging: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both H3K9me2 (e.g., 800 nm channel) and Total Histone H3 (e.g., 700 nm channel). Normalize the H3K9me2 signal to the Total Histone H3 signal to account for variations in cell number. Plot the normalized signal against inhibitor concentration to determine the IC₅₀ value.[18]
Cell Viability Assay (Resazurin Reduction)
This protocol assesses the cytotoxicity of a G9a inhibitor.[13]
Materials:
-
Cells of interest
-
96-well plate
-
G9a inhibitor and vehicle control (DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.1 mg/mL)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the ICW protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation of ~540-560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against inhibitor concentration to determine the EC₅₀ for cytotoxicity.
In Vitro G9a Chemiluminescent Enzymatic Assay
This protocol measures the direct inhibitory effect of a compound on G9a enzymatic activity. Commercial kits are available for this purpose.[26][27][28]
Materials (based on a typical kit):
-
Recombinant human G9a enzyme
-
Histone H3 peptide substrate (pre-coated on a 96-well plate)
-
S-adenosylmethionine (SAM) - the methyl donor
-
G9a inhibitor
-
Primary antibody specific for H3K9me2
-
HRP-labeled secondary antibody
-
Chemiluminescent HRP substrate
-
Assay buffer
-
Luminometer plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the G9a inhibitor in assay buffer.
-
Reaction Setup: To the wells of the histone-coated plate, add the assay buffer, SAM, and the diluted inhibitor (or vehicle control).
-
Enzyme Addition: Add the diluted G9a enzyme to all wells except the "Blank" control.
-
Enzymatic Reaction: Incubate the plate for 1 hour at room temperature with gentle agitation to allow the methylation reaction to proceed.
-
Detection:
-
Wash the plate with a wash buffer (e.g., TBST).
-
Add the diluted primary antibody against H3K9me2 and incubate.
-
Wash the plate and add the HRP-labeled secondary antibody. Incubate.
-
Wash the plate and add the chemiluminescent HRP substrate.
-
-
Measurement: Immediately read the luminescence using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to G9a activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.[27]
Visualizations
G9a/GLP Signaling and Inhibition
Caption: On-target vs. off-target action of a G9a chemical probe.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Validating Phenotypes with Multiple Probes
Caption: Strategy for confirming on-target phenotypes using orthogonal approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Off-Target Effects Risk → Area → Sustainability [esg.sustainability-directory.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. profiles.wustl.edu [profiles.wustl.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. G9a Chemiluminescent Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
G9a/GLP Functional Redundancy Experimental Control: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on how to experimentally control for the functional redundancy of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). Given that G9a and GLP predominantly function as a heterodimer and are interdependent for their stability and catalytic activity, dissecting their individual roles presents a significant experimental challenge.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you design and execute robust experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to study the individual functions of G9a and GLP?
A1: G9a and GLP exhibit a high degree of functional redundancy primarily because they form a stable and stoichiometric heterodimer in vivo, which is the predominant functional unit.[1][2] The stability of each protein is often dependent on its partner; the knockout or knockdown of one can lead to the destabilization and degradation of the other.[4] Consequently, targeting only one of the proteins often results in the loss of function of the entire complex, making it challenging to attribute an observed phenotype to the specific action of either G9a or GLP alone.
Q2: Is a single knockout of G9a or GLP sufficient to abolish H3K9me2?
A2: Yes, in many cellular contexts, the knockout of either G9a or GLP is sufficient to cause a drastic reduction in global levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2).[1][2][5] A double knockout of both G9a and GLP does not typically lead to a further significant reduction in H3K9me2 levels, underscoring their cooperative role within the heterodimer.[2][5]
Q3: What are the primary experimental strategies to control for G9a/GLP functional redundancy?
A3: The main strategies involve targeting the G9a/GLP complex as a single functional unit. This can be achieved through:
-
Pharmacological Inhibition: Using small molecule inhibitors that target the catalytic activity of the G9a/GLP complex.
-
Genetic Approaches: Employing techniques like double knockdown (siRNA/shRNA) or double knockout (e.g., CRISPR/Cas9-mediated or conditional knockout mouse models) to simultaneously ablate both proteins.
Q4: Which small molecule inhibitors are recommended for targeting the G9a/GLP complex?
A4: UNC0638 and UNC0642 are highly potent and selective inhibitors of the G9a/GLP complex. UNC0638 is well-suited for in vitro cell-based assays, while UNC0642, an optimized analog of UNC0638, has improved pharmacokinetic properties, making it the preferred choice for in vivo animal studies.[6]
Troubleshooting Guides
Pharmacological Inhibition
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak reduction in global H3K9me2 levels | Compound Instability/Degradation: Improper storage or handling of the inhibitor. | Prepare fresh stock solutions. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Suboptimal Concentration: The concentration of the inhibitor may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal IC50 for H3K9me2 reduction in your cell line. Typical effective concentrations for UNC0638 and UNC0642 in cell culture range from 50 nM to 500 nM. | |
| Insufficient Incubation Time: The treatment duration may be too short to observe a significant decrease in H3K9me2 levels. | Increase the incubation time. Significant reductions in H3K9me2 are often observed after 48-72 hours of continuous treatment. | |
| Assay-related Issues: Problems with the anti-H3K9me2 antibody or Western blot protocol. | Validate the specificity of your primary antibody. Ensure optimal antibody dilutions and incubation times. Include appropriate positive and negative controls. | |
| Unexpected Off-Target Effects | High Inhibitor Concentration: Using concentrations significantly above the IC50 for G9a/GLP inhibition can increase the likelihood of off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Inherent Off-Target Activity: Although highly selective, at high concentrations, inhibitors may interact with other proteins. For example, UNC0642 has some affinity for the histamine (B1213489) H3 receptor. | Review the selectivity profile of your chosen inhibitor. Consider using a structurally distinct G9a/GLP inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. | |
| Inconsistent or Irreproducible Results | Solubility Issues: The inhibitor may precipitate in the culture medium. | Ensure the inhibitor is fully dissolved in the stock solvent (e.g., DMSO) before further dilution in aqueous solutions. Visually inspect for any precipitation. |
| Variations in Cell Culture: Differences in cell density, passage number, or media components can affect inhibitor efficacy. | Standardize all cell culture parameters, including seeding density, passage number, and media composition. |
Genetic Knockdown (shRNA/siRNA)
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Inefficient Knockdown of G9a and/or GLP | Suboptimal shRNA/siRNA Sequence: The chosen shRNA or siRNA sequence may not be effective. | Test multiple shRNA/siRNA sequences targeting different regions of the G9a and GLP transcripts. Consider using a "cocktail" of multiple effective shRNAs/siRNAs for each target.[7] |
| Inefficient Transfection/Transduction: Low delivery efficiency of the shRNA/siRNA into the target cells. | Optimize the transfection or lentiviral transduction protocol for your specific cell line. For lentivirus, titrate the virus to determine the optimal multiplicity of infection (MOI). | |
| Incorrect Assay for Validation: The method used to assess knockdown (e.g., RT-qPCR, Western blot) may not be sensitive or specific enough. | For RT-qPCR, design primers that span exon-exon junctions to avoid amplification of genomic DNA. For Western blotting, use a validated, high-affinity antibody.[7] | |
| Loss of Knockdown Phenotype Over Time (for stable shRNA) | Silencing of the shRNA Expression Cassette: The promoter driving shRNA expression (e.g., U6) can become silenced over time. | Select for stable clones and periodically re-validate knockdown levels. If silencing is a persistent issue, consider using a different promoter or a lentiviral vector with a selection marker that ensures sustained expression. |
| Compensatory Mechanisms: The cells may adapt to the loss of G9a/GLP over time. | Analyze knockdown at earlier time points after selection. Perform experiments on freshly selected cell pools or clones. |
Data Presentation
Quantitative Comparison of Genetic Ablation on Global H3K9me2 Levels
| Genotype | Relative Global H3K9me1 Level | Relative Global H3K9me2 Level | Reference |
| Wild-Type (WT) | 100% | 100% | [2] |
| G9a Knockout (KO) | Severely Reduced | Drastically Reduced | [2] |
| GLP Knockout (KO) | Severely Reduced | Drastically Reduced | [2] |
| G9a/GLP Double Knockout (dKO) | Severely Reduced | Drastically Reduced (no further reduction compared to single KOs) | [2] |
Note: The data indicates that single knockouts of either G9a or GLP are sufficient to dramatically decrease global H3K9 mono- and dimethylation, and a double knockout does not exacerbate this effect, highlighting their functional interdependence.
In Vitro Potency of G9a/GLP Inhibitors
| Inhibitor | Target(s) | G9a IC50 | GLP IC50 | Cellular H3K9me2 Reduction IC50 (in various cell lines) | Reference |
| UNC0638 | G9a/GLP | <15 nM | 19 nM | 48 - 238 nM | [6] |
| UNC0642 | G9a/GLP | <2.5 nM | <2.5 nM | ~100 nM |
Experimental Protocols
Protocol 1: Pharmacological Inhibition of G9a/GLP in Cell Culture
Objective: To reduce global H3K9me2 levels and assess the phenotypic consequences of G9a/GLP inhibition in a cell line of interest.
Materials:
-
G9a/GLP inhibitor (e.g., UNC0638 or UNC0642)
-
DMSO (for stock solution)
-
Cell culture medium and supplements
-
Cell line of interest
-
Reagents for Western blotting (lysis buffer, antibodies against H3K9me2 and total Histone H3)
Procedure:
-
Prepare Stock Solution: Dissolve the G9a/GLP inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the treatment period.
-
Treatment: The following day, dilute the inhibitor stock solution in fresh culture medium to the desired final concentrations. For initial experiments, a dose-response curve (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) is recommended to determine the optimal concentration. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Harvesting and Analysis:
-
For Western blot analysis, harvest cells, prepare whole-cell or histone extracts, and perform Western blotting using antibodies against H3K9me2 and total Histone H3 (as a loading control).
-
For phenotypic analysis, perform the relevant assays (e.g., proliferation assay, apoptosis assay, gene expression analysis by RT-qPCR).
-
Protocol 2: Lentiviral shRNA-Mediated Knockdown of G9a and GLP
Objective: To achieve stable knockdown of both G9a and GLP to study the long-term effects of the loss of the G9a/GLP complex.
Materials:
-
Lentiviral vectors expressing shRNAs targeting G9a and GLP (at least 2-3 different sequences per gene are recommended for initial screening).
-
Non-targeting (scrambled) shRNA control vector.
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Transfection reagent.
-
Target cell line.
-
Polybrene.
-
Puromycin (B1679871) (or other selection antibiotic corresponding to the vector).
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA expression vector and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
The next day, infect the cells with the lentiviral particles for G9a shRNA, GLP shRNA, or both, in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency. Include a non-targeting shRNA control.
-
Incubate for 24 hours, then replace the virus-containing medium with fresh medium.
-
-
Selection of Stable Knockdown Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand with a kill curve for your specific cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cell populations.
-
Validate the knockdown efficiency of G9a and GLP at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Confirm the reduction of global H3K9me2 levels by Western blot.
-
Signaling Pathways and Experimental Workflows
G9a/GLP Regulation of the p53 Tumor Suppressor Pathway
The G9a/GLP complex can directly methylate the tumor suppressor protein p53 at lysine 373 (K373).[8][9] This dimethylation event is associated with the repression of p53 transcriptional activity, thereby inhibiting apoptosis and promoting cell survival.[8][10] Inhibition of G9a/GLP can, therefore, restore p53 function in cancer cells with wild-type p53.
Experimental Workflow for Investigating G9a/GLP Functional Redundancy
This workflow outlines the key steps to confirm that G9a and GLP are functionally redundant in your experimental system.
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterodimerization of H3K9 histone methyltransferases G9a and GLP activates methyl reading and writing capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of G9a does not phenocopy the requirement for Prdm12 in the development of the nociceptive neuron lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 8. G9a and Glp Methylate Lysine 373 in the Tumor Suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. G9a stimulates CRC growth by inducing p53 Lys373 dimethylation-dependent activation of Plk1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent H3K9me2 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in H3K9me2 Western blot results.
Frequently Asked Questions (FAQs)
Q1: Why are my H3K9me2 band intensities inconsistent between different experiments?
Inconsistent band intensities for H3K9me2 across different blots can stem from several factors, ranging from sample preparation to image acquisition. Here are the most common causes and their solutions:
-
Variations in Sample Lysis and Histone Extraction: The efficiency of histone extraction can vary between samples. Incomplete cell lysis or nuclear disruption will lead to lower histone yields. It's crucial to use a consistent and robust extraction method.[1] Acid extraction is a common method for enriching histones.[1]
-
Inaccurate Protein Quantification: Accurate protein quantification is critical for equal loading. Standard colorimetric assays like Bradford or BCA can be inaccurate for histone preparations due to their high basicity. It is recommended to run a parallel gel and stain with Coomassie Blue or use a Ponceau S stain on the membrane to verify equal loading.[2]
-
Sample Handling and Storage: Repeated freeze-thaw cycles of cell lysates can lead to protein degradation. It is advisable to aliquot lysates after the initial preparation and store them at -80°C.[3]
-
Antibody Variability: Ensure you are using the same antibody lot for all experiments being compared. Different lots can have variations in affinity and concentration. Always use freshly diluted antibody for optimal results, as reusing diluted antibodies is not recommended.[3]
-
Inconsistent Transfer Efficiency: Transfer conditions, such as time, voltage, and buffer composition, must be kept consistent. Due to their small size, histones can be prone to over-transfer (passing through the membrane). Using a membrane with a smaller pore size (e.g., 0.2 µm) is recommended.[4]
-
Variations in Incubation and Washing Times: Ensure that incubation times for primary and secondary antibodies, as well as the duration and number of washing steps, are identical for all blots.[5]
-
ECL Reagent and Film Exposure: The enhanced chemiluminescence (ECL) substrate has a limited working life once mixed. Always use freshly prepared ECL and ensure consistent incubation times on the blot. Exposure times during imaging should also be carefully controlled to avoid saturation and allow for accurate comparison.[5]
Q2: I'm observing no H3K9me2 signal or a very weak signal. What could be the problem?
A lack of signal is a common issue in Western blotting. For H3K9me2, consider the following:
-
Low Protein Abundance: The target protein may be expressed at low levels in your cell or tissue type. Increase the amount of protein loaded onto the gel.[3] For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[3]
-
Inefficient Histone Extraction: If you are not using an acid extraction protocol, histones may be underrepresented in your total cell lysate as they are tightly bound to DNA.[1]
-
Antibody Issues: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time to overnight at 4°C.[2] Also, confirm that your secondary antibody is compatible with the primary antibody's host species.[5]
-
Poor Transfer: Verify successful protein transfer from the gel to the membrane by staining with Ponceau S.[6] For small proteins like histones, optimizing the transfer buffer (e.g., methanol (B129727) concentration) and transfer time is crucial to prevent over-transfer.[7]
-
Inactive ECL Reagents: Ensure your ECL substrate is not expired and is mixed correctly just before use.[5]
Q3: My Western blot for H3K9me2 shows high background. How can I reduce it?
High background can obscure the specific signal and make quantification unreliable. Here are some common causes and solutions:
-
Insufficient Blocking: The blocking step is critical to prevent non-specific antibody binding. Increase the blocking time to at least 1 hour at room temperature.[2] You can also try a different blocking agent; for example, if you are using non-fat dry milk, switch to bovine serum albumin (BSA), or vice versa.[8]
-
Antibody Concentration is Too High: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[2]
-
Inadequate Washing: Increase the number and duration of washing steps after both primary and secondary antibody incubations. Using a detergent like Tween-20 in your wash buffer (e.g., TBST) is recommended.[2]
-
Membrane Handling: Always handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.[2]
Q4: I see multiple bands in my H3K9me2 Western blot. What does this mean?
The appearance of multiple bands can be due to several factors:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. This can often be resolved by optimizing the antibody concentration and ensuring adequate blocking and washing.[9]
-
Protein Degradation: If samples are not handled properly with protease inhibitors, the target protein can be degraded, leading to lower molecular weight bands.[9] Always use fresh samples and keep them on ice.[9]
-
Post-translational Modifications: Histones can have other post-translational modifications that might affect their migration in the gel, although this is less common for H3K9me2 to cause distinct multiple bands.[9]
-
Antibody Specificity: It's crucial to use an antibody that is highly specific for H3K9me2 and does not cross-react with other methylation states (e.g., H3K9me1 or H3K9me3) or other methylated lysines.[10] Check the antibody datasheet for specificity data, often from peptide array analysis.[11][12]
Q5: Could biological factors be causing inconsistent H3K9me2 levels?
Yes, biological variability can contribute to inconsistent results. It is important to control for these factors in your experimental design:
-
Cell Cycle: While some studies suggest H3K9me2 levels remain relatively constant throughout the cell cycle, others indicate that the enzymes responsible for this mark have cell cycle-dependent activity.[7][9][13] It is best to use synchronized cell populations if you are comparing different treatment groups.
-
Cellular Stress and Differentiation: H3K9me2 levels can change in response to cellular stress or during cellular differentiation.[6][8] Ensure that your cell culture conditions are consistent and that cells are harvested at the same confluency and passage number.
Quantitative Data Summary
The following tables provide recommended starting points for key quantitative parameters in your H3K9me2 Western blot protocol. These may need to be optimized for your specific experimental conditions.
Table 1: Recommended Protein Loading and Antibody Dilutions
| Parameter | Recommended Range | Notes |
| Protein Load (Acid Extracted Histones) | 0.5 - 5 µg per lane | Start with a lower amount and optimize based on signal intensity.[7] |
| Protein Load (Whole Cell Lysate) | 20 - 40 µg per lane | Higher amounts are needed as histones are a fraction of the total protein.[3] |
| Primary Antibody (Anti-H3K9me2) | 1:1,000 - 1:20,000 | Refer to the manufacturer's datasheet for the specific antibody.[12][14] |
| Secondary Antibody (HRP-conjugated) | 1:2,000 - 1:10,000 | Titrate to find the optimal dilution that minimizes background.[8] |
Table 2: Key Parameters for Electrophoresis and Transfer
| Parameter | Recommendation | Rationale |
| SDS-PAGE Gel Percentage | 15% or higher | Provides better resolution for small proteins like histones.[7] |
| Transfer Membrane Pore Size | 0.2 µm | Prevents small histone proteins from passing through the membrane.[4] |
| Transfer Time (Wet Transfer) | 60 - 90 minutes | Shorter times may be needed to prevent over-transfer of small proteins.[7] |
| Transfer Voltage (Wet Transfer) | 30 - 100 V | Optimize for your specific transfer system.[7] |
Experimental Protocols
Protocol 1: Acid Extraction of Histones from Mammalian Cells
This protocol is adapted from standard methods for isolating histones for Western blot analysis.[10][14]
-
Cell Lysis:
-
Start with a pellet of 1-10 million mammalian cells.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) with freshly added protease inhibitors and DTT.
-
Incubate on ice to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer.
-
-
Nuclei Isolation:
-
Centrifuge the lysate to pellet the nuclei.
-
Carefully discard the supernatant.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.2 M HCl or H2SO4.
-
Incubate on ice with gentle mixing to extract the basic histone proteins.
-
-
Protein Precipitation:
-
Centrifuge at high speed to pellet the debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) or several volumes of ice-cold acetone (B3395972).[10]
-
Incubate at -20°C.
-
-
Washing and Solubilization:
-
Centrifuge to pellet the precipitated histones.
-
Wash the pellet with ice-cold acetone to remove the acid.
-
Air-dry the pellet and resuspend in distilled water or a suitable buffer.
-
-
Quantification:
-
Determine the protein concentration. Be aware that standard assays may be less accurate for histones.
-
Protocol 2: Western Blotting for H3K9me2
This is a general protocol for the immunodetection of H3K9me2.[4][7]
-
Sample Preparation:
-
Dilute the histone extract or whole-cell lysate in Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[4]
-
After transfer, you can stain the membrane with Ponceau S to check for transfer efficiency and equal loading.
-
-
Blocking:
-
Block the membrane in 5% BSA or 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for at least 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-H3K9me2 primary antibody at the recommended dilution in blocking buffer.
-
Incubation can be done for 1.5-2 hours at room temperature or overnight at 4°C.[7]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step (three times for 5-10 minutes each with TBST).
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: Key steps in the H3K9me2 Western blot experimental workflow.
Caption: A logical workflow for troubleshooting inconsistent H3K9me2 Western blot results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. anti-Histone 3 Antibody [ABIN1169690] - Cow, Human, WB, ELISA, ChIP [antibodies-online.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential H3K9me2 heterochromatin levels and concordant mRNA expression in postmortem brain tissue of individuals with schizophrenia, bipolar, and controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Di-Methyl-Histone H3 (Lys9) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. H3K9me2 Polyclonal Antibody (49-1007) [thermofisher.com]
- 13. Writers and readers of H3K9me2 form distinct protein networks during the cell cycle that include candidates for H3K9 mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. H3K9me2 Antibody - ChIP Grade (C15410060) | Diagenode [diagenode.com]
G9a Chromatin Immunoprecipitation (ChIP) Technical Support Center: Optimizing Fixation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing formaldehyde (B43269) fixation time for G9a chromatin immunoprecipitation (ChIP) experiments. Accurate fixation is a critical step for a successful ChIP assay, ensuring the capture of in vivo protein-DNA interactions while minimizing experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal formaldehyde fixation time for G9a ChIP?
A1: The optimal fixation time for G9a ChIP can vary depending on the cell type and experimental conditions. A good starting point is a 10-15 minute incubation with 1% formaldehyde at room temperature.[1][2] However, empirical optimization is crucial for achieving the best results. Shorter fixation times (e.g., 5-10 minutes) may be sufficient and can improve chromatin shearing efficiency, while longer times might be necessary to capture indirect protein interactions.[3] One study successfully used an 8-minute fixation with 1% formaldehyde for G9a ChIP in tumor propagating cells.[4]
Q2: Why is optimizing fixation time so critical for G9a ChIP?
A2: Optimizing fixation is a balancing act. Under-fixation can lead to the loss of G9a-chromatin interactions, especially since G9a can be part of larger protein complexes and may not always directly bind to DNA.[5][6][7] This results in a weak ChIP signal. Conversely, over-fixation can mask the epitope recognized by the G9a antibody, reduce chromatin solubility, and increase non-specific background, all of which can compromise the quality of your results.[1]
Q3: How does G9a's interaction with chromatin influence fixation time?
A3: G9a is a histone methyltransferase that can be recruited to chromatin through interactions with other proteins, such as DNMT1 and components of the Polycomb Repressive Complex 2 (PRC2).[5][6][7] This suggests that G9a may have both direct and indirect associations with DNA. For proteins that are part of larger complexes, a slightly longer fixation time may be necessary to effectively cross-link the entire complex to the DNA.
Q4: Should I use a different fixation strategy for G9a compared to a transcription factor?
A4: Potentially. While the general principles remain the same, transcription factors that bind directly and transiently to DNA might require shorter fixation times to capture the specific interaction without excessive cross-linking of non-specific proteins. Since G9a is part of stable protein complexes, a standard 10-15 minute fixation is a reasonable starting point, with less risk of losing the interaction compared to a highly dynamic transcription factor.
Q5: What are the signs of sub-optimal fixation in my G9a ChIP experiment?
A5: Signs of under-fixation include low DNA yield after immunoprecipitation and a weak signal for positive control loci. Over-fixation can manifest as difficulty in shearing the chromatin, high background signal in negative control regions, and a reduced signal at positive loci due to epitope masking.
Troubleshooting Guide: G9a ChIP Fixation Issues
This guide provides a structured approach to troubleshooting common problems related to fixation in G9a ChIP experiments.
| Problem | Potential Cause | Recommended Solution |
| Low DNA Yield / Weak Signal | Under-fixation: Insufficient cross-linking failed to capture G9a-chromatin interactions effectively. | Increase the formaldehyde fixation time in increments (e.g., try 10, 15, and 20 minutes). Ensure the formaldehyde solution is fresh and at the correct concentration (1%). |
| Over-fixation: Epitope on G9a is masked by excessive cross-linking, preventing antibody binding. | Decrease the formaldehyde fixation time (e.g., try 5, 8, and 10 minutes). Ensure efficient quenching with glycine (B1666218). | |
| High Background | Over-fixation: Excessive cross-linking can trap non-specific proteins and DNA, leading to high background. | Reduce the fixation time. Optimize chromatin shearing to obtain fragments primarily between 200-500 bp. |
| Cell lysis issues: Inefficient cell lysis can lead to the inclusion of cytoplasmic proteins. | Ensure complete cell lysis before proceeding with chromatin shearing. | |
| Poor Chromatin Shearing | Over-fixation: Extensively cross-linked chromatin is more resistant to shearing by sonication or enzymatic digestion. | Reduce the fixation time. Optimize sonication or enzymatic digestion conditions. Keep samples cold during shearing. |
| Inconsistent Results | Variable fixation conditions: Inconsistent timing, temperature, or formaldehyde concentration between experiments. | Standardize the fixation protocol meticulously. Use a timer and ensure consistent room temperature. Prepare fresh formaldehyde solution for each set of experiments. |
Experimental Protocols
Protocol 1: Formaldehyde Fixation Time-Course Optimization for G9a ChIP
This protocol outlines a time-course experiment to determine the optimal formaldehyde fixation time for your specific cell type.
Materials:
-
Cells grown to 80-90% confluency
-
16% Formaldehyde, methanol-free
-
1.25 M Glycine solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
ChIP lysis and shearing buffers
-
Sonicator or enzymatic digestion reagents
Procedure:
-
Prepare four identical plates of cultured cells.
-
To each plate, add 16% formaldehyde to a final concentration of 1%. Swirl gently to mix.
-
Start a timer and incubate the plates at room temperature for the following durations:
-
Plate 1: 5 minutes
-
Plate 2: 10 minutes
-
Plate 3: 15 minutes
-
Plate 4: 20 minutes
-
-
To stop the cross-linking reaction at the designated time for each plate, add 1.25 M glycine to a final concentration of 125 mM.[3] Incubate for 5 minutes at room temperature with gentle swirling.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Harvest the cells and proceed with the initial steps of your standard ChIP protocol (cell lysis and chromatin shearing) for each time point.
-
After chromatin shearing, it is crucial to assess the shearing efficiency for each time point by running a small aliquot of the sheared chromatin on an agarose (B213101) gel. Optimal shearing should result in a smear of DNA fragments predominantly in the 200-500 bp range.
-
Reverse the cross-links of a small aliquot of sheared chromatin from each time point and quantify the DNA concentration.
-
Perform the full ChIP procedure for each time point using a G9a antibody and appropriate controls (e.g., IgG).
-
Analyze the enrichment of a known G9a target gene (positive control) and a non-target region (negative control) by qPCR.
-
The optimal fixation time will be the one that yields the highest signal-to-noise ratio (enrichment at the positive control locus over the negative control region) with efficient chromatin shearing.
Data Presentation: Optimization of Fixation Time
| Fixation Time (minutes) | Chromatin Shearing Efficiency (Average Fragment Size) | DNA Yield (ng/µL) | qPCR Enrichment (Fold over IgG at Positive Locus) | qPCR Enrichment (Fold over IgG at Negative Locus) | Signal-to-Noise Ratio |
| 5 | 200-400 bp | 50 | 15 | 1.5 | 10.0 |
| 10 | 300-600 bp | 75 | 40 | 2.0 | 20.0 |
| 15 | 400-800 bp | 80 | 35 | 4.0 | 8.75 |
| 20 | 500-1000 bp | 85 | 20 | 8.0 | 2.5 |
| Note: The data in this table is illustrative and will vary based on experimental conditions. |
Visualizations
Caption: Workflow for optimizing formaldehyde fixation time in G9a ChIP experiments.
Caption: A logical diagram for troubleshooting G9a ChIP fixation issues.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Direct interaction between DNMT1and G9a coordinates DNA and histone methylation during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct interaction between DNMT1 and G9a coordinates DNA and histone methylation during replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
G9a Inhibitor Cellular Uptake: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with G9a inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the cellular uptake and activity of these compounds.
Troubleshooting Guide
Low cellular activity of a G9a inhibitor, despite high in vitro potency, is a frequent challenge. This guide provides a systematic approach to identifying and resolving common issues.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak reduction in global H3K9me2 levels | Compound Instability/Degradation: Improper storage or handling of the G9a inhibitor. | Prepare fresh stock solutions. Ensure proper storage conditions (typically -80°C for long-term) and minimize freeze-thaw cycles.[1] |
| Suboptimal Concentration: The concentration used may be too low for your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. A common starting range is 0.1 µM to 10 µM.[1] | |
| Insufficient Incubation Time: The treatment duration may be too short to observe a significant decrease in H3K9me2 levels. | Increase the incubation time. Reductions in H3K9me2 are often observed after 48-72 hours of treatment.[1][2] | |
| Assay-related Issues: Problems with antibody performance or detection methods in your assay (e.g., Western blot, In-Cell Western). | Validate your H3K9me2 antibody and optimize your detection protocol.[1] | |
| High in vitro potency but low cellular activity | Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane. This is often linked to suboptimal physicochemical properties. | Evaluate the inhibitor's lipophilicity (LogP). Compounds with low lipophilicity often exhibit poor cellular potency.[3] Consider using analogs with increased lipophilicity, such as UNC0638 or UNC0646.[2][4][5] |
| Active Efflux: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. | Perform a bidirectional Caco-2 or MDCK-MDR1 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[6] Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help confirm this.[6] | |
| Rapid Intracellular Metabolism: The inhibitor may be quickly metabolized into an inactive form within the cell. | This can be investigated using LC-MS/MS analysis of cell lysates after treatment to identify potential metabolites. | |
| Inconsistent or irreproducible results | Solubility Issues: The G9a inhibitor may precipitate in the cell culture medium. | Ensure complete dissolution in a suitable solvent (e.g., DMSO) before diluting in culture media. Visually inspect for any precipitation.[1] |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence results. | Standardize cell culture protocols, including seeding density and passage number.[1] | |
| High cytotoxicity observed at effective concentrations | Off-target Effects: The inhibitor may have off-target activities that lead to toxicity. | Review the selectivity profile of your inhibitor. Compare the functional potency (H3K9me2 reduction) with cell toxicity to determine the therapeutic window. Some inhibitors like UNC0638 have a good separation of functional potency versus cell toxicity.[2][3] |
Frequently Asked Questions (FAQs)
Q1: My G9a inhibitor is potent in biochemical assays but shows weak activity in my cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cellular assays often points to poor cell permeability.[6] The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target, the G9a enzyme. Other potential factors include rapid intracellular metabolism or active efflux of the compound out of the cell.[6]
Q2: How can I improve the cellular uptake of my G9a inhibitor?
A2: There are several strategies to consider:
-
Chemical Modification: If you are in the process of developing inhibitors, focus on optimizing physicochemical properties, particularly lipophilicity (LogP). For the quinazoline (B50416) series of G9a inhibitors, increasing lipophilicity has been shown to enhance cellular potency.[2][3]
-
Drug Delivery Systems: For inhibitors with poor solubility or permeability, nanoparticle-based delivery systems can be effective. For example, nanodiamonds have been used to improve the delivery and in vivo efficacy of the water-insoluble G9a inhibitor UNC0646.[7]
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask polar functional groups of an inhibitor, thereby increasing its lipophilicity and ability to diffuse across the cell membrane.[8]
Q3: What are the key physicochemical properties that influence the cell permeability of a G9a inhibitor?
A3: Several physicochemical properties are critical for cell permeability, often guided by principles like Lipinski's Rule of 5.[6] Key factors include:
-
Molecular Weight: Smaller molecules (ideally <500 Da) generally have better permeability.[6]
-
Lipophilicity (LogP): An optimal LogP value (typically between 1 and 3) is crucial. Both highly hydrophilic and highly lipophilic compounds can have poor permeability.[6]
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can impede membrane permeation.[6]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.[6]
Q4: How can I experimentally measure the cell permeability of my G9a inhibitor?
A4: Standard in vitro assays to evaluate cell permeability include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that predicts passive diffusion.[6]
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer, providing insights into both passive and active transport, including efflux.[6]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This assay is often used to assess passive permeability and can be engineered to express specific efflux transporters like MDR1.[6]
Q5: My inhibitor appears to be removed from cells by efflux pumps. How can I confirm this and what are my options?
A5: Active efflux is a common reason for poor intracellular accumulation.
-
Confirmation: A bidirectional Caco-2 or MDCK-MDR1 assay is the standard method for confirmation. A significantly higher permeability in the basolateral-to-apical direction compared to the apical-to-basolateral direction (efflux ratio > 2) indicates active efflux.[6]
-
Solutions:
-
Co-administration with an efflux pump inhibitor: While useful for experimental validation, this is often not a viable therapeutic strategy.
-
Structural modification: The long-term solution is to design new analogs that are not substrates for efflux pumps.
-
Quantitative Data Summary
The following table summarizes the in vitro and cellular potency of several key G9a inhibitors, illustrating the impact of chemical modifications on cellular activity.
| Inhibitor | G9a IC50 (nM) | Cellular H3K9me2 IC50 (nM, MDA-MB-231 cells) | ALogP | Reference |
| BIX01294 | 2700 | 500 | 4.1 | [2][9] |
| UNC0321 | <15 | >5000 | 1.9 | [2][3] |
| UNC0638 | <15 | 81 | 4.5 | [2][5] |
| UNC0646 | 6 | Potent in various cell lines | 5.2 | [3][4][9] |
Note: IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
In-Cell Western (ICW) Assay for H3K9me2 Levels
This assay quantifies the levels of H3K9 dimethylation within cells following inhibitor treatment.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
96-well plate
-
G9a inhibitor and DMSO (vehicle control)
-
4% Formaldehyde (B43269) in PBS
-
0.1% Triton X-100 in PBS
-
Odyssey Blocking Buffer
-
Primary antibodies: anti-H3K9me2 and anti-Total Histone H3
-
IRDye-conjugated secondary antibodies
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the G9a inhibitor in cell culture medium. A typical concentration range is 0.01 µM to 10 µM. Include a DMSO-only vehicle control. Replace the existing medium with the medium containing the inhibitor or DMSO.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.[1]
-
Fixation: Fix the cells with 4% formaldehyde for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 15 minutes.
-
Blocking: Wash with PBS and block with Odyssey Blocking Buffer for 1.5 hours.
-
Primary Antibody Incubation: Incubate with primary antibodies (anti-H3K9me2 and a normalization antibody like anti-Total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the corresponding IRDye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Wash and scan the plate using an infrared imaging system.
-
Analysis: Quantify the intensity of the H3K9me2 signal and normalize it to the total histone H3 signal.
Caco-2 Permeability Assay
This protocol assesses a compound's permeability and potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate and take samples from the receiver compartment at various time points.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as the A-B assay.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio ≥ 2 suggests the compound is a substrate of an efflux transporter.[6]
Visualizations
Caption: Troubleshooting workflow for low cellular activity of G9a inhibitors.
Caption: Experimental workflow for assessing inhibitor permeability and efflux.
References
- 1. benchchem.com [benchchem.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Nanodiamond-Mediated Delivery of a G9a Inhibitor for Hepatocellular Carcinoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
G9a Plasmid Transfection and Expression Technical Support Center
Welcome to the technical support center for G9a plasmid transfection and expression. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the transfection and expression of G9a plasmids in a question-and-answer format.
Issue 1: Low Transfection Efficiency
Q: We are observing very few transfected cells (e.g., low percentage of GFP-positive cells if using a reporter). What are the potential causes and solutions?
A: Low transfection efficiency is a common issue with multiple potential causes. A systematic approach to troubleshooting is recommended.[1][2][3]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Plasmid DNA Quality | Ensure your G9a plasmid DNA is of high purity (A260/A280 ratio of 1.8-2.0) and free of endotoxins.[2] Use a commercial kit for endotoxin-free plasmid purification. Verify plasmid integrity by running it on an agarose (B213101) gel; a high proportion of supercoiled DNA is optimal for transient transfection.[4] |
| Poor Cell Health and Confluency | Use cells that are in the logarithmic growth phase, healthy, and have a viability of at least 90%.[4] Plate cells 24 hours before transfection to allow them to recover.[4] Optimize cell confluency at the time of transfection, typically between 70-90% for adherent cells.[4][5] Avoid using cells that have been passaged too many times.[6] |
| Incorrect Reagent-to-DNA Ratio | The optimal ratio of transfection reagent to plasmid DNA is cell-type dependent.[7] Perform a titration experiment to determine the best ratio for your specific cell line and G9a plasmid. Start with the manufacturer's recommended ratio and test ratios above and below that recommendation. |
| Inappropriate Transfection Reagent | Not all transfection reagents work equally well for all cell types. If optimization of the current reagent fails, consider trying a different type of reagent (e.g., lipid-based, polymer-based) or a physical method like electroporation, which can be more effective for difficult-to-transfect cells.[8][9] |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum.[3] Follow the manufacturer's protocol regarding the presence or absence of serum during complex formation and transfection. While many modern reagents are compatible with serum, it can be a source of variability. Antibiotics can also increase cell permeability and cytotoxicity during transfection and should generally be avoided.[1] |
Issue 2: Low or No G9a Protein Expression Despite Good Transfection Efficiency
Q: We have a high percentage of transfected cells, but Western blot analysis shows a weak or absent band for G9a. What could be the problem?
A: This suggests a post-transfection issue related to transcription, translation, or protein stability.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Promoter Inactivity in the Chosen Cell Line | Ensure the promoter driving G9a expression in your plasmid is active in your target cell line. For example, a CMV promoter is widely active, but other promoters can be cell-type specific.[3] |
| Toxicity of G9a Overexpression | High levels of G9a expression can be toxic to some cells, leading to cell cycle arrest or apoptosis.[10] This can result in the selective loss of high-expressing cells. Try using a weaker or inducible promoter to control G9a expression levels. Also, consider harvesting cells at an earlier time point post-transfection. |
| Inefficient Protein Extraction | G9a is a nuclear protein.[11] Ensure your lysis buffer is appropriate for extracting nuclear proteins. Sonication or the use of specific nuclear extraction kits may be necessary to efficiently lyse the nuclear membrane and solubilize the protein.[12] |
| Protein Degradation | G9a protein stability can be regulated by cellular processes.[11] Use fresh lysis buffer supplemented with a protease inhibitor cocktail during protein extraction to prevent degradation.[13] |
| Issues with Western Blotting | Verify your Western blot protocol. Ensure the primary antibody against G9a is validated and used at the correct dilution. Include a positive control (e.g., lysate from a cell line known to express G9a) to confirm antibody and protocol efficacy.[14] |
Issue 3: High Cell Death After Transfection
Q: We are observing significant cell death after transfecting our G9a plasmid. How can we reduce this toxicity?
A: Post-transfection cytotoxicity is often a balance between transfection efficiency and cell health.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Toxicity of the Transfection Reagent | Transfection reagents can be inherently toxic to cells. Reduce the concentration of the transfection reagent and the incubation time of the reagent-DNA complex with the cells.[1] Ensure cells are not at a low density, as this can exacerbate toxicity.[7] |
| Toxicity from G9a Overexpression | As mentioned, G9a overexpression can induce cell death.[10] Use a lower amount of plasmid DNA during transfection. If the problem persists, consider using an inducible expression system to control the timing and level of G9a expression. |
| Poor Quality of Plasmid DNA | Contaminants in the plasmid prep, especially endotoxins, can cause significant cytotoxicity.[2] Use high-quality, endotoxin-free plasmid DNA. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and not stressed before transfection. Avoid mycoplasma contamination, which can make cells more sensitive to transfection-induced stress.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I verify the quality of my G9a plasmid DNA?
A1: You should perform the following quality control checks:
-
Spectrophotometry: Measure the A260/A280 ratio to assess purity from protein contamination. A ratio of ~1.8 is considered pure for DNA. The A260/A230 ratio, which should be > 2.0, indicates purity from organic contaminants.
-
Agarose Gel Electrophoresis: Run the plasmid on an agarose gel to check for integrity. You should see a prominent band corresponding to the supercoiled form of your plasmid. The presence of significant nicked or linear forms, or smearing, indicates degradation.[2]
-
Restriction Digest: Perform a restriction digest with one or more enzymes with known cut sites in your plasmid to confirm its identity.
-
Sequencing: For critical experiments, sequence the promoter, insert, and other key regions to ensure there are no mutations.
Q2: What is the optimal cell confluency for G9a plasmid transfection?
A2: For most adherent cell lines, a confluency of 70-90% at the time of transfection is optimal.[4][5] Cells should be actively dividing, as this generally improves the uptake of foreign DNA.[6] However, the optimal confluency can vary between cell types and should be empirically determined for your specific system.[5]
Q3: How soon after transfection can I expect to see G9a protein expression?
A3: The timeline for protein expression depends on several factors, including the promoter driving G9a, the cell type, and the transfection method. Typically, for transient transfections with a strong promoter like CMV, you can start detecting protein expression by Western blot as early as 24 hours post-transfection, with peak expression often occurring between 48 and 72 hours.[1]
Q4: Should I perform my G9a transfection in the presence or absence of serum?
A4: This depends on your transfection reagent. Many older reagents require serum-free conditions for the formation of the lipid-DNA complex, as serum proteins can interfere with this process.[3] However, many modern reagents are formulated to work efficiently in the presence of serum. Always consult the manufacturer's protocol for your specific reagent. If you are experiencing low efficiency, testing serum-free conditions during complexation and initial incubation may be beneficial.[2]
Q5: What are good positive and negative controls for a G9a transfection experiment?
A5:
-
Positive Control: A plasmid expressing a reporter gene like GFP or luciferase under the control of the same promoter as your G9a construct. This will help you optimize transfection efficiency and confirm that the general transfection process is working.[3] For Western blotting, a cell lysate from a cell line known to endogenously express G9a is an excellent positive control.[14]
-
Negative Controls:
-
Mock Transfection: Cells treated with the transfection reagent but no plasmid DNA. This helps assess the cytotoxicity of the reagent itself.
-
Empty Vector Control: Cells transfected with the same plasmid backbone but without the G9a insert. This is crucial to ensure that any observed phenotype is due to G9a expression and not the plasmid backbone or transfection process.
-
Quantitative Data Summary
Optimizing transfection requires a systematic approach. The following tables provide examples of how to structure optimization experiments.
Table 1: Optimization of Reagent-to-DNA Ratio for G9a Transfection
| Reagent (µL) | G9a Plasmid (µg) | Ratio (Reagent:DNA) | Transfection Efficiency (%) | Cell Viability (%) |
| 1.5 | 1.0 | 1.5:1 | 35 | 95 |
| 2.0 | 1.0 | 2.0:1 | 55 | 90 |
| 2.5 | 1.0 | 2.5:1 | 70 | 85 |
| 3.0 | 1.0 | 3.0:1 | 75 | 70 |
| 3.5 | 1.0 | 3.5:1 | 72 | 60 |
Data are representative and will vary based on cell type, plasmid, and transfection reagent.
Table 2: Effect of Cell Confluency on G9a Transfection Efficiency
| Cell Confluency at Transfection | Transfection Efficiency (%) | Relative G9a Expression (Western Blot) |
| 40% | 45 | 0.6 |
| 60% | 65 | 0.8 |
| 80% | 80 | 1.0 |
| 95% | 50 | 0.7 |
Data are representative. Transfection efficiency was assessed using a co-transfected GFP reporter. G9a expression was quantified by densitometry of Western blot bands and normalized to the 80% confluency condition.
Experimental Protocols
Protocol 1: General Protocol for Transient Transfection of G9a Plasmid using a Lipid-Based Reagent
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed your cells in antibiotic-free medium at a density that will result in 70-90% confluency on the day of transfection.[4][5]
-
Complex Formation:
-
In tube A, dilute your G9a plasmid DNA in serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute your lipid-based transfection reagent in serum-free medium.
-
Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.[3]
-
-
Transfection:
-
Gently add the DNA-lipid complexes dropwise to your cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the initial incubation, you may replace the medium with fresh, complete culture medium (with serum and antibiotics if desired). This can help reduce cytotoxicity.
-
Continue to incubate the cells for 24-72 hours before analysis.
-
Protocol 2: Western Blot Analysis of G9a Expression
-
Cell Lysis:
-
Wash transfected cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. For nuclear proteins like G9a, a buffer with higher salt and detergent concentrations, or a nuclear extraction kit, may be necessary.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[15]
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[15]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]
-
Visualizations
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. genscript.com [genscript.com]
- 3. thermofisher.com [thermofisher.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - NL [thermofisher.com]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. General guidelines for successful transfection [qiagen.com]
- 7. biocompare.com [biocompare.com]
- 8. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 10. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. origene.com [origene.com]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. genscript.com [genscript.com]
Technical Support Center: Optimizing G9a Assay Conditions for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing G9a assays for high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What are the common assay formats for monitoring G9a activity in HTS?
A1: The most common HTS-compatible assay formats for G9a activity include:
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay detects the di-methylation of a biotinylated Histone H3 peptide.[1][2] The signal is generated when a donor and acceptor bead are brought into proximity by the binding of an anti-H3K9me2 antibody and streptavidin to the modified peptide.
-
Chemiluminescent Assays: These assays typically involve a plate pre-coated with a histone H3 peptide substrate. After the enzymatic reaction, a specific antibody against the methylated lysine (B10760008) residue and a secondary HRP-labeled antibody are used to generate a chemiluminescent signal.[3][4][5][6]
-
Fluorescence Polarization (FP): This method measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic modification or inhibitor binding.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the energy transfer between a donor (e.g., terbium-labeled antibody) and an acceptor (e.g., quantum dot-streptavidin conjugate) when they are brought together by binding to the methylated substrate.[7]
Q2: What are the key reagents in a G9a HTS assay?
A2: Key reagents include:
-
G9a Enzyme: Recombinant human G9a is commonly used.[5]
-
Substrate: A biotinylated peptide derived from Histone H3 (e.g., H3 1-21) is a common substrate.[1][2]
-
Cofactor: S-adenosyl-L-methionine (SAM) is the methyl donor.[8]
-
Detection Reagents: These vary by assay format and include specific antibodies against H3K9me2, streptavidin-conjugated reporters (e.g., donor beads, HRP), and acceptor beads.[1][3]
Q3: What is the mechanism of G9a-mediated gene silencing?
A3: G9a is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[9][10] This epigenetic mark is associated with transcriptional repression. The methylated H3K9 serves as a binding site for heterochromatin protein 1 (HP1), which recruits other repressive proteins and contributes to chromatin compaction and gene silencing.[9][10]
Troubleshooting Guides
Issue 1: High Background Signal
Q: My assay shows a high signal in the negative control wells (no enzyme or inhibited enzyme). What are the potential causes and solutions?
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | Increase the number of wash steps and the stringency of the wash buffer (e.g., increase Tween-20 concentration). Optimize the concentration of primary and secondary antibodies. |
| Reagent Contamination | Use fresh, high-quality reagents. Ensure proper storage and handling of all components. |
| Autofluorescence of Compounds (Fluorescence-based assays) | Screen compounds for autofluorescence at the assay excitation and emission wavelengths. If problematic, consider a different assay format (e.g., chemiluminescent). |
| High Concentration of Detection Reagents | Titrate the concentration of acceptor beads, donor beads, or secondary antibodies to find the optimal signal-to-background ratio. |
Issue 2: Low Signal or Poor Signal-to-Background Ratio
Q: I am observing a very low signal in my positive control wells, resulting in a poor assay window. What should I check?
| Potential Cause | Recommended Solution |
| Inactive G9a Enzyme | Ensure the enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles.[3] Test the enzyme activity using a known positive control inhibitor. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of G9a enzyme, substrate peptide, and SAM to determine their optimal working concentrations. An apparent Km for SAM has been reported to be around 12 µM in an AlphaLISA assay.[1] |
| Incorrect Buffer Conditions | G9a activity is sensitive to pH and salt concentration. The optimal pH is generally alkaline (>pH 8).[11][12] High salt concentrations can significantly reduce enzyme activity.[11] |
| Insufficient Incubation Time | Optimize the incubation time for the enzymatic reaction. A reaction time of 30-60 minutes is common.[1][4] |
| "Hook" Effect (in AlphaLISA) | At very high concentrations of methylated product, the signal can decrease. If suspected, dilute the sample and re-measure. A signal decrease can be observed at higher enzyme concentrations or longer reaction times due to the generation of tri-methylated peptides that are not detected by the H3K9me2 antibody.[1] |
Issue 3: High Variability Between Replicates
Q: My replicate wells show high variability, leading to a low Z'-factor. How can I improve the reproducibility of my assay?
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially with small volumes in high-density plates (384- or 1536-well). Use calibrated pipettes and consider automated liquid handlers for improved precision. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and incubation times across the entire plate. Avoid edge effects by not using the outer wells or by filling them with buffer. |
| Reagent Instability | Prepare fresh dilutions of critical reagents like the enzyme and SAM just before use.[1] |
| Compound Precipitation | Ensure test compounds are fully dissolved in the assay buffer. The final DMSO concentration should typically not exceed 1%.[4][5] |
Experimental Protocols
G9a AlphaLISA® Assay Protocol
This protocol is a generalized procedure based on common practices.
-
Reagent Preparation:
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the test compound or vehicle control.
-
Add 2.5 µL of diluted G9a enzyme.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/SAM mixture.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of Acceptor beads to stop the reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.[1]
-
G9a Chemiluminescent Assay Protocol
This protocol is a generalized procedure based on commercially available kits.
-
Plate Preparation:
-
If using a pre-coated plate, wash the wells with a suitable wash buffer (e.g., TBST).
-
-
Reagent Preparation:
-
Prepare 1x HMT Assay Buffer.
-
Dilute G9a enzyme, SAM, and test compounds in 1x HMT Assay Buffer. The final DMSO concentration should not exceed 1%.[4]
-
-
Assay Procedure (96-well plate):
-
Add 5 µL of the test inhibitor or vehicle control.
-
Add 25 µL of a master mix containing SAM.
-
Initiate the reaction by adding 20 µL of diluted G9a enzyme (e.g., 2-4 ng/µL).[4]
-
Incubate for 1 hour at room temperature with gentle agitation.[4]
-
Wash the wells three times with 200 µL of TBST buffer.[4]
-
Add 100 µL of diluted primary antibody against H3K9me2.
-
Incubate for 1 hour at room temperature.[4]
-
Wash the wells three times with TBST buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature.[4]
-
Wash the wells three times with TBST buffer.
-
Add 100 µL of chemiluminescent HRP substrate.
-
Immediately read the luminescence on a plate reader.[3]
-
Quantitative Data Summary
| Parameter | Optimal Range / Value | Assay Format | Reference |
| pH | 8.0 - 9.5 | Radiometric | [11] |
| Temperature | 25 - 42 °C | Radiometric | [11] |
| NaCl Concentration | Low (activity reduced at high concentrations) | Radiometric | [11] |
| G9a Enzyme Concentration | 0.05 nM | AlphaLISA | [1] |
| H3 (1-21) Peptide Substrate | 100 nM | AlphaLISA | [1] |
| SAM Concentration | 100 µM (titration recommended) | AlphaLISA | [1] |
| Apparent Km for SAM | 12 µM | AlphaLISA | [1] |
| Reaction Time | 30 - 60 minutes | AlphaLISA / Chemiluminescent | [1][4] |
Visualizations
Caption: G9a-mediated gene silencing pathway.
Caption: A generalized workflow for a G9a HTS assay.
Caption: A decision tree for troubleshooting common G9a HTS issues.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. AlphaLISA G9a Histone H3-Lysine N-methyltransferase assay | Revvity [revvity.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. G9a Chemiluminescent Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 7. sid.ir [sid.ir]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Downstream Targets of G9a Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used small molecule inhibitors of the histone methyltransferase G9a and details experimental approaches to validate their downstream targets. We present quantitative data to compare inhibitor efficacy, detailed protocols for key validation experiments, and visual representations of associated signaling pathways and workflows.
G9a Inhibitors: A Comparative Overview
G9a, a key epigenetic regulator, primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with transcriptional repression. Its inhibition can lead to the reactivation of silenced genes and modulation of critical signaling pathways, making it an attractive target in various diseases, particularly cancer. Several small molecule inhibitors have been developed to target G9a's catalytic activity. Below is a comparison of some of the most widely used inhibitors.
| Inhibitor | Target(s) | IC50 (G9a) | IC50 (GLP) | Key Features & Applications |
| UNC0638 | G9a, GLP | <15 nM | 19 nM | Potent and selective, widely used in cell-based assays to study the functional consequences of G9a/GLP inhibition.[1] |
| UNC0642 | G9a, GLP | <2.5 nM | <2.5 nM | An analog of UNC0638 with improved pharmacokinetic properties, making it suitable for in vivo studies.[2][3] |
| A-366 | G9a, GLP | 3.3 nM | 38 nM | A potent and highly selective peptide-competitive inhibitor.[4] |
| BIX-01294 | G9a, GLP | 2.7 µM | >50 µM | One of the first-generation G9a inhibitors, less potent and selective compared to newer compounds, sometimes associated with off-target effects. |
Downstream Cellular Processes and Signaling Pathways
Inhibition of G9a has been shown to impact a multitude of cellular processes by modulating the expression of key regulatory genes. The two most prominent signaling pathways affected are the Wnt/β-catenin and mTOR pathways.
G9a and the Wnt/β-catenin Signaling Pathway
G9a is frequently implicated in the epigenetic silencing of negative regulators of the Wnt/β-catenin pathway. Inhibition of G9a can lead to the upregulation of these repressors, thereby attenuating Wnt signaling, which is often hyperactivated in cancer.
Below is a diagram illustrating the role of G9a in the Wnt/β-catenin signaling pathway.
G9a and the mTOR Signaling Pathway
G9a inhibition has also been linked to the induction of autophagy through the modulation of the AMPK/mTOR signaling pathway. By suppressing G9a, cellular stress can lead to the activation of AMPK and subsequent inhibition of mTOR, a master regulator of cell growth and proliferation, thereby promoting autophagy.
The diagram below depicts the interplay between G9a inhibition and the mTOR signaling pathway.
Validated Downstream Target Genes of G9a Inhibition
The following table summarizes key downstream target genes that have been experimentally validated to be regulated by G9a inhibition. The expression of these genes is typically upregulated following treatment with G9a inhibitors due to the removal of the repressive H3K9me2 mark from their promoter regions.
| Target Gene | Function | Pathway | Observed Effect of G9a Inhibition |
| DKK1 | Wnt signaling antagonist | Wnt/β-catenin | Upregulation of mRNA and protein expression.[5][6] |
| APC2 | Component of the β-catenin destruction complex | Wnt/β-catenin | Restoration of expression through promoter demethylation.[7][8] |
| WIF1 | Wnt signaling antagonist | Wnt/β-catenin | Upregulation of mRNA and protein expression. |
| Atg7 | Autophagy-related protein | mTOR/Autophagy | Increased mRNA and protein levels.[9] |
| Beclin1 | Autophagy-related protein | mTOR/Autophagy | Increased mRNA and protein levels.[9] |
| RUNX3 | Tumor suppressor | - | Upregulation of expression.[10] |
| LATS2 | Tumor suppressor in the Hippo pathway | Hippo | Restoration of expression.[10] |
Experimental Protocols for Target Validation
To validate the downstream effects of G9a inhibition, a combination of molecular biology techniques is employed. Here, we provide detailed protocols for Western Blotting to assess protein levels and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze histone modifications at specific gene loci.
Western Blotting for H3K9me2 and Target Proteins
This protocol is designed to assess changes in global H3K9me2 levels and the expression of specific downstream target proteins following treatment with a G9a inhibitor.
Experimental Workflow:
Materials:
-
Cell line of interest
-
G9a inhibitor (e.g., UNC0638, A-366) and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, antibody against the target protein of interest, and a loading control antibody (e.g., anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of the G9a inhibitor and vehicle control for an appropriate time course (e.g., 48-72 hours).
-
Protein Extraction: Harvest cells and lyse them in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize the levels of H3K9me2 and the target protein to the loading control.
Chromatin Immunoprecipitation (ChIP)-seq
ChIP-seq is a powerful technique to identify the genome-wide localization of histone modifications. This protocol outlines the key steps for performing ChIP-seq to assess H3K9me2 levels at specific gene promoters following G9a inhibition.
Experimental Workflow:
Materials:
-
Cell line of interest
-
G9a inhibitor and vehicle control
-
Formaldehyde (B43269) for cross-linking
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
ChIP-grade anti-H3K9me2 antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Library preparation kit for next-generation sequencing
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the G9a inhibitor or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-600 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-H3K9me2 antibody or IgG control.
-
Capture and Washes: Add protein A/G beads to capture the antibody-chromatin complexes. Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the cross-links by incubating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the ChIP DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome. Perform peak calling to identify regions enriched for H3K9me2. Annotate peaks to genomic features to identify genes with altered H3K9me2 levels at their promoters.[11][12]
By employing these methodologies, researchers can effectively validate the downstream targets of G9a inhibition, providing crucial insights into its biological functions and therapeutic potential.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mTORC1–G9a–H3K9me2 axis negatively regulates autophagy in fatty acid–induced hepatocellular lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Novel G9a Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel G9a inhibitors, focusing on experimental data that confirms their on-target effects. We objectively assess the performance of these inhibitors against established alternatives, offering detailed experimental protocols and data-driven insights to inform your research and development endeavors.
Introduction to G9a Inhibition
G9a, also known as Euchromatic Histone Methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). These epigenetic marks are generally associated with transcriptional repression. The aberrant activity of G9a has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This guide focuses on the critical aspect of drug development: confirming that novel inhibitors engage and modulate their intended target, G9a, within a cellular context.
Comparative Analysis of G9a Inhibitors
The on-target efficacy of a G9a inhibitor is determined by its potency in inhibiting the enzyme's catalytic activity and its selectivity over other methyltransferases. The following tables summarize the quantitative data for several novel and established G9a inhibitors.
Table 1: In Vitro Enzymatic Potency of G9a Inhibitors
This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors against G9a and its closely related homolog, G9a-like protein (GLP or EHMT1).
| Compound | G9a IC50 (nM) | GLP IC50 (nM) | Reference |
| Novel Inhibitors | |||
| A-366 | 3.3 | 38 | [1] |
| RK-701 | 23-27 | 53 | |
| Established Inhibitors | |||
| UNC0638 | <15 | 19 | |
| BIX01294 | 2700 | - |
Table 2: Cellular Potency in Reducing H3K9me2 Levels
This table showcases the inhibitors' ability to reduce the primary mark of G9a activity, H3K9me2, in cellular assays. The half-maximal effective concentration (EC50) or IC50 from in-cell western assays is presented.
| Compound | Cell Line | Cellular H3K9me2 IC50/EC50 (nM) | Reference |
| Novel Inhibitors | |||
| A-366 | PC3 | ~1500 (at 72h) | [1] |
| Established Inhibitors | |||
| UNC0638 | MDA-MB-231 | 81 | [2] |
| BIX01294 | MDA-MB-231 | 500 | [2] |
Table 3: Selectivity Profile of G9a Inhibitors
Selectivity is crucial to minimize off-target effects. This table highlights the selectivity of A-366, a novel inhibitor, against a panel of other histone methyltransferases (HMTs).
| Methyltransferase | A-366 % Inhibition at 1 µM |
| SUV39H2 | <10% |
| MLL1 | <10% |
| SETD7 | <10% |
| SETD8 | <10% |
| PRMT1 | <10% |
| PRMT3 | <10% |
| PRMT5 | <10% |
| PRMT6 | <10% |
| SMYD2 | <10% |
| SMYD3 | <10% |
| EZH1 | <10% |
| EZH2 | <10% |
| DNMT1 | <10% |
Data for A-366 demonstrates its high selectivity, with minimal inhibition of other methyltransferases at a concentration significantly above its G9a IC50.[1]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the key experiments cited in this guide.
In-Cell Western Assay for H3K9me2 Levels
This assay quantifies the levels of H3K9me2 within cells following inhibitor treatment.
Materials:
-
96-well cell culture plates
-
G9a inhibitor of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
3.7% Formaldehyde (B43269) in PBS
-
Permeabilization buffer (PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS-T)
-
Primary antibody: anti-H3K9me2
-
Normalization antibody: anti-Total Histone H3
-
IRDye-conjugated secondary antibodies
-
Infrared imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the G9a inhibitor or vehicle control for the desired time (e.g., 48-72 hours).
-
Fixation: Wash cells with PBS, then fix with 3.7% formaldehyde for 20 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.
-
Blocking: Wash cells with PBS-T and block for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells with primary antibodies against H3K9me2 and Total Histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS-T and incubate with corresponding IRDye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash cells with PBS-T and scan the plate using an infrared imaging system. Normalize the H3K9me2 signal to the Total Histone H3 signal.
In Vitro G9a Enzymatic Assay (AlphaLISA)
This biochemical assay determines the direct inhibitory effect of a compound on G9a's enzymatic activity.
Materials:
-
Recombinant G9a enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
G9a inhibitor of interest
-
AlphaLISA anti-H3K9me2 acceptor beads
-
Streptavidin donor beads
-
Assay buffer
-
384-well microplates
-
AlphaLISA-capable plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the G9a enzyme, the G9a inhibitor at various concentrations, and the biotinylated H3 peptide substrate.
-
Initiate Reaction: Start the reaction by adding SAM.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add AlphaLISA acceptor beads. Incubate for 60 minutes. Then, add streptavidin donor beads and incubate for 30 minutes in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-capable plate reader. The signal is inversely proportional to the inhibitor's activity.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Materials:
-
Cells of interest
-
G9a inhibitor of interest
-
Vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blot)
Procedure:
-
Cell Treatment: Treat intact cells with the G9a inhibitor or vehicle control.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Analyze the amount of soluble G9a in each sample using Western blot or another protein quantification method.
-
Data Analysis: Plot the amount of soluble G9a as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq allows for the genome-wide identification of the binding sites of a protein of interest, in this case, to observe changes in H3K9me2 marks at specific genomic loci after inhibitor treatment.
Materials:
-
Cells treated with G9a inhibitor or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Anti-H3K9me2 antibody
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
Reagents for reverse cross-linking and DNA purification
-
DNA sequencing library preparation kit
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me2.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Sequencing and Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Analyze the data to identify genomic regions with altered H3K9me2 levels.
Conclusion
The validation of on-target effects is a cornerstone of drug discovery. This guide has provided a comparative framework and detailed methodologies for assessing the efficacy of novel G9a inhibitors. By employing a combination of in vitro and in cellulo assays, researchers can confidently characterize the potency, selectivity, and cellular activity of their compounds. The presented data highlights the advancements in the development of potent and selective G9a inhibitors, offering promising tools for both basic research and therapeutic development.
References
A Comparative Guide to the In Vivo Efficacy of G9a Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of several prominent G9a inhibitors based on preclinical experimental data. G9a, also known as Euchromatic Histone Lysine (B10760008) N-Methyltransferase 2 (EHMT2), is a critical epigenetic regulator that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks generally associated with transcriptional repression.[1][2] Dysregulation of G9a is implicated in the development and progression of numerous cancers and other diseases, making it a compelling therapeutic target.[1][3] While numerous G9a inhibitors have shown promise in preclinical studies, none have yet entered clinical trials.[3][4] This guide summarizes available in vivo data for key inhibitors to provide a comparative framework for evaluation.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo anti-tumor and therapeutic effects of various G9a inhibitors across different disease models. This data provides a benchmark for assessing their potential.
| Inhibitor | Disease/Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results |
| UNC0642 | Prader-Willi Syndrome (PWS) | m+/pΔS−U mice (PWS model) | Subcutaneous injection | Improved survival and growth of newborn pups.[5] |
| Melanoma | C57BL/6 mice with B16F10 melanoma | Intraperitoneal injection | Enhanced response to anti-PD-1 therapy.[2] | |
| Alzheimer's Disease (EOAD) | 5XFAD transgenic mice | Not specified | Reduced Aβ burden and neuroinflammation, improving cognitive performance.[6] | |
| UNC0638 | Acute Lymphoblastic Leukemia (ALL) | NSG mice with CEMO-1 cells | Intraperitoneal injection | Significantly prolonged survival to 90.8 days compared to 57.3 days in the control group.[7] |
| Alzheimer's Disease | C. elegans model | Not specified | Reduced Aβ plaque aggregation by approximately 25%.[8] | |
| CM-272 | Bladder Cancer (Metastatic) | Transgenic mouse model | Not specified | Combination with anti-PD-L1: only 17% of mice had evidence of cancer vs. 75% in the anti-PD-L1 monotherapy group.[4][9] |
| Hematologic Cancers | Mouse models of leukemia and lymphoma | Not specified | Prolonged survival by inducing immunogenic cell death.[4] | |
| A-366 | Stem Cell Regulation | Wistar rats | Intraperitoneal injection | Reduced the colony-forming and osteogenic potential of bone marrow-derived mesenchymal stem cells.[10] |
| BIX-01294 | Neuroblastoma | Not specified | Not specified | Treatment led to autophagic cell death in neuroblastoma cell lines.[11] |
Key Signaling Pathway and Experimental Workflow
The diagrams below illustrate the G9a signaling pathway's role in cancer and a typical workflow for in vivo efficacy studies.
Experimental Protocols
The following are generalized methodologies for key in vivo experiments cited in the comparison of G9a inhibitors.[1]
1. Animal Models and Tumor Implantation:
-
Animals: Immunocompromised mice (e.g., NSG or nude mice, aged 6-8 weeks) are typically used to prevent the rejection of human tumor cells.[1] For studies involving the immune system, syngeneic models (e.g., C57BL/6 mice) are used.[2]
-
Cell Culture: Human cancer cell lines (e.g., melanoma, acute lymphoblastic leukemia) are cultured under standard laboratory conditions.[1]
-
Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a solution like PBS or Matrigel) is injected subcutaneously or orthotopically into the flank or relevant organ of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.
2. Inhibitor Administration and Monitoring:
-
Formulation: G9a inhibitors are formulated in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline).
-
Administration: The inhibitor or vehicle control is administered to the mice via routes such as intraperitoneal (IP) injection or oral gavage. Dosing schedules can vary from daily to several times a week.
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated (e.g., Volume = 0.5 x length x width²). Animal body weight and general health are monitored to assess toxicity.
3. Efficacy and Pharmacodynamic Analysis:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is often the percentage of TGI, calculated by comparing the change in tumor volume in treated groups to the control group.
-
Survival Studies: In some studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity appear), and survival curves (Kaplan-Meier) are generated to compare treatment groups.[7]
-
Biomarker Analysis: At the end of the study, tumors and tissues may be harvested. Western blotting or immunohistochemistry is performed on tumor lysates to measure the levels of the target epigenetic mark, H3K9me2, to confirm target engagement by the inhibitor.[5][12]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Current and Emerging Approaches Targeting G9a for the Treatment of Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging role of G9a in cancer stemness and promises as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Structure‐Based Virtual Screening and in vitro and in vivo Analyses Revealed Potent Methyltransferase G9a Inhibitors as Prospective Anti‐Alzheimer's Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - Kwon - Translational Cancer Research [tcr.amegroups.org]
- 10. In vivo administration of G9a inhibitor A366 decreases osteogenic potential of bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 12. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
G9a vs. GLP: A Comparative Guide to Substrate Specificity and Function
For Researchers, Scientists, and Drug Development Professionals
G9a (EHMT2/KMT1C) and G9a-like protein (GLP, EHMT1/KMT1D) are two closely related histone lysine (B10760008) methyltransferases that play pivotal roles in epigenetic regulation. As the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatic regions, they are fundamental to transcriptional repression and the establishment of facultative heterochromatin. Despite their high degree of homology, particularly within their catalytic SET domains, G9a and GLP exhibit both overlapping and distinct functions, making a detailed comparison of their activities crucial for targeted research and therapeutic development. This guide provides an objective comparison of their substrate specificity and biological functions, supported by experimental data and detailed methodologies.
Core Functional Characteristics
In vivo, G9a and GLP predominantly exist and function as a stoichiometric heterodimer.[1][2] This heterodimeric complex is considered the primary functional unit for global H3K9 methylation.[3] While both enzymes can form homodimers and are catalytically active independently in vitro, the heterodimer displays enhanced enzymatic activity, particularly on chromatin substrates.[4] The loss of either G9a or GLP leads to a dramatic reduction in global H3K9me1 and H3K9me2 levels, resulting in embryonic lethality and highlighting their cooperative and essential roles in development.[1][2]
Comparative Analysis of Substrate Specificity
Histone Substrates
Both G9a and GLP exhibit a strong preference for methylating lysine 9 on histone H3.[5][6] In vitro studies have demonstrated that the SET domains of both enzymes share the same substrate specificity, also showing weaker activity towards H3K27.[5][6] However, the catalytic efficiency of G9a and GLP is significantly influenced by their oligomeric state and the nature of the substrate (peptide vs. nucleosome).
A key study systematically compared the kinetic parameters of G9a and GLP in their homodimeric and heterodimeric forms, revealing important distinctions in their activity.
Table 1: Kinetic Parameters for Histone H3 Peptide (H31-20) Methylation
| Enzyme | KM (μM) | kcat (min-1) |
| G9a-G9a homodimer | 4.8 | 33 |
| GLP-GLP homodimer | 5.5 | 14 |
| G9a-GLP heterodimer | 4.6 | 33 |
Data adapted from J. Biol. Chem. (2021) 297(5):101276.[4]
Table 2: Kinetic Parameters for Mononucleosome Methylation
| Enzyme | KM (μM) | kobs (min-1) |
| G9a-G9a homodimer | 1.1 | 0.004 |
| GLP-GLP homodimer | N/D | ~0.001 |
| G9a-GLP heterodimer | 1.4 | 0.04 |
kobs represents the observed rate constant under multiple turnover conditions. N/D: not determined due to very low activity. Data adapted from J. Biol. Chem. (2021) 297(5):101276.[4]
These data highlight that while the enzymes have similar affinities for the H3 peptide, the G9a-GLP heterodimer exhibits a striking ~10-fold increase in its turnover rate on nucleosomal substrates compared to the G9a homodimer.[4][7] This suggests that heterodimerization relieves an autoinhibitory mechanism present in the homodimers, making the heterodimer a more efficient enzyme on physiological chromatin substrates.[4][7]
Non-Histone Substrates
Beyond histones, G9a and GLP have been shown to methylate a variety of non-histone proteins, expanding their regulatory roles. While some substrates are shared, others appear to be specific to one enzyme, suggesting functional divergence.
Table 3: Known Non-Histone Substrates of G9a and GLP
| Substrate | Methylated by G9a | Methylated by GLP | Functional Consequence |
| p53 | Yes | Yes | Transcriptional repression |
| HIF1α | Yes | Yes | Regulation of hypoxic response |
| DNMT1 | Yes | No | Regulation of DNA methylation |
| Reptin | Yes | Yes | Transcriptional regulation |
| MyoD | Yes | No | Regulation of myogenesis |
| C/EBPβ | Yes | No | Transcriptional regulation |
| WIZ | Yes | No | Transcriptional repression |
| CDYL1 | Yes | No | Chromatin compaction |
| G9a (automethylation) | Yes | N/A | Regulation of protein-protein interactions |
This table is a summary from multiple sources.[8][9][10][11]
The methylation of these non-histone targets can have profound effects on their stability, localization, and interaction with other proteins, thereby influencing a wide range of cellular processes from DNA repair to cell fate decisions.
Functional Comparison
The primary function of the G9a/GLP complex is to establish H3K9me1 and H3K9me2, which serve as docking sites for effector proteins like Heterochromatin Protein 1 (HP1).[2][4] This leads to chromatin compaction and transcriptional silencing.
Caption: G9a/GLP-mediated gene silencing pathway.
Beyond this canonical pathway, G9a and GLP are also implicated in the regulation of DNA methylation. They can interact with DNA methyltransferases (DNMTs) and are required for the proper methylation of certain genomic regions, including imprinted genes.[1][7][12] Interestingly, this function can be independent of their catalytic activity, suggesting a scaffolding role for the G9a/GLP complex in recruiting DNMTs to specific loci.[1][7]
Caption: G9a/GLP-mediated DNA methylation pathway.
Inhibitors of G9a and GLP
The development of small molecule inhibitors has been instrumental in dissecting the functions of G9a and GLP. Several potent and selective inhibitors have been characterized, with varying degrees of selectivity for G9a versus GLP.
Table 4: IC50 Values of Selected G9a/GLP Inhibitors
| Inhibitor | G9a IC50 (nM) | GLP IC50 (nM) | Selectivity |
| BIX-01294 | 2700 | ~1700 | G9a/GLP dual |
| UNC0638 | <15 | 19 | G9a/GLP dual |
| UNC0642 | <2.5 | <2.5 | G9a/GLP dual |
| MS0124 | 440 ± 63 | 13 ± 4 | GLP-selective |
| MS012 | 992 ± 337 | 7 ± 2 | GLP-selective |
IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[13][14][15][16][17]
These inhibitors serve as valuable chemical probes to investigate the biological consequences of G9a/GLP inhibition in various cellular and in vivo models.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a common method for measuring the in vitro activity of G9a and GLP using a radioactive methyl donor.
Materials:
-
Recombinant G9a, GLP, or G9a/GLP complex
-
Histone H3 peptide (e.g., H31-21) or reconstituted mononucleosomes
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture in the HMT assay buffer containing the histone substrate and [3H]-SAM.
-
Initiate the reaction by adding the recombinant enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [3H]-SAM.
-
Air-dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.
Caption: Experimental workflow for a radioactive HMT assay.
Conclusion
G9a and GLP are highly homologous histone methyltransferases that are essential for H3K9 methylation and transcriptional silencing. While they share significant overlap in their substrate specificity, particularly for histone H3, they also exhibit distinct non-histone targets and functional roles. The formation of a G9a-GLP heterodimer is crucial for their optimal catalytic activity on chromatin. The availability of potent and selective inhibitors provides powerful tools to further elucidate their individual and combined functions in health and disease, paving the way for potential therapeutic interventions targeting these key epigenetic regulators.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. G9a/GLP Complex Maintains Imprinted DNA Methylation in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance [frontiersin.org]
- 12. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Comparative Analysis of G9a Expression in Different Cancer Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the histone methyltransferase G9a expression across various cancer types. It is intended for researchers, scientists, and drug development professionals investigating G9a as a potential therapeutic target. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of G9a's role in oncology.
G9a Expression Across Various Cancers: A Quantitative Overview
G9a, also known as euchromatic histone-lysine N-methyltransferase 2 (EHMT2), is a key enzyme responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with transcriptional repression.[1] Dysregulation of G9a has been implicated in the pathogenesis of numerous cancers, often correlating with tumor progression and poor patient outcomes.[1][2]
Aberrant G9a expression, predominantly overexpression, has been observed in a wide array of solid tumors and hematological malignancies.[3] This elevated expression is frequently linked to the silencing of tumor suppressor genes, promotion of cell proliferation, and enhancement of metastatic potential.[2][4] Consequently, G9a has emerged as a promising target for novel anti-cancer therapies.[4]
The following table summarizes the expression status of G9a and its prognostic significance in several cancer types, based on published experimental data.
| Cancer Type | G9a Expression Status | Quantitative Data | Prognostic Significance | Citations |
| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed | 43.2% of 213 NSCLC tissues showed G9a overexpression (≥5% of cancer cells with positive staining). | Higher G9a levels are associated with poor overall and disease-free survival. | [5][6] |
| Hepatocellular Carcinoma (HCC) | Overexpressed | Significantly increased G9a mRNA expression in HCC tumor tissues compared to adjacent non-tumorous liver tissues (P=0.0196). | High G9a expression is an indicator of poor prognosis in multinodular HCC. | [7] |
| Colorectal Cancer (CRC) | Overexpressed | G9a protein expression was significantly higher in tumor samples (44%) compared to adjacent non-cancerous tissues (8.54%). | High G9a expression is associated with distant metastasis. | [8] |
| Breast Cancer | Overexpressed | Elevated G9a expression in breast cancer cell lines compared to normal cell lines. | Higher G9a expression is correlated with reduced survival rates in breast cancer patients. | [9] |
| Ovarian Cancer | Overexpressed | Elevated G9a levels in invasive ovarian cancer cell lines compared to less aggressive cells. | High G9a expression is correlated with late-stage, high-grade tumors and decreased overall survival. | [2][3] |
| Gastric Cancer | Overexpressed | Upregulated G9a expression in gastric cancer tissues compared with noncancerous tissues. | High G9a expression is an independent prognostic biomarker for poor survival. | [10] |
| Pancreatic Cancer | Overexpressed | G9a overexpression is correlated with poor survival and early recurrence. | G9a is a therapeutic target to overcome gemcitabine (B846) resistance. | [9] |
| Melanoma | Overexpressed | G9a mRNA expression is significantly higher in melanomas with G9a copy number gain or amplification. | Recurrent mutations and amplifications of G9a have led to its identification as a therapeutic target. | [11] |
| Neuroblastoma | Overexpressed | Higher G9a expression is significantly associated with reduced overall survival in neuroblastoma patients. | G9a inhibition impairs neuroblastoma cell growth and tumorigenicity. | [1][3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Overexpressed | G9a expression is positively correlated with the proliferation marker Ki-67. | High G9a expression is associated with poor prognosis in HNSCC patients. | [12] |
| Cholangiocarcinoma (CCA) | Overexpressed | G9a expression is elevated in several human CCA cell lines. | G9a knockdown reduces the malignant characteristics of human CCA cells. | [13] |
Experimental Protocols
Accurate assessment of G9a expression is critical for both basic research and clinical studies. The following are detailed protocols for common techniques used to quantify G9a at the protein and mRNA levels.
Immunohistochemistry (IHC) for G9a in Tissue Samples
This protocol outlines the steps for detecting G9a protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate slides through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Submerge slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
-
Blocking:
-
Wash slides with phosphate-buffered saline (PBS).
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Apply a protein blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-G9a antibody in the blocking solution according to the manufacturer's instructions.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides three times with PBS.
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash slides three times with PBS.
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes.
-
Wash slides three times with PBS.
-
Develop the signal with a diaminobenzidine (DAB) substrate kit, monitoring for the desired staining intensity.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot for G9a in Cell Lysates
This protocol describes the detection of G9a protein in total cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-G9a antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Real-Time Quantitative PCR (RT-qPCR) for G9a mRNA
This protocol details the quantification of G9a mRNA expression.
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for G9a, and a SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative expression of G9a mRNA using the 2-ΔΔCt method, normalizing to the internal control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving G9a and a typical experimental workflow for its analysis.
Caption: G9a's involvement in key cancer-related signaling pathways.
Caption: Experimental workflow for analyzing G9a expression.
This guide provides a foundational understanding of G9a expression in cancer. Further investigation into the specific roles of G9a in different tumor microenvironments and its interaction with other epigenetic modifiers will be crucial for the development of effective G9a-targeted therapies.
References
- 1. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Increased expression of G9A contributes to carcinogenesis and indicates poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinicopathological significance of G9A expression in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G9a Knockdown Suppresses Cancer Aggressiveness by Facilitating Smad Protein Phosphorylation through Increasing BMP5 Expression in Luminal A Type Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of G9a induces DUSP4-dependent autophagic cell death in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating G9a's Role in Disease Models: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the histone methyltransferase G9a as a therapeutic target in specific disease models. It includes supporting experimental data, detailed protocols for key validation techniques, and visual representations of relevant signaling pathways and workflows.
G9a, also known as euchromatic histone-lysine N-methyltransferase 2 (EHMT2), is a key epigenetic regulator that primarily catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). These modifications are generally associated with transcriptional repression.[1] Dysregulation of G9a has been implicated in the pathology of numerous diseases, most notably cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[2][3]
This guide outlines common methodologies to validate the role of G9a in a disease model, presents comparative data on the effects of G9a inhibition, and provides an overview of alternative therapeutic strategies.
Data Presentation: Efficacy of G9a Inhibitors
The validation of G9a as a therapeutic target often involves the use of small molecule inhibitors to probe its function in cellular and animal models. The following tables summarize the anti-proliferative activity of common G9a inhibitors across various cancer cell lines and their efficacy in preclinical animal models.
Table 1: In Vitro Efficacy of G9a Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| UNC0642 | Bladder Cancer | T24 | 9.85 ± 0.41 | [4] |
| Bladder Cancer | J82 | 13.15 ± 1.72 | [4] | |
| Bladder Cancer | 5637 | 9.57 ± 0.37 | [4] | |
| UNC0638 | Non-Small Cell Lung Cancer | A549 | ~5.0 | [4] |
| Non-Small Cell Lung Cancer | H1299 | ~2.5 | [4] | |
| Non-Small Cell Lung Cancer | H1975 | ~3.5 | [4] | |
| BIX-01294 | Multiple Myeloma | RPMI 8226 | 1.5 - 2.5 | |
| A-366 | T-cell Acute Lymphoblastic Leukemia | MOLT-16 | ~1.0 (EC50 for H3K9me2 reduction) | [3] |
Table 2: In Vivo Efficacy of G9a Inhibitors in Animal Models of Cancer
| Inhibitor | Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| UNC0638 | Pancreatic Cancer (PANC-1-R xenograft) | Orthotopic mice | Combination with Gemcitabine (B846) | Reduced tumor growth and metastasis | [5] |
| UNC0638 | Non-Small Cell Lung Cancer (H1299 xenograft) | NSG mice | 10 mg/kg via mini-osmotic pump | Significantly suppressed tumor growth | [6] |
| UNC0638 | Pancreatic Cancer (KrasG12D/+ model) | KC mice | 10 µM (organoid treatment) | Inhibited organoid growth | [7] |
Table 3: Efficacy of G9a Inhibitors in a Preclinical Model of Vascular Dementia
| Inhibitor | Animal Model | Key Findings | Reference |
| BIX-01294 | Rat model of Vascular Dementia | Improved spatial and passive avoidance memory; Restored p-CREB/CREB ratio, c-fos, and BDNF levels; Suppressed H3K9me2 | [8][9] |
G9a-Mediated Signaling Pathways
G9a's role in disease is often mediated through its influence on various signaling pathways. Understanding these pathways is crucial for designing validation experiments and interpreting their results.
Caption: G9a's multifaceted role in cancer and neurodegeneration.
Experimental Workflows and Protocols
Validating G9a's role in a specific disease model requires a combination of molecular and cellular biology techniques. Below are standardized workflows and detailed protocols for key experiments.
Experimental Workflow for Validating G9a's Role
Caption: A comprehensive workflow for validating G9a's role in a disease model.
Detailed Experimental Protocols
This protocol is essential to confirm the on-target activity of G9a inhibitors by measuring the levels of its catalytic product, H3K9me2.
-
Sample Preparation (Histone Extraction):
-
Harvest cells treated with a G9a inhibitor or vehicle control.
-
Lyse cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours at 4°C to extract histones.[10]
-
Centrifuge to pellet cellular debris and collect the supernatant containing acid-soluble histones.[10]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (10-20 µg of histone extract) into the wells of a 15% SDS-polyacrylamide gel for better resolution of low molecular weight histones.[10]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for H3K9me2 (e.g., Abcam ab1220) diluted in blocking buffer overnight at 4°C with gentle agitation.[1] A primary antibody against total Histone H3 (e.g., Abcam ab1791) should be used on a parallel blot as a loading control.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[10]
-
Quantify band intensities using densitometry software and normalize the H3K9me2 signal to the total H3 signal.
-
This protocol is used to measure changes in the expression of G9a target genes following G9a inhibition or knockdown.
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells after treatment and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the PCR reaction mixture containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green master mix.
-
Perform qRT-PCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40-45 cycles of 95°C for 15 seconds and 60°C for 1 minute.[12]
-
Include a no-template control for each primer set to check for contamination.
-
Assay all samples in triplicate.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[12]
-
ChIP is used to identify the genomic regions where G9a or the H3K9me2 mark is located.
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in cultured cells by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Resuspend the nuclei in a sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for G9a or H3K9me2. Include an IgG control.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to assess enrichment at specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Comparison with Alternative Therapeutic Strategies
While G9a is a promising therapeutic target, it is important to consider alternative approaches for the diseases .
Alternatives to G9a Inhibition in Cancer
-
Immune Checkpoint Inhibitors: Monoclonal antibodies that block proteins like PD-1, PD-L1, and CTLA-4, which are involved in inhibiting the immune response against cancer cells.
-
Targeted Therapy: Drugs that target specific molecules involved in cancer growth, such as tyrosine kinase inhibitors (e.g., Imatinib) and PARP inhibitors (e.g., Olaparib).
-
Chemotherapy: Traditional cytotoxic drugs that kill rapidly dividing cells.
-
Other Epigenetic Modifiers: Inhibitors of other epigenetic enzymes like histone deacetylases (HDACs), EZH2, and DNA methyltransferases (DNMTs) are also being explored.[13][14]
Alternatives to G9a Inhibition in Alzheimer's Disease
-
Anti-Amyloid Therapies: Strategies aimed at reducing the production or promoting the clearance of amyloid-beta plaques, a hallmark of Alzheimer's disease. This includes inhibitors of β-secretase (BACE1) and γ-secretase.[2]
-
Anti-Tau Therapies: Approaches targeting the hyperphosphorylated tau protein, which forms neurofibrillary tangles in the brains of Alzheimer's patients.[15]
-
Cholinesterase Inhibitors: Drugs that increase the levels of acetylcholine, a neurotransmitter important for memory and learning.[2]
-
NMDA Receptor Antagonists: Medications that regulate the activity of glutamate, another neurotransmitter involved in brain function.[2]
-
Neuroinflammation Modulators: Targeting microglial activation and other inflammatory processes in the brain.[15]
This guide provides a foundational framework for researchers investigating the role of G9a in disease. The provided data, protocols, and pathway diagrams should facilitate the design and execution of robust validation studies, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. Western blot of histones [bio-protocol.org]
- 2. Potential Therapeutic Strategies for Alzheimer's Disease Targeting or Beyond β-Amyloid: Insights from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deletion of Histone Methyltransferase G9a Suppresses Mutant Kras-driven Pancreatic Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of BIX01294 in the intracranial inhibition of H3K9 methylation lessens neuronal loss in vascular dementia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Down-regulation of G9a triggers DNA damage response and inhibits colorectal cancer cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Insight Report: Potential Therapeutic Targets for Alzheimer’s - BioSpace [biospace.com]
A Comparative Analysis of G9a and Suv39h1 Histone Methyltransferase Activity
For researchers, scientists, and drug development professionals, understanding the distinct catalytic properties of histone methyltransferases (HMTs) is crucial for dissecting epigenetic regulatory mechanisms and developing targeted therapeutics. This guide provides a detailed comparison of the catalytic activities of two key H3K9 methyltransferases, G9a (EHMT2) and Suv39h1, supported by quantitative data and experimental methodologies.
G9a and Suv39h1 are both SET domain-containing lysine (B10760008) methyltransferases that play pivotal roles in transcriptional repression and heterochromatin formation through methylation of histone H3 at lysine 9 (H3K9). However, they exhibit distinct substrate specificities, catalytic efficiencies, and generate different methylation states, leading to divergent biological outcomes.
Catalytic Activity: A Head-to-Head Comparison
The primary role of G9a is the establishment of monomethylation and dimethylation of H3K9 (H3K9me1 and H3K9me2) in euchromatic regions, which is generally associated with transcriptional silencing.[1][2] In contrast, Suv39h1 is a key enzyme for the trimethylation of H3K9 (H3K9me3), a hallmark of constitutive heterochromatin.[3][4] Suv39h1 preferentially uses already methylated H3K9 as a substrate.[3][5]
Biochemical studies have revealed differences in their kinetic parameters. G9a generally exhibits a higher turnover rate compared to Suv39h1, consistent with its role in more dynamic euchromatic regulation.
| Parameter | G9a (EHMT2) | Suv39h1 |
| Primary Substrate | Histone H3 Lysine 9 (H3K9)[6][7] | Histone H3 Lysine 9 (H3K9)[3][8] |
| Methylation States | H3K9me1, H3K9me2[1][7] | H3K9me2, H3K9me3[2][5] |
| Substrate Recognition | Recognizes the TARKSTG motif in H3, with a strong requirement for Arginine at position 8 (R8).[6][7] | Recognizes H3 residues between K4 and G12, with a highly specific readout of R8.[8][9] |
| Kinetic Mechanism | Random Bi Bi mechanism where either substrate (peptide or AdoMet) can bind first.[10] | Random Bi Bi mechanism.[11] |
| Turnover Number (kcat) | ~88 h⁻¹ (for wild-type H3 tail peptide)[10] | ~12 h⁻¹ (for H3 tail peptide), ~8 h⁻¹ (for recombinant H3)[11] |
| Michaelis Constant (Km) | For Peptide (H3): ~0.9 µM[10] For AdoMet: ~1.8 µM[10] | For Peptide (H3): ~13-fold lower Km for methylated peptide vs. unmethylated.[11] For AdoMet: ~6-12 µM[11] |
| Known Inhibitors | BIX-01294, UNC0642, A-366, Chaetocin[12][13][14] | Chaetocin, UNC0638[15][16] |
Substrate Specificity Beyond Histone H3
While both enzymes are primarily known for their activity on H3K9, they have been shown to methylate other substrates, expanding their regulatory roles.
-
G9a: In addition to H3K9, G9a can also methylate H3K27 to a lesser extent.[7][17] It is also capable of automethylation and methylating several non-histone proteins, which can influence its interaction with other proteins like HP1.[18][19]
-
Suv39h1: Suv39h1 has been found to methylate non-histone proteins involved in chromatin regulation and DNA recombination, such as RAG2, SET8, and DOT1L.[8] It can also weakly methylate histone H1 in vitro.[3]
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
A common method to measure the catalytic activity of G9a and Suv39h1 is a radiometric assay using a tritiated methyl donor, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
Objective: To quantify the incorporation of a methyl group from ³H-SAM onto a histone substrate by a specific HMT.
Materials:
-
Recombinant G9a or Suv39h1 enzyme.
-
Histone substrate: e.g., recombinant histone H3, H3 peptides (e.g., H3 1-21), or nucleosomes.
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
HMT Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 1 mM DTT.
-
P81 phosphocellulose filter discs.
-
Scintillation counter and scintillation fluid.
-
Wash Buffer: 50 mM NaHCO₃, pH 9.0.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:
-
10 µL of 2x HMT Assay Buffer.
-
1 µL of ³H-SAM.
-
1-5 µg of histone substrate.
-
1-2 µL of recombinant G9a or Suv39h1.
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Quenching: Spot the reaction mixture onto a P81 phosphocellulose filter disc to stop the reaction.
-
Washing: Wash the filter discs three times for 5 minutes each with 50 mM NaHCO₃ (pH 9.0) to remove unincorporated ³H-SAM.
-
Scintillation Counting: Place the dried filter disc in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are proportional to the amount of methylated substrate, indicating the enzyme's activity.
This protocol can be adapted for inhibitor screening by pre-incubating the enzyme with the test compound before initiating the reaction with the addition of the substrate and ³H-SAM.[20][21][22]
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams outline the catalytic mechanism and the experimental workflow.
Caption: H3K9 methylation pathway by G9a and Suv39h1.
Caption: Workflow for a radiometric in vitro HMT assay.
References
- 1. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targets of histone H3 lysine 9 methyltransferases [frontiersin.org]
- 3. uniprot.org [uniprot.org]
- 4. Allosteric regulation of histone lysine methyltransferases: from context-specific regulation to selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SUV39H1 Protein Lysine Methyltransferase Methylates Chromatin Proteins Involved in Heterochromatin Formation and VDJ Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic properties and kinetic mechanism of human recombinant Lys-9 histone H3 methyltransferase SUV39H1: participation of the chromodomain in enzymatic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scbt.com [scbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. scbt.com [scbt.com]
- 16. JCI Insight - SUV39H1 maintains cancer stem cell chromatin state and properties in glioblastoma [insight.jci.org]
- 17. Recent progress in histone methyltransferase (G9a) inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A two-state activation mechanism controls the histone methyltransferase Suv39h1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to G9a Knockdown and Inhibitor Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic outcomes observed upon genetic knockdown of G9a (EHMT2) versus its pharmacological inhibition. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to be an objective resource for researchers investigating the therapeutic potential of targeting this key histone methyltransferase.
Introduction to G9a
G9a, also known as Euchromatic Histone Lysine (B10760008) Methyltransferase 2 (EHMT2), is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1] These epigenetic marks are largely associated with transcriptional repression.[2][3] G9a forms a heterodimeric complex with its homolog G9a-like protein (GLP) to exert its function.[1][4] Aberrant G9a expression is frequently observed in various cancers, where it contributes to pathogenesis by silencing tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[2][5] Consequently, G9a has emerged as a promising therapeutic target.
Two primary strategies are employed to interrogate G9a function: genetic knockdown (e.g., using siRNA or shRNA) and pharmacological inhibition with small molecules. While both approaches aim to abrogate G9a activity, they operate through distinct mechanisms that can lead to overlapping yet potentially different cellular phenotypes.[6] This guide will dissect these differences and similarities to inform experimental design and data interpretation.
Phenotypic Comparison: Knockdown vs. Inhibition
Both G9a knockdown and inhibition elicit a range of anti-cancer phenotypes. However, the magnitude and specifics of these effects can vary. Small molecule inhibitors directly target the enzymatic activity of the G9a/GLP complex, while siRNA-mediated knockdown leads to the degradation of G9a mRNA, thereby reducing the total protein level.[6] This fundamental difference can be crucial, as knockdown removes the entire protein scaffold, which may have non-catalytic functions.[6]
| Phenotype | G9a Knockdown | G9a Inhibition | Key Findings & References |
| Cell Proliferation & Growth | Significant reduction in cell growth.[7][8] | Potent inhibition of cell proliferation.[2][8] | Both methods effectively reduce cancer cell proliferation. Some studies suggest inhibitors may have a stronger effect than incomplete knockdown.[8] |
| Cell Cycle | Induces cell cycle arrest, often at G2/M phase.[5] | Causes cell cycle arrest.[8] | G9a depletion disrupts normal cell cycle progression. |
| Apoptosis & Autophagy | Induces apoptosis and autophagy.[5][7] | Triggers apoptosis and autophagy.[2][5] | Both strategies lead to programmed cell death. |
| Metastasis & Invasion | Reduces cell migration and invasion.[7][9] | Impairs cell migration.[8] | Targeting G9a can suppress the metastatic potential of cancer cells. |
| Tumor Growth (In Vivo) | Decreased tumorigenesis in mouse models.[9] | Suppresses tumor growth in vivo.[2] | Both approaches demonstrate anti-tumor efficacy in preclinical models. |
| Chromosomal Instability | Induces centrosome disruption and an increased number of chromosomes.[10] | Data not as prevalent, but expected to have similar long-term effects. | G9a plays a critical role in maintaining genomic stability, seemingly beyond its direct gene-silencing role.[10] |
| Gene Expression | Reactivation of tumor suppressor genes (e.g., LATS2, BMP5).[9][11] | Reactivation of silenced genes.[3] | The primary mechanism of action is the de-repression of G9a target genes. |
Signaling Pathways Modulated by G9a
G9a-mediated gene silencing impacts several critical oncogenic signaling pathways. Understanding these pathways is key to elucidating the downstream consequences of G9a targeting.
Caption: G9a influences key oncogenic signaling pathways.
Experimental Protocols
Accurate cross-validation of knockdown and inhibitor phenotypes relies on robust and standardized experimental protocols. Below are methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of G9a inhibitors and identifies their half-maximal inhibitory concentration (IC50).
Caption: Workflow for an MTT-based cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[12][13]
-
Compound Treatment: Prepare serial dilutions of the G9a inhibitor in complete growth medium. Replace the existing medium with 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO).[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[12][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[12][13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the values against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.[12]
Western Blot for G9a and H3K9me2
This protocol is used to confirm G9a knockdown and to assess the reduction in global H3K9me2 levels following inhibitor treatment.
Caption: General workflow for Western blot analysis.
Detailed Methodology:
-
Sample Preparation: Treat cells with a G9a inhibitor or knockdown construct for the desired time (e.g., 48-72 hours). Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.[12] For histone analysis, an acid extraction protocol may be required.[15]
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.[12][16]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for G9a or H3K9me2 overnight at 4°C or for 2 hours at room temperature.[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[16]
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is used to determine if the loss of G9a function leads to a decrease in H3K9me2 enrichment at the promoter of specific target genes.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Detailed Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[3]
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.[3]
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for H3K9me2. Use Protein A/G beads to pull down the antibody-chromatin complexes.[18] A mock IP with a non-specific IgG should be run in parallel as a negative control.[19]
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin complexes.[18]
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Treat with proteinase K to digest proteins.[18]
-
DNA Purification: Purify the DNA using a column-based kit.[18]
-
qPCR Analysis: Use quantitative PCR with primers designed for the promoter regions of known or putative G9a target genes to quantify the amount of immunoprecipitated DNA.[20]
-
Data Analysis: Calculate the enrichment of H3K9me2 at target loci relative to a control region and normalize to the input sample.[3][19]
Conclusion
Both G9a knockdown and pharmacological inhibition are powerful tools for studying the function of this critical epigenetic regulator. They produce largely concordant phenotypes, including reduced cell proliferation, induction of apoptosis, and suppression of tumorigenesis, primarily through the de-repression of tumor suppressor genes.[2][7][8] However, researchers should be mindful of the mechanistic differences: inhibitors target enzymatic activity, while knockdown removes the entire protein.[6] The choice between these methods should be guided by the specific research question. For instance, studying the non-catalytic roles of G9a would necessitate a knockdown approach, whereas high-throughput screening for therapeutic candidates would utilize inhibitors. By employing the standardized protocols outlined in this guide, researchers can generate reliable and comparable data to accelerate the translation of G9a-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G9a Knockdown Suppresses Cancer Aggressiveness by Facilitating Smad Protein Phosphorylation through Increasing BMP5 Expression in Luminal A Type Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of Histone H3 Lysine 9 Methyltransferase G9a Induces Centrosome Disruption and Chromosome Instability in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biomol.com [biomol.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Chromatin Immunoprecipitation (ChIP) [bio-protocol.org]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the G9a-Regulated Proteome: A Comparative Guide to Proteomic Strategies
For researchers, scientists, and drug development professionals, understanding the far-reaching impact of the histone methyltransferase G9a on the cellular proteome is critical for advancing epigenetic research and therapeutic development. This guide provides a comparative overview of two powerful proteomic approaches used to identify proteins regulated by G9a, supported by experimental data and detailed protocols.
The lysine (B10760008) methyltransferase G9a (also known as EHMT2) plays a crucial role in gene silencing by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2][3] Its activity extends beyond histones, targeting a variety of non-histone proteins and influencing a wide range of cellular processes, from development and differentiation to cell cycle regulation.[4][5][6] Dysregulation of G9a is implicated in various diseases, including cancer, making it a compelling therapeutic target.[4][7]
This guide compares two distinct, yet complementary, proteomic methodologies to elucidate the scope of G9a's influence:
-
Approach 1: G9a/GLP1 Knockdown followed by Quantitative Proteomics. This strategy identifies proteins whose expression or post-translational modification levels are altered upon the depletion of G9a and its closely related partner, G9a-like protein (GLP).
-
Approach 2: Affinity Purification-Mass Spectrometry (AP-MS) of G9a. This method identifies proteins that physically interact with G9a, revealing its direct and indirect binding partners and offering insights into the complexes it forms to exert its functions.
Approach 1: G9a/GLP1 Knockdown and Quantitative Proteomics
This approach provides a global view of the downstream consequences of reduced G9a/GLP activity. By depleting G9a and its functional partner GLP, researchers can quantify changes in the abundance of thousands of proteins and their modifications, revealing pathways and processes regulated by these methyltransferases.
Experimental Workflow
The following diagram illustrates a typical workflow for a G9a/GLP1 knockdown proteomics experiment.
Caption: Workflow for G9a/GLP1 knockdown proteomics.
Quantitative Data Summary
A study by Phanstiel et al. utilized a similar workflow in HEK293 cells to investigate the impact of G9a/GLP1 knockdown on histone modifications. The following table summarizes key findings from their quantitative mass spectrometry analysis, showcasing the direct impact on G9a's primary targets.[1][8]
| Histone Mark | H3 Variant | Fold Change (Knockdown vs. Control) | Biological Role |
| H3K9me1 | H3.1, H3.2, H3.3 | Decreased | Transcriptional Repression |
| H3K9me2 | H3.1, H3.2, H3.3 | Significantly Decreased | Transcriptional Repression |
| H3K9me3 | H3.1, H3.2, H3.3 | Decreased | Heterochromatin Formation |
| H3K14ac | H3.1, H3.2, H3.3 | Increased | Transcriptional Activation |
| H3K9me2K14ac | H3.1, H3.2, H3.3 | Steeply Decreased | Crosstalk between marks |
Data adapted from quantitative proteomics of G9a/GLP1 knockdown cells.[1][8]
The study also noted that the knockdown of G9a/GLP1 led to the upregulation of other histone modifying enzymes, such as MLL3 (2.12-fold increase), suggesting indirect regulatory effects.[1]
Experimental Protocol: G9a/GLP1 Knockdown and Histone Analysis
-
Cell Culture and Knockdown : Human Embryonic Kidney (HEK) 293 cells are cultured under standard conditions. For knockdown, cells are transduced with lentiviral vectors expressing short hairpin RNA (shRNA) targeting G9a and GLP1. A non-targeting shRNA is used as a control.[1]
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) : Control cells are grown in "light" media, while knockdown cells are grown in "heavy" media containing 13C and 15N labeled lysine and arginine. This allows for direct comparison of protein abundance in the mass spectrometer.
-
Histone Extraction : Nuclei are isolated, and histones are acid-extracted using sulfuric acid, followed by precipitation with trichloroacetic acid.
-
Protein Digestion : Histone proteins are propionylated to block lysine residues and then digested into peptides using the enzyme trypsin.
-
Mass Spectrometry : The resulting peptide mixtures from control and knockdown cells are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The relative abundance of histone modifications is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[1][8]
Approach 2: G9a Interactome Analysis via Affinity Purification-Mass Spectrometry (AP-MS)
This proteomic strategy focuses on identifying proteins that form complexes with G9a. By isolating G9a and its binding partners, researchers can map the protein-protein interaction networks that are essential for its function and recruitment to specific genomic loci.
Experimental Workflow
The diagram below outlines the key steps in an AP-MS experiment to identify the G9a interactome.
Caption: Workflow for G9a interactome analysis by AP-MS.
G9a Interaction Network
AP-MS studies have revealed that G9a interacts with a diverse set of proteins, including other chromatin modifiers. A key finding is the physical and functional interaction between G9a-GLP and the Polycomb Repressive Complex 2 (PRC2).[9][10][11]
Caption: Simplified G9a protein interaction network.
Quantitative Data Summary
A functional proteomics study identified numerous interaction partners of the G9a-GLP complex in embryonic stem cells. The table below lists some of the key interactors identified.[10][11]
| Interacting Protein | Protein Family/Function | Biological Context |
| GLP (EHMT1) | Histone Methyltransferase | Forms a heterodimer with G9a, essential for H3K9me2 |
| ZNF518B | Zinc Finger Protein | Mediates interaction between G9a-GLP and PRC2 complexes |
| WIZ | Zinc Finger Protein | Component of the G9a/GLP complex |
| CDYL1 | Chromodomain Y-like | Binds to methylated histones, potential G9a substrate |
| DNMT1 | DNA Methyltransferase | Links histone methylation to DNA methylation for gene silencing |
| HP1 (CBX3/5) | Heterochromatin Protein 1 | "Reader" of H3K9me2/3 marks, involved in heterochromatin |
| PRC2 complex (EZH2, SUZ12) | Histone Methyltransferase | Catalyzes H3K27me3, cooperates with G9a in gene silencing |
Data compiled from functional proteomic analyses of G9a interaction partners.[6][9][10][11]
Experimental Protocol: Affinity Purification-Mass Spectrometry
-
Generation of Stable Cell Lines : A cell line (e.g., HEK293 or embryonic stem cells) is engineered to express G9a with an affinity tag, such as a FLAG or HA epitope.
-
Cell Lysis : Cells are harvested and lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation : The cell lysate is incubated with beads conjugated to an antibody against the affinity tag (e.g., anti-FLAG agarose). This captures the tagged G9a along with its interacting proteins.
-
Washing : The beads are washed multiple times with buffer to remove proteins that bind non-specifically.
-
Elution : The bound protein complexes are eluted from the beads, often by using a competitive peptide (e.g., FLAG peptide) or by changing the pH.
-
Sample Preparation for MS : The eluted proteins are separated by SDS-PAGE, and the entire lane is excised and subjected to in-gel digestion with trypsin.
-
LC-MS/MS Analysis : The resulting peptides are analyzed by mass spectrometry to identify the proteins present in the purified complex. Label-free quantification or SILAC can be used to distinguish specific interactors from background contaminants.[9]
Comparison of Approaches
| Feature | G9a/GLP1 Knockdown Proteomics | G9a Interactome (AP-MS) |
| Primary Goal | Identify downstream effects on protein expression and PTMs | Identify direct and indirect physical binding partners |
| Information Gained | Global view of G9a-regulated pathways and substrates | Insight into the composition of G9a-containing protein complexes |
| Nature of Results | Quantitative changes in protein/PTM abundance | List of interacting proteins, often with stoichiometry |
| Strengths | Captures both direct and indirect regulatory effects | Reveals mechanisms of G9a recruitment and function |
| Limitations | Cannot distinguish between direct and indirect effects | May miss transient or weak interactions; overexpression of tagged protein can lead to artifacts |
Conclusion
Both knockdown-based quantitative proteomics and affinity purification-mass spectrometry are indispensable tools for dissecting the multifaceted roles of G9a. The knockdown approach provides a broad, functional overview of G9a's regulatory landscape, while interactome analysis offers a detailed, mechanistic snapshot of the protein complexes through which G9a operates. Integrating data from both methodologies provides a more complete and robust understanding of G9a's function, paving the way for the development of targeted therapies that modulate its activity in disease.
References
- 1. Quantitative proteomics reveals direct and indirect alterations in the histone code following methyltransferase knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein lysine methyltransferase G9a acts on non-histone targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functional Proteomic Analysis of Repressive Histone Methyltransferase Complexes Reveals ZNF518B as a G9A Regulator. | Broad Institute [broadinstitute.org]
- 11. Functional Proteomic Analysis of Repressive Histone Methyltransferase Complexes Reveals ZNF518B as a G9A Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
G9a's Dichotomous Role: A Comparative Guide to its Function in Euchromatin and Heterochromatin
For Immediate Publication
[City, State] – [Date] – A comprehensive new guide detailing the multifaceted role of the histone methyltransferase G9a in different chromatin environments has been released today. This guide, targeted towards researchers, scientists, and drug development professionals, provides a detailed comparison of G9a's function in euchromatin versus heterochromatin, supported by experimental data, detailed protocols, and visual diagrams.
G9a, also known as Euchromatic Histone Methyltransferase 2 (EHMT2), is a key epigenetic regulator primarily responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). These modifications are crucial for transcriptional regulation and maintaining chromatin architecture. While predominantly recognized for its role in silencing genes within the transcriptionally active euchromatin, G9a also plays a significant, albeit more nuanced, role in the condensed and transcriptionally repressed heterochromatin. This guide aims to elucidate these distinct yet interconnected functions.
Core Functional Comparison
G9a's activity and impact differ significantly between euchromatin and heterochromatin. In euchromatin, G9a is the dominant H3K9 methyltransferase, where its activity is directly linked to the repression of specific genes.[1][2][3] In contrast, its role in heterochromatin is more collaborative, often working in concert with other chromatin-modifying enzymes to maintain the structural integrity and repressive state of these regions.[4]
Table 1: Quantitative Comparison of G9a's Role in Euchromatin vs. Heterochromatin
| Feature | Euchromatin | Heterochromatin |
| Primary Function | Transcriptional repression of specific genes | Maintenance of structural integrity and gene silencing |
| Key Histone Marks | H3K9me1, H3K9me2 | H3K9me2 |
| Enzymatic Activity | High intrinsic H3K9 methyltransferase activity | Activity is often dependent on and coordinated with other enzymes (e.g., Suv39h1) |
| Key Interacting Partners | GLP, PRDI-BF1, UHRF1, DNMT1, GRIP1 | HP1, Suv39h1, DNMTs, Lamin B1 |
| Impact on Gene Expression | Direct repression of a specific set of genes, including developmental and pluripotency genes. | General reinforcement of the silenced state; prevention of inappropriate gene expression. |
| Consequences of G9a Depletion | Upregulation of hundreds of genes.[5] | Delocalization of HP1, defects in centromere integrity and chromosome segregation.[2][4] |
Signaling Pathways and Molecular Interactions
The recruitment and function of G9a are governed by distinct signaling pathways and protein-protein interactions in euchromatin and heterochromatin.
G9a in Euchromatin: Targeted Gene Silencing
In euchromatic regions, G9a is often recruited to specific gene promoters by transcription factors and corepressors.[1][6][7] Once recruited, it catalyzes the dimethylation of H3K9, creating a binding site for reader proteins like Heterochromatin Protein 1 (HP1), which further promotes chromatin compaction and transcriptional silencing.[8] G9a frequently forms a heterodimeric complex with G9a-like protein (GLP), which is crucial for its in vivo methyltransferase activity.[9][10]
G9a in Heterochromatin: A Collaborative Role in Structural Maintenance
In heterochromatin, G9a's role is less about initiating silencing and more about maintaining the established repressive state. It contributes to the overall pool of H3K9me2, which is important for the stability of these regions.[11][12] G9a has been shown to be crucial for preventing the encroachment of H3K9me3, a mark of constitutive heterochromatin, into core centromeric domains, thereby ensuring proper chromosome segregation.[4] Its interaction with proteins like Lamin B1 also suggests a role in anchoring heterochromatin to the nuclear periphery.[5]
Experimental Data Summary
The differential roles of G9a in euchromatin and heterochromatin are supported by a wealth of experimental data.
Table 2: Summary of Key Experimental Findings
| Experiment Type | Key Findings in Euchromatin | Key Findings in Heterochromatin | Supporting References |
| ChIP-seq | G9a is enriched at the promoters of specific genes, and its presence correlates with H3K9me2 marks and transcriptional repression. | H3K9me2 is present at pericentromeric regions and telomeres, and G9a depletion leads to a reduction of H3K9me2 in these areas, albeit to a lesser extent than in euchromatin. | [13],[12] |
| RNA-seq | Knockout or inhibition of G9a leads to the upregulation of hundreds of genes, particularly those involved in development and cell fate decisions. | The effect on gene expression is less direct, but G9a depletion can lead to chromosomal instability and mis-segregation, which can have secondary effects on gene expression. | [5] |
| Proteomics (Co-IP/Mass Spec) | G9a interacts with a host of transcription factors, co-repressors, and DNA methyltransferases. | G9a interacts with structural proteins of heterochromatin, including HP1 isoforms and Suv39h1. | [6][7][8] |
| In vitro Methyltransferase Assays | G9a exhibits robust processive methyltransferase activity on unmodified and monomethylated H3K9 peptides. The turnover number (kcat) for methylation is approximately 88 h-1 on a wild-type H3 tail peptide. | The enzymatic activity of G9a can be influenced by the presence of other heterochromatic proteins. | [14][15][16] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is essential for mapping the genome-wide localization of G9a and its associated histone marks.
Detailed Protocol:
-
Crosslinking: Cells are treated with formaldehyde (B43269) to crosslink proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is fragmented into smaller pieces (typically 200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to G9a, which binds to the G9a-DNA complexes.
-
Washing and Elution: The antibody-chromatin complexes are captured on beads, and non-specific interactions are washed away. The captured chromatin is then eluted.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to a reference genome, and regions with a high density of reads (peaks) are identified, indicating the binding sites of G9a.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to measure the enzymatic activity of G9a on specific substrates.
Detailed Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant G9a enzyme, a histone substrate (e.g., a synthetic peptide corresponding to the N-terminus of histone H3), and a radioactive methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for the methylation reaction to occur.
-
Detection: The reaction is stopped, and the amount of incorporated radioactivity into the histone substrate is measured. This is often done by spotting the reaction onto a filter paper, washing away the unincorporated [3H]-SAM, and then measuring the radioactivity on the filter using a scintillation counter.
Conclusion
G9a's role in the cell nucleus is far from monolithic. Its function as a dedicated gene silencer in the dynamic landscape of euchromatin contrasts with its more structural and collaborative role in the stable environment of heterochromatin. Understanding these distinct functions is critical for elucidating the complexities of epigenetic regulation in both normal development and disease states, and for the development of targeted therapeutic strategies. This guide provides a foundational resource for researchers to navigate the dual nature of this essential epigenetic modifier.
References
- 1. PRDI-BF1 recruits the histone H3 methyltransferase G9a in transcriptional silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a histone methyltransferase plays a dominant role in euchromatic histone H3 lysine 9 methylation and is essential for early embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekalert.org [eurekalert.org]
- 5. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHRF1 binds G9a and participates in p21 transcriptional regulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordinated recruitment of histone methyltransferase G9a and other chromatin-modifying enzymes in SHP-mediated regulation of hepatic bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of Histone H3 Lysine 9 Methyltransferase G9a Induces Centrosome Disruption and Chromosome Instability in Cancer Cells | PLOS One [journals.plos.org]
- 12. Differential H3K9me2 heterochromatin levels and concordant mRNA expression in postmortem brain tissue of individuals with schizophrenia, bipolar, and controls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G9a histone methyltransferase plays a dominant role in euchromatic histone H3 lysine 9 methylation and is essential for early embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automethylation of G9a and its implication in wider substrate specificity and HP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
Structural and Functional Comparison of G9a and EZH2 SET Domains
A Comparative Guide to the SET Domains of G9a and EZH2 Histone Methyltransferases
For researchers and professionals in drug development, understanding the nuances of epigenetic modifiers is paramount. This guide provides an objective comparison of the catalytic SET domains of two crucial histone methyltransferases: G9a (also known as EHMT2) and Enhancer of Zeste Homolog 2 (EZH2). We will delve into their structural differences, functional specificities, and the experimental methods used to characterize them, supported by experimental data.
G9a and EZH2 are both key players in gene repression, yet they achieve this through distinct structural and functional mechanisms centered on their SET domains. G9a is the primary enzyme responsible for mono- and di-methylation of Histone H3 at lysine (B10760008) 9 (H3K9me1/me2) in euchromatic regions.[1][2] In contrast, EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates the mono-, di-, and tri-methylation of H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin.[3][4]
The catalytic activity of G9a resides within its SET domain, which is flanked by pre- and post-SET regions crucial for its function.[5] The substrate binding groove is formed by the I-SET and post-SET domains.[5] Unlike EZH2, G9a can function as a monomer or homodimer and does not require a large complex for its enzymatic activity.[6]
EZH2's catalytic activity is strictly dependent on its incorporation into the PRC2 complex, which minimally includes EED and SUZ12.[7][8] The isolated EZH2 SET domain exists in an autoinhibited conformation, where the C-terminus folds back into the active site, blocking substrate engagement.[3][7] Formation of the PRC2 complex induces a conformational change that is necessary for cofactor (S-adenosyl-L-methionine, SAM) and substrate binding.[7]
Quantitative Data Summary
The following table summarizes the key structural and functional differences between the G9a and EZH2 SET domains.
| Feature | G9a (EHMT2) | EZH2 |
| Primary Function | Euchromatic gene repression | Polycomb-mediated gene silencing |
| Catalytic Unit | Functions as a monomer or homodimer | Catalytic subunit of the PRC2 complex (with EED, SUZ12, etc.)[4][7] |
| Primary Substrate | Histone H3 Lysine 9 (H3K9)[1][5] | Histone H3 Lysine 27 (H3K27)[3][4] |
| Methylation States | Mono- and di-methylation (can trimethylate in vitro)[1][5][6] | Mono-, di-, and tri-methylation[3] |
| SET Domain Status | Intrinsically active | Inactive in isolation; requires complex formation for activity[3][7] |
| Substrate Recognition | Recognizes a consensus sequence, e.g., TARKSTG in H3[5] | Prefers nucleosomal substrates; activity stimulated by linker histone H1[9] |
| Non-Histone Substrates | Yes, including automethylation[1][10] | Yes, including transcription factors and automethylation[11][12] |
| Kinetic Parameter (Km for SAM) | ~0.6 - 1.8 µM[6][13] | Not directly comparable for isolated SET domain |
| Kinetic Parameter (Km for Peptide) | ~0.9 - 1.0 µM for H3 peptide[6][13] | Not directly comparable for isolated SET domain |
Signaling Pathways and Regulatory Logic
The distinct roles of G9a and EZH2 are reflected in their respective signaling pathways. G9a-mediated H3K9 methylation creates binding sites for proteins like HP1 (Heterochromatin Protein 1), which further recruits machinery to establish a repressive chromatin state. EZH2, as part of PRC2, is recruited to specific gene promoters to deposit H3K27me3, which is then recognized by the PRC1 complex to solidify gene silencing. There is also evidence of crosstalk between these two pathways.[14][15]
Experimental Protocols
Characterizing histone methyltransferases like G9a and EZH2 requires a multi-faceted experimental approach, from structural determination to functional activity assays.
Structure Determination by X-ray Crystallography
X-ray crystallography is a powerful technique for obtaining high-resolution atomic structures of proteins like the SET domains of G9a and EZH2.[16][17]
Methodology:
-
Protein Expression and Purification:
-
Clone the gene encoding the SET domain (e.g., human G9a residues 785-1210 or EZH2 residues 520-746) into an expression vector (e.g., pGEX or pET) with a purification tag (e.g., His-tag, GST-tag).[3][18]
-
Express the protein in a suitable host, such as E. coli BL21(DE3).[19]
-
Lyse the cells and purify the protein using affinity chromatography, followed by ion exchange and size-exclusion chromatography to ensure high purity and homogeneity.[20]
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). This involves mixing the purified protein with a reservoir solution containing various precipitants (e.g., PEGs, salts).
-
Optimize initial "hits" by varying pH, precipitant concentration, and temperature to obtain diffraction-quality crystals. For co-crystallization, the protein can be incubated with a cofactor analog (e.g., S-adenosyl-L-homocysteine, SAH) and a substrate peptide.[19]
-
-
Data Collection and Structure Determination:
-
Harvest crystals and cryo-protect them before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[21]
-
Process the diffraction data (indexing, integration, scaling) and determine the structure using molecular replacement, if a homologous structure exists, or other phasing methods.[17]
-
Refine the atomic model against the experimental data to produce the final structure.[7]
-
Structure Determination of Complexes by Cryo-Electron Microscopy (Cryo-EM)
For large, multi-subunit complexes like PRC2, which are often difficult to crystallize, single-particle cryo-EM is the method of choice.[20][22]
Methodology:
-
Complex Assembly and Purification:
-
Grid Preparation and Vitrification:
-
Data Collection and Image Processing:
-
Collect thousands of micrographs of the frozen particles using a transmission electron microscope equipped with a direct electron detector.[24]
-
Perform image processing: particle picking, 2D classification to remove junk particles, and 3D reconstruction to generate a high-resolution density map of the complex.[22][25]
-
Build an atomic model into the cryo-EM density map.
-
In Vitro Histone Methyltransferase (HMT) Activity Assay
Enzymatic assays are crucial for quantifying activity and screening for inhibitors. Chemiluminescent or radiometric assays are commonly used.[4][18][26]
Methodology (Chemiluminescent Assay):
-
Reaction Setup:
-
Use a microplate pre-coated with a histone H3 peptide substrate (e.g., H3 residues 1-21 for G9a, or a full-length histone for EZH2 complex).[4][18]
-
In each well, add the enzyme (recombinant G9a or purified PRC2 complex), the methyl donor S-adenosylmethionine (SAM), and the test compound (inhibitor) in an appropriate assay buffer.[27][28]
-
Incubate the plate at room temperature or 30°C for a set period (e.g., 1 hour) to allow the methylation reaction to occur.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a primary antibody that specifically recognizes the methylated histone mark (e.g., anti-H3K9me2 or anti-H3K27me3).[4][18]
-
Incubate to allow antibody binding, then wash.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).[29]
-
Incubate, wash, and then add a chemiluminescent HRP substrate.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the enzyme activity.[29]
-
Calculate IC50 values for inhibitors by plotting activity versus inhibitor concentration.
-
Conclusion
The SET domains of G9a and EZH2, while sharing a common structural fold, exhibit profound differences in their regulation, substrate specificity, and biological context. G9a acts as a focused regulator of H3K9 methylation in euchromatin, while EZH2 functions as the catalytic heart of the larger PRC2 complex, essential for the widespread deposition of H3K27me3 and Polycomb-mediated gene silencing. These distinctions are critical for their unique roles in cellular processes and their implications in diseases like cancer, making them highly specific targets for therapeutic intervention. A thorough understanding of their comparative biology, aided by the experimental approaches outlined here, is essential for the continued development of next-generation epigenetic drugs.
References
- 1. Automethylation of G9a and its implication in wider substrate specificity and HP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structure of the Catalytic Domain of EZH2 Reveals Conformational Plasticity in Cofactor and Substrate Binding Sites and Explains Oncogenic Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Substrate preferences of the EZH2 histone methyltransferase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. No Easy Way Out for EZH2: Its Pleiotropic, Noncanonical Effects on Gene Regulation and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. atsjournals.org [atsjournals.org]
- 15. EZH2, the moderator in the discussion between methyltransferases at histone H3? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Histone Methyltransferase Structure by Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of Histone Methyltransferase Structure by Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. rcsb.org [rcsb.org]
- 20. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 24. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Integrated Protocol of Protein Structure Modeling for Cryo-EM with Deep Learning and Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A continuous protein methyltransferase (G9a) assay for enzyme activity measurement and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. EZH2 Chemiluminescent Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
A Comparative Guide to G9a Orthologs: Function, Substrates, and Interactions Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of G9a (Euchromatic Histone-lysine N-methyltransferase 2 or EHMT2) orthologs across various species, with a focus on human, mouse, and Drosophila melanogaster. G9a is a key epigenetic regulator primarily responsible for mono- and di-methylation of histone H3 on lysine (B10760008) 9 (H3K9me1 and H3K9me2), marks typically associated with transcriptional repression.[1][2] Its activity is crucial for a wide range of biological processes, including embryonic development, cell differentiation, and maintaining genomic stability.[3][4][5][6][7] Dysregulation of G9a has been implicated in numerous diseases, particularly cancer, making it a promising target for therapeutic intervention.[8][9][10]
Core Functional Comparisons of G9a Orthologs
The fundamental role of G9a as an H3K9 methyltransferase is conserved across species. However, notable differences exist in its essentiality, substrate specificity, and interacting partners, highlighting species-specific adaptations of its function.
Enzymatic Activity and Substrate Specificity
In mammals, G9a and its closely related paralog, G9a-like protein (GLP or EHMT1), form a stable and stoichiometric heterodimer that is the primary functional unit for H3K9 methylation in vivo.[3][11][12] This heterodimerization is crucial for their enzymatic activity and stability.[3][12] Both G9a and GLP can also form homodimers, but the heterodimer exhibits significantly enhanced "reading" (binding to methylated H3K9) and "writing" (depositing methyl marks) capabilities, particularly on nucleosomal substrates. While both enzymes share substrate specificity for H3K9, G9a appears to have a more dominant catalytic role within the heterodimer.[11]
The Drosophila ortholog, dG9a, also functions as an H3K9 methyltransferase.[13] However, unlike its mammalian counterparts where G9a is essential for early embryonic development, at least one study has shown that dG9a is not essential for viability in flies. In contrast to mammalian G9a, which primarily methylates H3, dG9a has been shown to be a multi-catalytic enzyme with specificity for H3K9, H3K27, and also histone H4.[4]
Table 1: Quantitative Comparison of G9a/EHMT2 Enzymatic Kinetics
| Species | Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference |
| Human | EHMT2 (G9a) | H3K9un peptide | 0.016 | 7.62 | 476.25 | [14] |
| Human | EHMT2 (G9a) | H3K9me1 peptide | 0.026 | 2.15 | 82.69 | [14] |
| Human | EHMT2 (G9a) | H3K9me2 peptide | 0.04 | 1.09 | 27.25 | [14] |
| Mouse | EHMT1 (GLP) | H3K9un peptide | 0.029 | 12.7 | 437.93 | [14] |
| Mouse | EHMT1 (GLP) | H3K9me1 peptide | 0.074 | 2.01 | 27.16 | [14] |
| Mouse | EHMT1 (GLP) | H3K9me2 peptide | 0.124 | 0.67 | 5.40 | [14] |
| Human | G9a | SAM | 0.76 | - | - | [15] |
Note: Kinetic parameters can vary based on experimental conditions and substrate used (e.g., peptide vs. nucleosome).
Non-Histone Substrates
Beyond histones, G9a's repertoire of substrates includes a growing list of non-histone proteins, thereby expanding its regulatory influence. Methylation of these proteins can affect their stability, localization, and interaction with other molecules. This function appears to be conserved, although the specific targets and their downstream consequences can differ between species.
Table 2: Comparison of Known Non-Histone Substrates of G9a Orthologs
| Substrate | Function | Species | Consequence of Methylation |
| p53 | Tumor suppressor | Human, Mouse | Transcriptional inactivation[11][16] |
| DNMT1 | DNA methyltransferase | Human, Mouse | Regulation of DNA methylation[16] |
| MyoD | Myogenic transcription factor | Mouse | Inhibition of transcriptional activity and promotion of degradation[9] |
| Reptin | Chromatin remodeling factor | Human | Inhibition of hypoxia-responsive genes[16] |
| WIZ | Zinc finger protein | Human | Component of the G9a/GLP complex[11] |
| CDYL1 | Chromodomain Y-like protein | Human | Reader of histone methylation[11][17] |
| ACINUS | Apoptotic chromatin condensation inducer | Human | Regulation of apoptosis[11][17] |
| G9a (automethylation) | Self-regulation | Human, Mouse | Interaction with HP1[16][17] |
| RUVBL2 (Reptin) | AAA+ ATPase | Human | Repression of HIF1α-mediated transcription[18] |
Drosophila G9a's non-histone substrates are less extensively characterized, but its interaction with a broad range of proteins suggests a similarly diverse regulatory role.[18]
Protein Interactors
The functional diversity of G9a is further amplified by its dynamic interactions with a multitude of proteins. These interactors can recruit G9a to specific genomic loci, modulate its enzymatic activity, and link its function to other cellular processes.
Table 3: Key Interacting Partners of G9a Orthologs
| Interactor | Function | Human/Mouse | Drosophila |
| GLP (EHMT1) | Heterodimerization partner | Yes | No (No direct ortholog) |
| DNMTs (DNMT1, DNMT3A/B) | DNA methyltransferases | Yes | - |
| HP1 (CBX1, 3, 5) | Heterochromatin protein 1 | Yes | Yes |
| HDACs (HDAC1, 2) | Histone deacetylases | Yes | - |
| PRC2 complex (e.g., EZH2) | Polycomb repressive complex 2 | Yes | - |
| ZNF518B | Zinc finger protein | Yes | - |
| WIZ | Zinc finger protein | Yes | - |
| Scm (Sex comb on midleg) | Polycomb group protein | - | Yes[18] |
| CG9932 | Uncharacterized protein | - | Yes[18] |
| Notch signaling components | Developmental signaling pathway | - | Yes[18] |
G9a in Cellular Signaling Pathways
G9a is integrated into several key signaling pathways, where it acts as a crucial regulator of gene expression programs that drive fundamental cellular decisions.
Wnt Signaling Pathway
G9a has emerged as a significant regulator of the Wnt signaling pathway, a critical pathway in development and cancer. In several cancers, G9a promotes tumorigenesis by repressing the expression of Wnt pathway antagonists, such as Dickkopf-1 (DKK1).[15] This repression of DKK1 leads to the activation of Wnt signaling. Furthermore, in the lung, G9a activity governs Wnt signaling by controlling the transcriptional activity of chromatin-bound β-catenin through a non-histone substrate, RUVBL2.[18] Inhibition of G9a can, therefore, modulate Wnt pathway activity, influencing cell fate decisions.[18]
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. G9a has been shown to directly activate mTOR expression by increasing H3K9 monomethylation at the mTOR promoter in gastric cancer.[11] Inhibition of G9a leads to the suppression of the mTOR pathway, which in turn can induce autophagy and inhibit cell proliferation.[16][19][20] This connection highlights a role for G9a in coupling epigenetic regulation with metabolic control.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved pathway that governs cell fate decisions during development and in adult tissues.[21][22][23] In Drosophila, proteomic analysis has revealed that G9a interacts with components of the Notch signaling pathway, suggesting a role for G9a in modulating Notch-mediated cellular processes.[18] In melanoma, G9a inhibition has been shown to alter Notch signaling.[24] The context-dependent nature of Notch signaling as either an oncogene or a tumor suppressor suggests that its interplay with G9a is likely to be complex and tissue-specific.[2][21]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study G9a function.
Histone Methyltransferase (HMT) Assay
HMT assays are crucial for quantifying the enzymatic activity of G9a and for screening potential inhibitors. A common method is a radiometric assay using a tritiated methyl donor (S-adenosyl-L-methionine, [3H]-SAM).
Experimental Workflow: Radiometric HMT Assay
Detailed Methodology:
-
Reaction Setup: In a 96-well plate, combine the G9a enzyme, histone H3 substrate (e.g., 5 µM peptide), and the test compound (for inhibitor screening) in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Initiation: Start the reaction by adding [3H]-SAM (e.g., 1 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane. Wash the membrane to remove unincorporated [3H]-SAM. The amount of incorporated tritium (B154650) is then quantified using a scintillation counter.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of G9a and its associated histone marks.
Experimental Workflow: ChIP-seq
Detailed Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to G9a. Use protein A/G beads to pull down the antibody-chromatin complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for G9a binding.
Proteomic Analysis of G9a Interactors
Affinity purification coupled with mass spectrometry (AP-MS) is a common approach to identify proteins that interact with G9a.
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
Detailed Methodology:
-
Protein Expression and Lysis: Express an epitope-tagged version of G9a in the cells of interest. Lyse the cells to obtain a total protein extract.
-
Affinity Purification: Use beads conjugated with an antibody against the epitope tag to immunoprecipitate the tagged G9a along with its binding partners.
-
Elution and Digestion: Elute the protein complexes from the beads and digest the proteins into peptides using a protease like trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS.
-
Protein Identification: Search the obtained mass spectra against a protein database to identify the proteins present in the complex.
This guide provides a foundational understanding of the comparative functions of G9a orthologs. As research in this field continues to evolve, further species-specific nuances and regulatory mechanisms will undoubtedly be uncovered, paving the way for more targeted and effective therapeutic strategies.
References
- 1. EHMT2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expanding role of the Ehmt2/G9a complex in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The expanding role of the Ehmt2/G9a complex in neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G9a inactivation in progenitor cells with Isl1-Cre with reduced recombinase activity models aspects of Dandy-Walker complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pax-db.org [pax-db.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein lysine methyltransferase G9a acts on non-histone targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Elucidation of the Protein Interactome of Drosophila melanogaster | Artavanis-Tsakonas Laboratory [artavanis-tsakonas.hms.harvard.edu]
- 22. G9a and G9a-Like Histone Methyltransferases and Their Effect on Cell Phenotype, Embryonic Development, and Human Disease | Semantic Scholar [semanticscholar.org]
- 23. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unraveling the Enigma: A Guide to Validating the Methyltransferase-Independent Functions of G9a
For researchers, scientists, and drug development professionals, understanding the multifaceted roles of the histone methyltransferase G9a is paramount. While its catalytic activity in methylating histone H3 on lysine (B10760008) 9 (H3K9) is well-established, a growing body of evidence highlights critical functions independent of its enzymatic activity.[1][2] This guide provides a comparative framework for dissecting these non-catalytic roles, offering experimental strategies and data interpretation to empower your research.
G9a, also known as EHMT2, is a key epigenetic regulator implicated in a spectrum of biological processes, from embryonic development to cancer progression.[3][4] Its dysregulation is a hallmark of various diseases, making it an attractive therapeutic target. However, therapies solely focused on inhibiting its methyltransferase activity may overlook its crucial scaffolding and protein-protein interaction functions.[2][5] Validating these non-enzymatic roles is therefore essential for a comprehensive understanding of G9a's biology and for the development of more effective therapeutic interventions.
Distinguishing Catalytic from Non-Catalytic Functions: A Comparative Overview
The central challenge in studying methyltransferase-independent functions lies in designing experiments that can effectively separate the enzymatic activity from the physical presence and interaction of the G9a protein. The two primary approaches involve genetic and pharmacological perturbations, each with distinct advantages and limitations.
| Approach | Principle | Advantages | Limitations |
| Genetic Inhibition (e.g., shRNA, CRISPR/Cas9) | Depletes the entire G9a protein, eliminating both catalytic and non-catalytic functions. | Provides a "clean slate" to observe the total loss-of-function phenotype. | Cannot distinguish between catalytic and non-catalytic effects without further rescue experiments. |
| Pharmacological Inhibition (e.g., BIX-01294, UNC0642) | Small molecules that bind to the catalytic SET domain, blocking its methyltransferase activity. | Allows for temporal control of enzymatic inhibition. Can be used in a wide range of systems. | May have off-target effects. Does not ablate the G9a protein, which can still perform scaffolding functions. |
| Catalytically Inactive Mutants | Expression of a G9a protein with mutations in the SET domain that abolish enzymatic activity. | Directly tests the requirement of catalytic activity in a rescue experiment. | Requires genetic manipulation and may not perfectly mimic the endogenous protein's expression and localization. |
| PROTAC Degraders | Chimeric molecules that induce the targeted degradation of G9a via the ubiquitin-proteasome system. | Offers a rapid and potent method to deplete the entire protein, similar to genetic methods but with pharmacological control. | Newer technology with potentially fewer available and well-characterized compounds. |
Experimental Strategies for Validation
A multi-pronged approach combining genetic, pharmacological, and biochemical methods is crucial for robustly validating the methyltransferase-independent functions of G9a.
Rescue Experiments: The Gold Standard
The most definitive method to demonstrate a non-catalytic function is through rescue experiments. This involves depleting endogenous G9a and then re-introducing either the wild-type protein or a catalytically inactive mutant.
Experimental Workflow:
Key Protocol: Generation and Use of a Catalytically Inactive G9a Mutant
-
Site-Directed Mutagenesis: Introduce point mutations into the SET domain of a G9a expression vector. Common mutations that abolish catalytic activity include changes in the highly conserved NHS/C motif.
-
Vector Transfection and Selection: Transfect G9a-depleted cells with either the wild-type or the catalytically inactive G9a expression vector. Select for stable expression.
-
Validation of Expression and Inactivity: Confirm the expression of the G9a constructs via Western blot. Validate the lack of methyltransferase activity of the mutant by assessing global H3K9me2 levels or through in vitro methyltransferase assays.
-
Phenotypic Analysis: Assess whether the re-expression of the catalytically inactive G9a can rescue the phenotype observed upon G9a depletion.
Dissecting Protein-Protein Interactions: The Scaffolding Function
A key methyltransferase-independent role of G9a is its function as a molecular scaffold, bringing together other proteins to regulate gene expression.[2]
Experimental Approaches:
-
Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with G9a. By performing Co-IP in cells treated with a G9a inhibitor versus untreated cells, one can assess if the interaction is dependent on catalytic activity.
-
Chromatin Immunoprecipitation (ChIP): ChIP can reveal if G9a is recruited to specific gene promoters and whether this recruitment is necessary for the subsequent binding of other transcriptional regulators.[2][6] For example, studies have shown that G9a can recruit coactivators like p300 and CARM1 to glucocorticoid receptor target genes, a function that does not require its methyltransferase activity.[2]
Illustrative Signaling Pathway:
Comparing Pharmacological and Genetic Inhibition
Contrasting the effects of G9a inhibitors with G9a depletion can provide valuable insights. If a phenotype is observed with G9a knockdown but not with a catalytic inhibitor, it strongly suggests a non-enzymatic function.
Comparative Data Summary:
| Experimental Readout | G9a Depletion (shRNA) | G9a Catalytic Inhibition (e.g., UNC0642) | Interpretation |
| Global H3K9me2 levels | Decreased | Decreased | Both methods effectively target catalytic activity. |
| Expression of Gene A | Upregulated | Upregulated | Regulation of Gene A is likely dependent on G9a's methyltransferase activity. |
| Expression of Gene B | Downregulated | No change | Regulation of Gene B is likely independent of G9a's methyltransferase activity and may involve a scaffolding function. |
| Protein-protein interaction with Protein X | Abolished | Maintained | The interaction with Protein X is independent of G9a's catalytic activity. |
Key Protocol: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to G9a or the protein of interest.
-
Washing and Elution: Wash away non-specifically bound proteins and elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Quantitative PCR (qPCR): Quantify the amount of precipitated DNA corresponding to specific gene promoters to determine the protein's occupancy.
Logical Framework for Validation
The process of validating methyltransferase-independent functions of G9a can be visualized as a logical decision-making tree.
References
- 1. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a functions as a molecular scaffold for assembly of transcriptional coactivators on a subset of Glucocorticoid Receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G9a functions as a molecular scaffold for assembly of transcriptional coactivators on a subset of glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Foreword: Important Safety Notice on "LZ9"
Initial searches for "LZ9" did not identify a specific chemical compound. The designation "this compound" is associated with a General Motors V6 engine model.[1][2] The following information is provided as a procedural template for the proper disposal of a hypothetical hazardous laboratory chemical, hereinafter referred to as "Compound this compound." The data and procedures outlined are illustrative and based on general safety protocols for flammable and toxic liquid waste.
Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they intend to dispose of and adhere to their institution's and local authorities' hazardous waste management guidelines. This document serves as a best-practice example, not a definitive guide for an actual substance.
Proper Disposal Procedures for Compound this compound (Hypothetical)
This guide provides essential safety and logistical information for the proper disposal of the hypothetical substance, Compound this compound. The procedures herein are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Hazard Identification and Safety Data
Compound this compound is classified as a flammable liquid that is harmful if swallowed and toxic in contact with skin. Vapors are heavier than air and can form explosive mixtures with air at elevated temperatures.[3] It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.
Quantitative Safety Data Summary
| Property | Value | Source/Method | Notes |
| Physical State | Liquid | - | - |
| Density | 0.846 g/cm³ at 25°C (77°F) | Lit. | Vapors are heavier than air. |
| Boiling Point | 47°C (117°F) at 23 hPa | Lit. | |
| Flash Point | Not specified; Flammable liquid and vapor | - | Keep away from heat, sparks, and open flames. |
| LD50 Dermal (Rabbit) | 600 mg/kg | RTECS | Toxic in contact with skin. |
| pH | Not available | - | - |
| Explosion Hazard | Vapor/air mixtures are explosive with intense warming. | - | Use explosion-proof equipment. |
Personal Protective Equipment (PPE)
When handling Compound this compound for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Impervious gloves (e.g., butyl rubber).
-
Skin and Body Protection: Flame-retardant antistatic protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, wear a self-contained breathing apparatus.[4]
Waste Collection and Containment Protocol
The proper containment of Compound this compound waste is critical to prevent accidental release and ensure safe disposal.
Step-by-Step Collection Procedure:
-
Select Appropriate Container: Use only designated hazardous waste containers that are compatible with flammable organic solvents. The container must be in good condition, free from leaks or rust.
-
Label Container: Before adding any waste, label the container with "Hazardous Waste," the full chemical name "Compound this compound," and the associated hazards (e.g., "Flammable," "Toxic").
-
Segregate Waste: Do not mix Compound this compound with other waste types, particularly strong acids, bases, or oxidizing agents.
-
Dispense Waste: Add the waste to the container in a well-ventilated area, preferably within a chemical fume hood. Keep the container closed except when adding waste.
-
Secure Container: Once waste has been added, ensure the container is tightly sealed to prevent the escape of vapors.
-
Storage: Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from sources of ignition.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate hazards.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain Spill: Use a liquid-absorbent material, such as Chemizorb®, to contain the spill. Cover drains to prevent entry into the sewer system.
-
Collect Residue: Carefully collect the absorbent material and contaminated debris. Place it in a designated hazardous waste container.
-
Decontaminate Area: Clean the affected area thoroughly.
-
Dispose of Waste: The collected spill residue must be disposed of as hazardous waste, following the procedures outlined in this document.
Final Disposal
All waste containers holding Compound this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management vendor. It is the responsibility of the waste generator to ensure that the disposal process complies with all local, state, and federal regulations.[5]
Visual Workflow for this compound Disposal Decision Making
The following diagram illustrates the logical steps and decision points for the proper disposal of Compound this compound.
Caption: Logical workflow for the safe handling and disposal of Compound this compound waste.
References
Essential Safety and Handling Protocols for LZ9
This document provides immediate safety, handling, and disposal information for the chemical compound LZ9. The following procedures are critical for ensuring the safety of all laboratory personnel.
Hazard Summary
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] It is classified as harmful if swallowed (H302). Due to the limited data available, it is imperative to handle this substance with the utmost caution, treating it as a potentially hazardous material.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required at all times when handling this compound. The following table summarizes the necessary PPE.
| Protection Type | Specification | Purpose |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene) | To prevent skin contact. Gloves must be inspected prior to use and removed using the proper technique to avoid contamination.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or aerosols. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To prevent accidental skin exposure. Contaminated clothing should be removed immediately.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of generating dusts or aerosols. | To prevent inhalation. |
Operational and Handling Plan
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, a fume hood is recommended.[2]
Work Practices:
-
Avoid contact with skin and eyes.[3]
-
Avoid inhalation of dust or aerosols.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly closed when not in use and store in a dry place.[1]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most).[3] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| In Case of Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. |
| If Inhaled | Move to fresh air.[1] |
For all exposure incidents, show the Safety Data Sheet to the attending medical professional.[3]
Spill Response:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For dry spills, carefully take up the material to avoid generating dust.
-
For liquid spills, cover drains and collect with a suitable absorbent material.[1][3]
-
Place the collected material in a sealed container for proper disposal.
-
Clean the affected area thoroughly.
Disposal Plan
All waste material containing this compound must be disposed of in accordance with national and local regulations.[1]
-
Do not mix with other waste.[1]
-
Leave the chemical in its original container if possible.[1]
-
Handle uncleaned containers as you would the product itself.[1]
-
Dispose of contents and container to an approved waste disposal plant.
Experimental Protocols
Due to the limited research and investigation into the properties of this compound, detailed experimental protocols are not publicly available. Researchers must develop their own protocols based on the general handling guidelines provided above and a thorough risk assessment for their specific experimental design.
Signaling Pathways
There is no available information regarding the signaling pathways associated with this compound.
Visualized Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the workflow for responding to an accidental exposure.
Caption: Standard workflow for handling this compound.
Caption: Emergency response for this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
